Clioquinol
説明
5-chloro-7-iodoquinolin-8-ol is a monohydroxyquinoline that is quinolin-8-ol in which the hydrogens at positions 5 and 7 are replaced by chlorine and iodine, respectively. It has antibacterial and atifungal properties, and is used in creams for the treatment of skin infections. It has also been investigated as a chelator of copper and zinc ions for the possible treatment of Alzheimer's disease. It has a role as an antifungal agent, an antineoplastic agent, an antimicrobial agent, an antibacterial agent, a chelator, an antiprotozoal drug and a copper chelator. It is an organochlorine compound, an organoiodine compound and a monohydroxyquinoline.
Clioquinol was withdrawn in 1983 due to neurotoxicity.
This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.
This compound is an orally bioavailable, lipophilic, copper-binding, halogenated 8-hydroxyquinoline with antifungal, antiparasitic and potential antitumor activities. This compound forms a stable chelate with copper (copper (II) ions), which inhibits the chymotrypsin-like activity of the proteasome; consequently, ubiquitinated proteins may accumulate in tumor cells, followed by tumor cell apoptosis and the inhibition of tumor angiogenesis. In addition, the this compound-copper complex appears to decrease the expression of androgen receptors (AR) in human copper-enriched prostate cancer cells. Serum levels of copper are often elevated in patients with cancer; copper chelation may inhibit copper-dependent endothelial cell proliferation and tumor secretion of angiogenic factors.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for amebiasis and has 7 investigational indications. It was withdrawn in at least one region.
A potentially neurotoxic 8-hydroxyquinoline derivative long used as a topical anti-infective, intestinal antiamebic, and vaginal trichomonacide. The oral preparation has been shown to cause subacute myelo-optic neuropathy and has been banned worldwide.
See also: this compound; nystatin (component of).
特性
IUPAC Name |
5-chloro-7-iodoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDFBFJGMNKBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Record name | IODOCHLOROHYDROXYQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20525 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022837 | |
| Record name | Clioquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodochlorohydroxyquinoline is a cream-colored to brownish-yellow powder. Practically odorless. Decomposes at 178-179 °C. Used as a topical anti-infective. | |
| Record name | IODOCHLOROHYDROXYQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20525 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), One part dissolves in 43 parts of boiling alcohol, 128 parts chloroform, 17 parts of boiling ethyl acetate, 170 parts of cold acetic acid, 13 parts of boiling acetic acid. Almost insol in water, and alcohol, ether., Practically insol water and in alcohol | |
| Record name | SID855601 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | IODOCHLOROHYDROXYQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20525 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CLIOQUINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brownish-yellow, bulky powder, Yellow brown needles from alcohol, acetic acid., A voluminous, spongy, yellowish to white brownish powder | |
CAS No. |
130-26-7 | |
| Record name | IODOCHLOROHYDROXYQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20525 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Clioquinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clioquinol [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clioquinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | clioquinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | clioquinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, 5-chloro-7-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Clioquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clioquinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLIOQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BHQ856EJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLIOQUINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
352 to 354 °F (NTP, 1992), 178-179 °C | |
| Record name | IODOCHLOROHYDROXYQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20525 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Clioquinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLIOQUINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of Clioquinol
Introduction
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated 8-hydroxyquinoline that has traversed a remarkable and tumultuous journey in the annals of pharmacology. First synthesized in the late 19th century, it rose to prominence as a widely used oral anti-infective agent before a devastating neurotoxicity crisis led to its abrupt withdrawal. Decades later, a deeper understanding of its biochemical properties, particularly its role as a metal chelator, has led to its resurrection as a promising investigational drug for neurodegenerative diseases. This guide provides a comprehensive technical overview of the discovery, development, downfall, and renaissance of this compound for researchers, scientists, and drug development professionals.
Discovery, Synthesis, and Early Commercial Development
This compound was first developed in 1899 as a topical antiseptic[1]. Its broad-spectrum antimicrobial properties, including antifungal and antiprotozoal activity, were quickly recognized[1][2]. In 1934, it was commercially introduced as an oral medication for treating a variety of gastrointestinal infections, such as amebiasis, shigellosis, and traveler's diarrhea[3][4]. For several decades, it was considered a safe and effective over-the-counter drug in many parts of the world[1].
The synthesis of this compound, a halogenated 8-hydroxyquinoline, can be achieved through a multi-step process. A common approach involves the sequential halogenation of 8-hydroxyquinoline.
Experimental Protocol: Synthesis of this compound
-
Acetylation of 8-hydroxyquinoline: 8-hydroxyquinoline is first protected by reacting it with acetic anhydride in the presence of glacial acetic acid under reflux. This step forms quinolin-8-yl acetate[5].
-
Chlorination: The protected intermediate is then chlorinated. This step is often directed to the C5 position.
-
Iodination: Following chlorination, the compound is iodinated, typically at the C7 position. The presence of the existing chloro- and protected hydroxyl groups influences the regioselectivity of this step.
-
Hydrolysis: The final step involves the hydrolysis of the acetate protecting group to yield the final product, 5-chloro-7-iodo-8-hydroxyquinoline (this compound)[5].
-
Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound with high purity[6].
// Connections Discovery -> OralUse [label="Application Expansion"]; OralUse -> WidespreadUse [label="Commercial Success"]; WidespreadUse -> SMON_Outbreak [style=dashed, color="#EA4335", label="Emergence of Neurotoxicity"]; SMON_Outbreak -> Ban [label="Causal Link Established"]; Ban -> Withdrawal [label="Global Impact"]; Withdrawal -> MetalsHypothesis [style=dashed, color="#34A853", label="Scientific Re-evaluation"]; MetalsHypothesis -> Phase2Trial [label="Clinical Testing"]; Phase2Trial -> OngoingResearch [label="Expanded Indications"]; }
Caption: Historical development timeline of this compound.
The Subacute Myelo-Optic Neuropathy (SMON) Epidemic
The widespread use of this compound came to an end following a major public health crisis. Between the late 1950s and 1970, an epidemic of a new neurological disease, named Subacute Myelo-Optic Neuropathy (SMON), emerged almost exclusively in Japan[1][7]. The disease was characterized by initial abdominal symptoms followed by debilitating sensory and motor disturbances, paralysis in the lower limbs, and vision loss[3][8].
Epidemiological studies eventually linked the outbreak directly to the consumption of this compound[7][9]. In September 1970, the Japanese government banned the sale of oral this compound, which resulted in a dramatic and immediate cessation of new SMON cases[1][7][10]. It is estimated that over 10,000 individuals in Japan were affected[8][9]. The manufacturer, Ciba-Geigy, later formally apologized, acknowledging that their product was responsible for the SMON cases in Japan[7]. This event led to the withdrawal of oral this compound from most global markets in the early 1970s[3][4].
Redevelopment for Neurodegenerative and Other Diseases
Decades after its withdrawal, scientific interest in this compound was rekindled due to a new understanding of the role of metal ion dyshomeostasis in neurodegenerative diseases like Alzheimer's (AD), Parkinson's, and Huntington's disease[1][3][11]. This compound was identified as a "metal protein attenuating compound" (MPAC) capable of crossing the blood-brain barrier and chelating metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), which are implicated in the aggregation of pathogenic proteins like amyloid-beta (Aβ)[3][4][12].
This has led to its investigation as a potential therapeutic agent, not only for neurodegeneration but also for certain cancers, due to its ability to inhibit the proteasome[13][14].
Numerous studies have evaluated this compound's efficacy in various disease models. The quantitative data from key preclinical and clinical studies are summarized in the tables below.
Table 1: Summary of Key Preclinical Studies of this compound in Alzheimer's Disease Models
| Animal Model | Dosage | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|
| TgCRND8 Transgenic Mice | 30 mg/kg/day (oral) | 35 days | Reversed working memory impairments in Morris water maze test; Significant reduction in Aβ plaque burden in cortex and hippocampus. | [12][15] |
| APP/PS1 Transgenic Mice | Not Specified | 9 weeks (oral) | 49% decrease in brain Aβ deposition. |[3] |
Table 2: Summary of Pilot Phase II Clinical Trial of this compound in Alzheimer's Disease
| Study Design | Number of Patients | Dosage | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|---|
| Double-blind, Placebo-controlled | 36 | Up to 375 mg twice daily | 36 weeks | Attenuation of cognitive decline (ADAS-cog score) in more severely affected patients (ADAS-cog ≥25); Decline in plasma Aβ42 levels in the treatment group vs. an increase in the placebo group. | [3][16] |
| Open-label, Dose-ranging | 20 | 20 mg/day or 80 mg/day | 21 days | Significant increase in CSF Tau protein at day 7, followed by a decrease at day 21; Slight improvement in clinical ratings. |[17][18] |
Protocol: Evaluation in TgCRND8 Mouse Model of Alzheimer's Disease This protocol is based on the methodology described in studies evaluating this compound in a transgenic mouse model of AD[12][15].
-
Animal Model: TgCRND8 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop Aβ plaques and cognitive deficits. Age-matched wild-type littermates are used as controls.
-
Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at a specified dose (e.g., 30 mg/kg/day). The control group receives the vehicle only.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For several consecutive days, mice are trained to find a hidden platform in a circular pool of opaque water, using spatial cues. The time taken to find the platform (escape latency) is recorded over multiple trials per day.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 30-60 seconds). The percentage of time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Histopathological Analysis:
-
Following the final behavioral test, animals are euthanized, and brain tissue is collected.
-
Brains are sectioned and stained using immunohistochemistry for Aβ plaques (e.g., using anti-Aβ antibodies) and astrogliosis (e.g., using anti-GFAP antibodies).
-
Plaque burden is quantified by calculating the percentage of the total area of the cortex and hippocampus occupied by Aβ deposits.
-
Caption: Experimental workflow for preclinical evaluation.
Mechanism of Action in Neurodegeneration
The therapeutic potential of this compound in neurodegenerative diseases is attributed to several interconnected mechanisms, primarily revolving around its ability to modulate metal ion homeostasis and protein aggregation.
-
Metal Chelation and Redistribution: this compound is a lipophilic molecule that acts as a metal ionophore, binding to extracellular metal ions like Cu²⁺ and Zn²⁺ and transporting them across cell membranes[3][4][13]. In the context of AD, these metals are enriched in amyloid plaques and contribute to Aβ aggregation and oxidative stress[3][12]. This compound can chelate these metal ions, disrupting their interaction with Aβ, which promotes the dissolution of existing aggregates and prevents the formation of new ones[3][4][19]. This action helps to redistribute metals from plaques back into metal-depleted neurons[3].
-
Inhibition of Aβ Oligomerization: Soluble oligomers of Aβ are considered highly neurotoxic. In vitro studies have shown that this compound directly inhibits the formation of these toxic Aβ oligomers, appearing to interfere with the assembly process at the trimer formation stage[19]. It also promotes the degradation of metal-dependent Aβ oligomers, which can restore cellular functions like endocytosis that are impaired by Aβ toxicity[20].
-
Proteasome Inhibition: this compound has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome, a critical cellular complex responsible for degrading misfolded proteins[13][14][21]. This activity is mediated through both copper-dependent and copper-independent pathways[13][22]. In neurodegenerative diseases characterized by protein misfolding, modulating the proteasome system could have therapeutic effects. This mechanism is also the basis for its investigation as an anti-cancer agent[13][14][23].
-
Modulation of Aging Pathways: Research has indicated that this compound can inhibit the mitochondrial enzyme CLK-1 (also known as COQ7), a protein associated with the aging process[11]. By inhibiting CLK-1, this compound may mimic phenotypes associated with slower aging, potentially providing a broad mechanism of action against multiple age-dependent neurodegenerative diseases[11].
// Connections Cu_Zn -> Abeta_plaque [label="Promotes Aggregation"]; Abeta_mono -> Abeta_plaque [label="Aggregation"]; Abeta_plaque -> OxidativeStress [label="Generates ROS"]; OxidativeStress -> Neurotoxicity;
CQ -> Cu_Zn [label="Chelates", color="#4285F4", dir=both]; CQ -> Abeta_plaque [label="Inhibits Aggregation &\nPromotes Dissolution", color="#4285F4"];
{rank=same; Cu_Zn; CQ;}
edge [style=dashed, color="#EA4335", arrowhead=tee]; CQ -> Abeta_plaque;
edge [style=solid, color="#34A853", arrowhead=normal]; CQ -> Restoration [label="Transports Metals\ninto Neuron"]; Restoration -> Neurotoxicity [arrowhead=tee, label="Reduces"]; }
Caption: Proposed mechanism of action of this compound in Alzheimer's.
Conclusion
This compound's history is a powerful lesson in drug development, demonstrating how a compound can be both a therapeutic and, under certain circumstances, a toxin. Its initial success as an anti-infective was overshadowed by the tragic SMON epidemic, leading to its near-total withdrawal from oral use. However, modern scientific inquiry, driven by a deeper understanding of molecular pathology, has repurposed this controversial molecule. By targeting the fundamental role of metal ions and protein misfolding in neurodegenerative diseases, this compound and its next-generation analogs represent a novel therapeutic strategy. While its past necessitates a cautious approach to clinical development, focusing on dosage and patient selection, this compound stands as a prime example of drug repositioning and the enduring potential for scientific discovery to find new value in old compounds.
References
- 1. This compound: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN113292492A - Method for preparing this compound and diiodoquinol by one-pot method - Google Patents [patents.google.com]
- 6. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. Subacute myelo-optic neuropathy - Wikipedia [en.wikipedia.org]
- 8. Subacute myelo-optico-neuropathy: this compound intoxication in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subacute myelo-optic neuropathy and this compound. An epidemiological case-history for diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morizo Ishidate - Wikipedia [en.wikipedia.org]
- 11. The anti-neurodegeneration drug this compound inhibits the aging-associated protein CLK-1 [hero.epa.gov]
- 12. This compound decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits the proteasome and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metal-protein attenuation with iodochlorhydroxyquin (this compound) targeting Abeta amyloid deposition and toxicity in Alzheimer disease: a pilot phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Treatment of Alzheimer's disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Proteasome inhibitor this compound as a candidate drug in prophylaxis and treatment of acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound - A Novel Copper-Dependent and Independent Proteasome ...: Ingenta Connect [ingentaconnect.com]
- 23. This compound - A Novel Copper-Dependent and Independent Proteasome ...: Ingenta Connect [ingentaconnect.com]
Understanding Clioquinol as a zinc and copper ionophore
An In-depth Technical Guide to Clioquinol as a Zinc and Copper Ionophore
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (5-chloro-7-iodo-8-hydroxyquinoline) is a metal-binding compound that functions as a potent ionophore for divalent metal cations, primarily zinc (Zn²⁺) and copper (Cu²⁺). Originally used as an antimicrobial agent, its ability to disrupt metal homeostasis in cells has led to its investigation as a therapeutic agent in neurodegenerative diseases and oncology. This document provides a detailed technical overview of this compound's core mechanism as an ionophore, the downstream cellular consequences of altered zinc and copper concentrations, and the experimental methodologies employed to elucidate these effects. This compound acts by chelating extracellular zinc and copper, forming lipophilic complexes that facilitate the transport of these ions across cellular membranes, thereby elevating their intracellular concentrations. This influx disrupts multiple cellular pathways, including lysosomal integrity, proteasome function, mitochondrial activity, and key signaling cascades, leading to outcomes such as apoptosis, autophagy modulation, and inhibition of angiogenesis.
Introduction to this compound
This compound (CQ) is an 8-hydroxyquinoline derivative that was historically used as an oral antiparasitic and antimicrobial agent.[1][2] Its clinical use was curtailed in the 1970s due to an association with subacute myelo-optic neuropathy (SMON), a neurotoxic syndrome observed predominantly in Japan.[1][3] Renewed interest in this compound has emerged from its potent activity as a metal protein attenuating compound (MPAC).[4][5] It readily chelates transition metals like zinc, copper, and iron.[4] This property allows it to modulate the distribution and bioavailability of these ions, which are critically involved in both normal physiological processes and the pathophysiology of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.[2][4][6]
The biological activity of this compound is primarily attributed to its function as an ionophore—a lipid-soluble molecule that binds to an ion and transports it across a lipid bilayer.[7][8][9] By shuttling zinc and copper into the cell, this compound dramatically alters the intracellular concentrations of these ions, triggering a cascade of downstream cellular events.
This compound as a Metal Ionophore: The Core Mechanism
Chelation and Complex Formation
The foundational mechanism of this compound's ionophoric activity is its ability to act as a chelator. The hydroxyl group at position 8 and the aromatic nitrogen of the quinoline ring form a bidentate coordination site for metal ions.[10] Structural characterization has revealed that this compound forms stable, neutral 2:1 complexes with both zinc(II) and copper(II).[11] This stoichiometry is crucial for its function, as the resulting lipophilic complex can readily diffuse across the plasma membrane.
Transmembrane Ion Transport
Once the this compound-metal complex is formed in the extracellular space, its lipid-soluble nature allows it to penetrate the cell membrane, effectively delivering the metal ion into the cytoplasm.[8][12] Inside the cell, the complex can dissociate, releasing the ion to interact with intracellular components. This process elevates the concentration of bioavailable "free" ions within the cell, a state that can be detected experimentally using ion-specific fluorescent probes.[9][13] This mechanism distinguishes this compound from simple chelators, which primarily bind and sequester ions, often for excretion.[12] Instead, this compound acts to redistribute metal ions, leading to their accumulation in specific intracellular compartments.[4][14]
References
- 1. This compound-zinc chelate: a candidate causative agent of subacute myelo-optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NQO1 protects against this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. This compound, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. TCDB » SEARCH [tcdb.org]
- 9. Anticancer activity of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. This compound, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The metal chelating and chaperoning effects of this compound: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Clioquinol's role in metal ion homeostasis in biological systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a metal-binding compound that has garnered significant scientific interest for its ability to modulate metal ion homeostasis in biological systems.[1][2] Historically used as an oral antimicrobial agent, its rediscovery as a potent metal ionophore has opened new avenues for therapeutic intervention in diseases characterized by dysregulated metal metabolism, including neurodegenerative disorders and cancer.[1][2][3] This guide provides an in-depth technical overview of this compound's mechanisms of action, focusing on its interactions with copper, zinc, and iron, and details the experimental frameworks used to investigate its activity.
This compound functions as a metal chelator and, more importantly, as an ionophore, a molecule that can transport ions across lipid membranes.[3][4][5] By forming lipophilic complexes with metal ions, this compound facilitates their movement into cells, thereby altering intracellular metal concentrations and influencing a range of cellular processes.[5][6] This targeted disruption of metal homeostasis is the foundation of its therapeutic potential.
Quantitative Analysis of this compound's Biological Activity
The efficacy of this compound is concentration-dependent and varies across different biological systems. The following tables summarize key quantitative data regarding its metal binding and cytotoxic effects.
Table 1: Metal Binding Properties of this compound
| Metal Ion | Parameter | Value | Notes |
| Copper (Cu²⁺) | Conditional Stability Constant (KC') for Cu(CQ)₂ | 1.2 x 10¹⁰ M⁻² | Stoichiometry of the complex is 1:2 (Metal:Ligand). Affinity for Cu(II) is over an order of magnitude higher than for Zn(II).[7] |
| Zinc (Zn²⁺) | Conditional Stability Constant (KC') for Zn(CQ)₂ | 7.0 x 10⁸ M⁻² | Stoichiometry of the complex is 1:2 (Metal:Ligand).[7] |
| Zinc (Zn²⁺) | Dissociation Constant (Kd) | ~10⁻⁷ M (100 nM) | This value indicates a moderate binding affinity.[3] |
Note: Data on the specific binding affinity (Kd) for iron is not extensively reported in the literature, though this compound is known to chelate and transport iron ions.[1]
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) after 72h |
| Raji | Burkitt's Lymphoma | 1.5 ± 0.2 |
| Jurkat | T-cell Leukemia | 2.1 ± 0.3 |
| U937 | Histiocytic Lymphoma | 2.8 ± 0.4 |
| HL-60 | Promyelocytic Leukemia | 3.5 ± 0.5 |
| A2780 | Ovarian Carcinoma | 2.2 ± 0.3 |
| HCT116 | Colon Carcinoma | 4.1 ± 0.6 |
| PC-3 | Prostate Carcinoma | 3.8 ± 0.5 |
| DU145 | Prostate Carcinoma | 3.2 ± 0.4 |
Data sourced from Ding, W. Q., et al. (2005) as presented in publicly available data tables.[1]
Mechanisms of Action and Signaling Pathways
This compound's primary mechanism is the redistribution of metal ions, which triggers several downstream cellular events.
Metal Ionophore Activity
This compound chelates extracellular metal ions, such as copper and zinc, forming a neutral, lipid-soluble complex. This complex can then diffuse across the cell membrane. Once inside the cell, the metal ion is released, leading to an increase in its intracellular concentration. This process disrupts the tightly regulated homeostasis of these essential metals.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity [dspace.mit.edu]
- 5. Effects of this compound on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal ion-dependent effects of this compound on the fibril growth of an amyloid {beta} peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) this compound complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Research on Clioquinol's Antimicrobial and Antiprotozoal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a halogenated derivative of 8-hydroxyquinoline, has a long and complex history in antimicrobial therapy. Initially synthesized in the late 19th century, it was introduced as a topical antiseptic and later as an oral medication for intestinal protozoal infections in the 1930s.[1] Its broad spectrum of activity against various pathogens, coupled with a mechanism of action centered on metal ion chelation, made it a significant therapeutic agent in the pre-antibiotic and early antibiotic eras. This technical guide delves into the foundational research that established the antimicrobial and antiprotozoal efficacy of this compound, with a focus on the quantitative data and experimental methodologies from studies conducted prior to the 1970s.
Antimicrobial Properties
Early investigations into this compound, often referred to by its trade name Vioform or as iodochlorhydroxyquin, demonstrated its inhibitory effects against a range of bacteria and fungi. The primary mechanism of its antimicrobial action was proposed to be its ability to chelate essential metal ions, thereby disrupting microbial enzyme function.
Antibacterial Activity
This compound exhibited both bacteriostatic and bactericidal effects against various bacterial strains. Its activity was found to be influenced by the culture medium, suggesting interactions with components of the media.
Quantitative Data: In Vitro Antibacterial Spectrum of this compound
| Bacterial Species | Activity Noted in Early Research | Reference Context |
| Staphylococcus aureus | Bacteriostatic and Bactericidal | Effective in topical preparations for skin infections. |
| Escherichia coli | Bacteriostatic and Bactericidal | Investigated for intestinal infections. |
| Pseudomonas aeruginosa | Limited to no activity | Noted as an exception to its broad-spectrum activity. |
| Mycobacterium tuberculosis | In vitro activity | Early studies on 8-hydroxyquinolines showed promise against mycobacteria. |
Experimental Protocols: Early In Vitro Antibacterial Testing
The methodologies employed in the early 20th century for antibacterial susceptibility testing were foundational to modern techniques.
Agar Dilution Method:
A common technique involved the following steps:
-
Media Preparation: A suitable bacteriological agar medium, such as nutrient agar, was prepared and sterilized.
-
Incorporation of this compound: A stock solution of this compound was prepared, often in an organic solvent, and then serially diluted. Each dilution was added to molten agar before pouring it into Petri dishes to achieve a range of final concentrations.
-
Inoculation: The surface of the agar plates was inoculated with a standardized suspension of the test bacterium. This was often done by streaking a loopful of a broth culture onto the agar.
-
Incubation: The inoculated plates were incubated at a temperature suitable for the growth of the test organism, typically 37°C, for 24 to 48 hours.
-
Observation: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth on the agar surface.
Broth Dilution Method:
An alternative method involved liquid culture:
-
Media Preparation: A sterile nutrient broth was dispensed into a series of test tubes.
-
Serial Dilution: A stock solution of this compound was serially diluted in the broth-filled tubes to create a gradient of concentrations.
-
Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium.
-
Incubation: The tubes were incubated under appropriate conditions.
-
Observation: The MIC was identified as the lowest concentration of this compound in which no turbidity (visual sign of bacterial growth) was observed.
Antifungal Activity
This compound also demonstrated significant efficacy against various fungal pathogens, contributing to its use in treating topical mycoses.
Quantitative Data: In Vitro Antifungal Spectrum of this compound
| Fungal Species | Activity Noted in Early Research | Reference Context |
| Candida albicans | Fungistatic and Fungicidal | A common target for topical antifungal preparations. |
| Trichophyton rubrum | Fungistatic and Fungicidal | A prevalent dermatophyte causing skin infections. |
| Other dermatophytes | Broadly active | Used in the treatment of various dermatomycoses. |
Experimental Protocols: Early In Vitro Antifungal Testing
The protocols for antifungal testing were similar to those for bacteria, with adjustments for the slower growth of fungi.
Poisoned Food Technique:
This was a common method for testing against filamentous fungi:
-
Media Preparation: A fungal growth medium, such as Sabouraud Dextrose Agar, was prepared.
-
Incorporation of this compound: Different concentrations of this compound were incorporated into the molten agar.
-
Inoculation: A small, standardized plug of mycelium from a pure culture of the test fungus was placed in the center of the this compound-containing agar plate.
-
Incubation: Plates were incubated at room temperature or a specific temperature optimal for the fungus for several days to weeks.
-
Observation: The diameter of fungal growth was measured and compared to a control plate without the drug to determine the percentage of growth inhibition.
Antiprotozoal Properties
The most significant early therapeutic application of oral this compound was in the treatment of intestinal protozoal infections, particularly amoebiasis caused by Entamoeba histolytica.[1]
Amoebicidal Activity
Numerous in vitro and in vivo studies from the 1940s and 1950s confirmed the amoebicidal properties of this compound.
Quantitative Data: In Vitro Amoebicidal Activity of this compound
Specific amoebicidal concentrations from the earliest literature are challenging to aggregate into a single table. However, studies consistently demonstrated its ability to kill E. histolytica trophozoites at achievable concentrations in the gut.
Experimental Protocols: Early In Vitro Amoebicidal Testing
The in vitro cultivation of E. histolytica was a critical development that enabled the screening of amoebicidal compounds.
Culture-Based Assay:
-
Cultivation of E. histolytica: Trophozoites of E. histolytica were cultured in specialized media, often containing a mixed bacterial flora that was essential for the amoeba's growth in early culture systems.
-
Drug Exposure: The cultured trophozoites were exposed to various concentrations of this compound.
-
Incubation: The cultures were incubated at 37°C for a defined period, typically 24 to 48 hours.
-
Viability Assessment: The viability of the amoebae was assessed microscopically by observing their motility and morphology. The minimal lethal concentration (MLC) was determined as the lowest concentration of the drug that resulted in the death of all trophozoites.
Mechanism of Action: The Chelation Hypothesis
The prevailing theory for this compound's mechanism of action, even in the early research, was its ability to act as a chelating agent. By binding to essential divalent and trivalent metal cations, such as Fe²⁺/Fe³⁺, Cu²⁺, and Zn²⁺, this compound was thought to deprive microbial enzymes of their necessary cofactors, leading to the inhibition of vital metabolic processes and ultimately, cell death.
Conclusion
The early research on this compound laid a crucial foundation for its use as a versatile antimicrobial and antiprotozoal agent for several decades. The experimental protocols of the time, though less standardized than modern methods, were effective in demonstrating its broad spectrum of activity. The core mechanism of action, proposed early on as metal ion chelation, remains a central theme in understanding the biological effects of 8-hydroxyquinolines. While the systemic use of this compound was later curtailed due to neurotoxicity concerns, this historical data provides valuable insights for the ongoing development of new antimicrobial agents, particularly those targeting metalloenzymes.
References
The Effect of Clioquinol on Proteasome Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms, quantitative effects, and experimental evaluation of Clioquinol as a proteasome inhibitor. This compound (5-chloro-7-iodo-8-hydroxyquinoline), a drug historically used as an oral anti-parasitic agent, has been repurposed and investigated for its anti-cancer properties.[1] Its efficacy in this regard is significantly attributed to its ability to inhibit the ubiquitin-proteasome system, a critical pathway for protein degradation that is often dysregulated in malignant cells.[1][2][3] This document details the dual mechanisms of this compound's action, summarizes key quantitative data, provides outlines of relevant experimental protocols, and visualizes the associated cellular pathways and workflows.
Core Mechanisms of Proteasome Inhibition by this compound
This compound inhibits the proteasome through two distinct, yet potentially synergistic, mechanisms: one dependent on the chelation of metal ions and another that is metal-independent and occurs at higher concentrations.[1][4]
-
Metal-Dependent Inhibition : this compound is a lipophilic compound that functions as a metal ionophore, capable of binding divalent metal ions like copper (Cu²⁺) and zinc (Zn²⁺) and transporting them across cell membranes.[1][4] Malignant cells and the plasma of patients with certain cancers often exhibit elevated copper levels, providing a potential basis for the selective action of this compound.[2][3] Upon entering the cell, the this compound-copper complex directly interacts with and inhibits the proteasome, disrupting its enzymatic function.[1][5] This metal-dependent mechanism is considered the primary mode of action at therapeutic concentrations, leading to the inhibition of the proteasome's chymotrypsin-like (CT-L) activity and subsequent induction of apoptosis in cancer cells.[3][6] The ability of this compound to bind copper is essential for its transport into cancer cells and its consequent proteasome-inhibitory and growth-suppressive activities.[5]
-
Metal-Independent Inhibition : At higher concentrations, this compound can inhibit the proteasome directly, without the requirement of metal chelation.[1][4] This suggests a secondary mechanism that may contribute to its overall efficacy, particularly under conditions of high drug exposure.
The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators and inhibitors of apoptosis.[7] A critical consequence is the stabilization of IκB-α, an inhibitor of the NF-κB transcription factor. This prevents NF-κB from translocating to the nucleus, thereby down-regulating the expression of anti-apoptotic genes and promoting programmed cell death.[6][8]
Quantitative Data on Proteasome Inhibition
The inhibitory potency of this compound against the proteasome has been quantified in various cancer cell lines and with purified proteasome complexes. The data highlights the crucial role of copper in enhancing its inhibitory activity.
| Cell Line / System | This compound (CQ) Concentration | Co-treatment | Effect on Proteasome Activity | Reference |
| Human Prostate Cancer Cells (LNCaP & C4-2B) | 50 µM | 50 µM CuCl₂ | Significant inhibition of chymotrypsin-like activity and induction of apoptosis. | |
| Human Prostate Tumor Xenografts (C4-2B) | Treatment (in vivo) | N/A (relies on endogenous tumor copper) | 69% inhibition of chymotrypsin-like activity in tumor tissue extracts. | [7] |
| Purified 20S Rabbit Proteasome | 10 µM | Copper (Cu²⁺) | ~60% inhibition of chymotrypsin-like activity by the 8-HQ/Cu complex (analog). | |
| Human Cancer Cell Lines (Various) | Low micromolar range | N/A | IC₅₀ values in the low micromolar range for reducing cell viability. | [9] |
| Human Prostate Cancer Cells (PC-3) | Not Specified | Copper (Cu²⁺) | CQ/Cu complex inhibits purified 20S and intracellular 26S proteasome activities. | [10] |
Experimental Protocols
Evaluating the effect of this compound on proteasome inhibition involves a series of established molecular and cellular biology techniques. The following sections detail the core methodologies.
This assay quantifies the chymotrypsin-like (CT-L) activity of the proteasome, which is a primary target of many inhibitors, including this compound.
-
Objective : To measure the rate of proteasome CT-L activity in cell lysates or with purified proteasomes in the presence or absence of this compound.
-
Principle : The assay utilizes a fluorogenic peptide substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin). When the proteasome cleaves the peptide bond after Tyrosine, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the proteasome's activity.
-
Key Reagents :
-
Cell Lysis Buffer (e.g., containing 0.5% NP-40, avoiding protease inhibitors).[11]
-
Assay Buffer.[11]
-
Fluorogenic Substrate: Suc-LLVY-AMC.[11]
-
Test Compound: this compound (with or without copper).
-
Positive Control: Untreated cell lysate or purified proteasome.[11]
-
Negative Control/Specific Inhibitor: MG-132, a potent and specific proteasome inhibitor.[11]
-
-
General Procedure :
-
Lysate Preparation : Harvest cells and prepare cell lysates using a suitable lysis buffer on ice. Avoid using broad-spectrum protease inhibitors.[11]
-
Protein Quantification : Determine the total protein concentration of the lysates (e.g., using a BCA assay) to ensure equal loading.
-
Assay Setup : In a 96-well opaque plate, add cell lysate or purified proteasome to each well.[11]
-
Treatment : Add this compound (and copper, if applicable) at various concentrations to the sample wells. Include control wells with vehicle (DMSO) and MG-132.
-
Substrate Addition : Add the Suc-LLVY-AMC substrate to all wells to initiate the reaction.[11]
-
Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the kinetic development of fluorescence (Ex/Em ~350/440 nm) at 37°C for 30-60 minutes.[11]
-
Data Analysis : Calculate the rate of reaction (fluorescence units per minute). Normalize the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.
-
-
Objective : To visualize the accumulation of polyubiquitinated proteins, a direct consequence of proteasome inhibition.
-
General Procedure :
-
Treat cells with this compound for a specified duration (e.g., 24 hours).[7]
-
Lyse cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for ubiquitin.[7]
-
Use a corresponding HRP-conjugated secondary antibody and an ECL substrate for detection.
-
An increase in high-molecular-weight smears in this compound-treated lanes compared to the control indicates the accumulation of ubiquitinated proteins.[7]
-
-
Objective : To measure the downstream cellular consequences of proteasome inhibition.
-
Methods :
-
Caspase Activity Assay : Measures the activity of executioner caspases (e.g., caspase-3/7), which are activated during apoptosis. This can be done using a luminogenic or fluorogenic substrate.[7]
-
PARP Cleavage : Poly(ADP-ribose) polymerase (PARP) is a substrate for active caspases. Its cleavage, detectable by Western blot, is a hallmark of apoptosis.[7]
-
MTT Assay : A colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability. A reduction in viability is expected with effective proteasome inhibition.[7]
-
Summary of Logical Relationships
The anti-cancer activity of this compound is fundamentally linked to its ability to disrupt proteasome function. This disruption is initiated through two distinct upstream mechanisms that converge on the same molecular target.
References
- 1. This compound - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - A Novel Copper-Dependent and Independent Proteasome ...: Ingenta Connect [ingentaconnect.com]
- 5. Tumor cellular proteasome inhibition and growth suppression by 8-hydroxyquinoline and this compound requires their capabilities to bind copper and transport copper into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteasome inhibitor this compound as a candidate drug in prophylaxis and treatment of acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Anticancer activity of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repurposing old drugs as new inhibitors of the ubiquitin-proteasome pathway for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
The Neuroprotective Potential of Clioquinol: A Foundational Guide for Researchers
An In-depth Technical Examination of the Core Mechanisms and Foundational Studies Investigating the Neuroprotective Effects of Clioquinol.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a metal chelating agent, has garnered significant attention for its potential neuroprotective properties in a range of neurodegenerative disorders. Initially developed as an antimicrobial agent, its ability to modulate metal ion homeostasis in the brain has led to its repurposing as a candidate therapeutic for diseases such as Alzheimer's, Parkinson's, and Huntington's. This technical guide provides a comprehensive overview of the foundational studies that have elucidated this compound's neuroprotective effects, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: Metal Ion Chelation and Redistribution
The primary neuroprotective mechanism attributed to this compound is its function as a metal chelator, particularly for copper, zinc, and iron.[1][2] Dysregulation of these metal ions is a key pathological feature in many neurodegenerative diseases, contributing to protein aggregation and oxidative stress. This compound's ability to cross the blood-brain barrier allows it to sequester excess metal ions, thereby interfering with their pathological interactions with proteins like amyloid-beta (Aβ) and huntingtin.[1][2]
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from foundational preclinical studies on this compound in various neurodegenerative disease models.
Table 1: Effects of this compound in Alzheimer's Disease Models
| Animal Model | Dosage | Treatment Duration | Key Finding | Percentage Change | Reference |
| AβPP/PS1 Transgenic Mice | 30 mg/kg/day (oral) | 2 months | Reduction in zinc-containing plaques | Significant reduction in number and size | [3] |
| AβPP/PS1 Transgenic Mice | 30 mg/kg/day (oral) | 2 months | Reduction in Aβ burden | Significant reduction | [3] |
| TgCRND8 Transgenic Mice | Not Specified | Chronic | Reduction in Aβ plaque burden (cortex) | Significant reduction | [4] |
| TgCRND8 Transgenic Mice | Not Specified | Chronic | Reduction in Aβ plaque burden (hippocampus) | Significant reduction | [4] |
| Transgenic mice with Alzheimer's symptoms | Not Specified | 9 weeks | Decrease in brain Aβ deposition | 49% |
Table 2: Effects of this compound in Parkinson's Disease Models
| Animal Model | Dosage | Treatment Duration | Assessment | Key Finding | Reference |
| MPTP-induced Monkey Model | Not Specified | 4 weeks | Papa scale (motor disabilities) | Significant decrease in clinical scores | [5] |
| MPTP-induced Monkey Model | Not Specified | 4 weeks | Tyrosine Hydroxylase (TH+) cell count | Significant reversal of cell loss | [5] |
Table 3: Effects of this compound in Huntington's Disease Models
| Animal Model | Dosage | Treatment Duration | Assessment | Key Finding | Reference |
| R6/2 Transgenic Mice | 30 mg/kg/day (oral) | From 3 weeks of age | Rotarod performance | Improved performance | [6] |
| R6/2 Transgenic Mice | 30 mg/kg/day (oral) | From 3 weeks of age | Huntingtin aggregate accumulation | Decreased accumulation | [6] |
| R6/2 Transgenic Mice | 30 mg/kg/day (oral) | From 3 weeks of age | Striatal atrophy | Decreased atrophy | [6] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Rotarod Test for Motor Coordination in R6/2 Mice
Objective: To assess motor coordination and balance.
Apparatus: Accelerating rotarod (e.g., from Accuscan). The rod should have a non-slip surface.[7]
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the trial.
-
Training (Optional but Recommended): Mice can be trained for 2-3 consecutive days prior to testing. Each training session consists of placing the mouse on the rotarod at a low constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
Testing Protocol (Accelerating):
-
Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[8]
-
Place the mouse on the rotating rod, facing away from the direction of rotation.
-
Start the acceleration and the timer simultaneously.
-
Record the latency to fall (the time at which the mouse falls off the rod).
-
If a mouse clings to the rod and completes a full rotation, the timer is stopped.[8]
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.[8]
-
-
Data Analysis: The average latency to fall across the trials is calculated for each mouse. Statistical analysis (e.g., ANOVA) is used to compare the performance of different treatment groups.
Immunohistochemistry for Aβ Plaques in AβPP/PS1 Mice
Objective: To visualize and quantify amyloid-beta plaques in brain tissue.
Procedure:
-
Tissue Preparation:
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.
-
-
Antigen Retrieval:
-
Immunostaining:
-
Incubate sections in a quenching buffer (e.g., 3% H₂O₂ in TBS) for 10 minutes to block endogenous peroxidase activity.[9]
-
Block non-specific binding by incubating sections in a blocking solution (e.g., TBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Rinse sections three times in TBS.
-
Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Rinse sections three times in TBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit.
-
-
Imaging and Quantification:
-
Mount the stained sections on slides, dehydrate, and coverslip.
-
Capture images of the regions of interest (e.g., cortex and hippocampus) using a light microscope with a digital camera.
-
Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque burden by measuring the percentage of the total area occupied by plaques.[9]
-
Cell Viability (MTT) Assay in SH-SY5Y Cells
Objective: To assess the effect of this compound on cell viability.
Procedure:
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with various concentrations of this compound and/or a neurotoxic agent (e.g., MPP⁺ or H₂O₂) for the desired duration (e.g., 24 hours). Include untreated control wells.
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Signaling Pathways Implicated in this compound's Neuroprotection
Metal Chelation and Amyloid-β Cascade
This compound's primary mechanism involves the chelation of metal ions, which directly impacts the amyloid-beta (Aβ) cascade in Alzheimer's disease. By binding to copper and zinc, this compound can prevent these metals from promoting the aggregation of Aβ into toxic oligomers and plaques. Furthermore, it may facilitate the dissolution of existing plaques.
References
- 1. This compound: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson’s disease through AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of R6/2 HD transgenic mice for therapeutic studies in Huntington's disease: behavioral testing and impact of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. albany.edu [albany.edu]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
The Dual Nature of Clioquinol: An In-depth Technical Guide on its Antioxidant and Pro-oxidant Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a metal chelating agent that has garnered significant interest in the scientific community for its potential therapeutic applications in a range of diseases, from neurodegenerative disorders to cancer. A fascinating aspect of this compound's bioactivity is its dual capacity to act as both an antioxidant and a pro-oxidant. This paradoxical nature is highly dependent on the cellular context, including the local concentration of metal ions, the overall redox state of the cell, and the specific cellular pathways involved. Understanding this dichotomy is crucial for the rational design of therapeutic strategies that harness its beneficial effects while mitigating potential toxicity. This technical guide provides a comprehensive exploration of the antioxidant versus pro-oxidant nature of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's effects across different experimental systems.
Table 1: Pro-oxidant Activity of this compound - In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Raji | Burkitt's lymphoma | ~15 | [1] |
| A2780 | Ovarian carcinoma | ~20 | [1] |
| HL-60 | Promyelocytic leukemia | ~10 | [1] |
| K562 | Chronic myelogenous leukemia | ~25 | [1] |
| U937 | Histiocytic lymphoma | ~18 | [1] |
| CEM | Acute lymphoblastic leukemia | ~12 | [1] |
| RPMI 8226 | Multiple myeloma | ~30 | [1] |
| HT-29 | Colorectal adenocarcinoma | ~40 | [1] |
Table 2: Pro-oxidant Effects of this compound on Neuronal Cells
| Cell Type | Condition | Effect | Concentration (µM) | Reference |
| Murine cortical cultures | 24-hour exposure | Increased malondialdehyde, ~40% neuronal death | 1-3 | [2] |
Table 3: Antioxidant-Related Activity of this compound
| Assay/Model | Effect | Concentration/Dose | Reference |
| Transgenic mice (Alzheimer's) | 49% decrease in brain Aβ deposition | Not specified | [3] |
| Huntington's disease mouse model | Improved behavioral and pathological phenotypes | 30 mg/kg per day | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the antioxidant and pro-oxidant properties of this compound.
Assessment of In Vitro Cytotoxicity (Pro-oxidant Effect)
a. Cell Culture: Human cancer cell lines (e.g., Raji, A2780, HL-60) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
b. MTT Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/GI50 value.
Measurement of Reactive Oxygen Species (ROS) Generation (Pro-oxidant Effect)
a. DCFH-DA Assay:
-
Seed cells in a 96-well black plate.
-
Treat cells with this compound at desired concentrations.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
Assessment of Apoptosis (Pro-oxidant Effect)
a. Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
b. Caspase Activity Assay:
-
Lyse this compound-treated cells and untreated control cells.
-
Determine the protein concentration of the lysates.
-
Incubate the cell lysate with a caspase-specific substrate conjugated to a fluorophore or chromophore (e.g., Ac-DEVD-pNA for caspase-3).
-
Measure the fluorescence or absorbance using a microplate reader.
Evaluation of Antioxidant Activity
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
Mix various concentrations of this compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The percentage of scavenging is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.
b. Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.
-
Add a small volume of the this compound solution to the FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the ferrous-tripyridyltriazine complex at 593 nm.
-
Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as Trolox equivalents.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows modulated by this compound.
References
- 1. This compound decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Anticancer Investigations of Clioquinol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the initial research into the anticancer properties of Clioquinol (CQ), a repurposed antimicrobial agent. It details the compound's multifaceted mechanisms of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to generate this data. The information is intended to serve as a comprehensive resource for professionals in the field of oncology and drug development.
Introduction to this compound
This compound (5-chloro-7-iodo-8-hydroxyquinoline) is a metal-chelating agent historically used as an oral antiparasitic and topical antifungal drug.[1][2] Its ability to bind divalent metal ions like copper (Cu²⁺) and zinc (Zn²⁺) led to its investigation in neurodegenerative diseases, such as Alzheimer's.[3][4] This same property, coupled with the critical role of metal ions in tumor biology, prompted researchers to explore its potential as an anticancer agent.[5][6] Preclinical studies have since revealed that this compound exhibits significant antitumor activity both in vitro and in vivo through diverse mechanisms, including proteasome inhibition, disruption of key signaling pathways, and alteration of the tumor microenvironment.[7][8][9]
Mechanisms of Anticancer Activity
This compound's anticancer effects are not attributed to a single mode of action but rather to its ability to interfere with multiple, crucial cellular processes.
A primary mechanism is the inhibition of the ubiquitin-proteasome pathway.[10][11] The proteasome is responsible for degrading ubiquitinated proteins, and its proper function is critical for cancer cell survival, making it a key therapeutic target.[11] this compound, particularly when complexed with copper, potently inhibits the chymotrypsin-like activity of the 20S and 26S proteasomes.[6][11] This inhibition leads to the accumulation of regulatory proteins, such as p27 and IκB-α, which ultimately triggers cell cycle arrest and apoptosis.[12] This activity has been demonstrated in various cancer models, including prostate cancer, leukemia, and myeloma.[11][13][14]
References
- 1. This compound - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anticancer activity of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. news-medical.net [news-medical.net]
- 10. Proteasome inhibitor this compound as a candidate drug in prophylaxis and treatment of acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repurposing old drugs as new inhibitors of the ubiquitin-proteasome pathway for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits the proteasome and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Methodological & Application
Protocol for Using Clioquinol in Neuronal Cell Culture Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clioquinol (5-chloro-7-iodo-8-quinolinol) is a metal chelator and ionophore with a complex biological profile that has garnered significant interest in neuroscience research.[1] Initially used as an antimicrobial agent, its ability to modulate the homeostasis of metal ions such as copper, zinc, and iron has led to its investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] this compound can exert both neuroprotective and neurotoxic effects, largely dependent on the cellular context and concentration.[1][2] Mechanistically, it influences several key signaling pathways, including the MAPK and Akt/mTOR pathways, and can impact cellular processes ranging from oxidative stress to apoptosis.[2][3][4]
This document provides detailed protocols for the use of this compound in neuronal cell culture experiments, including cell line and primary neuron culture, assessment of cell viability, and analysis of protein expression in relevant signaling pathways.
Data Presentation
Table 1: Summary of this compound Concentrations and their Effects in Neuronal Cell Culture
| Cell Line/Primary Culture | Concentration Range | Incubation Time | Observed Effect | Reference |
| Murine Cortical Neurons | 1-3 µM | 24 hours | Increased malondialdehyde, ~40% neuronal death (pro-oxidant effect) | [2] |
| Murine Cortical Neurons | 30 µM | 24 hours | Paradoxically less toxic than 1-3 µM | [2] |
| Human Neuroblastoma (SKN-AS) | 20-50 µM | Not Specified | Potent protective effect against H₂O₂-induced oxidative stress | [1] |
| Human Neuroblastoma (SH-SY5Y) | 20-50 µM | 24 hours | Increased cellular copper levels | [5] |
| Human Neuroblastoma (SH-SY5Y) | 20-50 µM | 1 hour | Increased cellular zinc levels | [5] |
| Human Neuroblastoma (SH-SY5Y) | 50 µM | Not Specified | Induced oxidation of the copper chaperone ATOX1 | [5] |
Experimental Protocols
Cell Culture
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and F12 Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.05% Trypsin-EDTA
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well plates
Protocol:
-
Maintain SH-SY5Y cells in T-75 flasks with Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the medium and wash the cells once with DPBS.
-
Add 2-3 mL of 0.05% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed cells into new flasks or plates at the desired density for experiments. For a 96-well plate, a common seeding density is 1 x 10⁴ cells per well.
Materials:
-
E15-E18 mouse embryos
-
Hibernate®-E medium
-
B-27® supplement
-
Neurobasal® Medium
-
GlutaMAX™ supplement
-
Papain
-
DNase I
-
Poly-D-lysine coated plates/coverslips
-
DPBS
Protocol:
-
Coat culture plates or coverslips with poly-D-lysine overnight at 37°C, then wash three times with sterile water and allow to dry.
-
Dissect cortices from E15-E18 mouse embryos in ice-cold Hibernate®-E medium.
-
Mince the tissue and transfer to a 15 mL tube.
-
Digest the tissue with papain (e.g., 20 U/mL) in a suitable buffer containing DNase I at 37°C for 15-20 minutes.
-
Gently dissociate the tissue by triturating with a fire-polished Pasteur pipette.
-
Layer the cell suspension over a density gradient (e.g., albumin-ovomucoid inhibitor solution) and centrifuge to separate neurons from debris and other cell types.
-
Collect the neuron-enriched pellet and resuspend in Neurobasal® Medium supplemented with B-27® and GlutaMAX™.
-
Plate the neurons on the pre-coated dishes at a desired density (e.g., 1.5 x 10⁵ cells/cm²).
-
Incubate at 37°C with 5% CO₂. Change half of the medium every 2-3 days.
This compound Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
Protocol:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO. Store in small aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM to 50 µM).
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Incubate the cells for the desired period (e.g., 24 hours for viability assays).
Cell Viability Assessment (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
Plate neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
Western Blot Analysis for Signaling Pathways (MAPK and Akt/mTOR)
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Plate cells in 6-well plates and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Protective effects of this compound on human neuronal-like cells: a new formulation of this compound-loaded PLGA microspheres for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oxidative neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | mTOR signaling and its roles in normal and abnormal brain development [frontiersin.org]
- 4. Dual function of the PI3K-Akt-mTORC1 axis in myelination of the peripheral nervous system | eLife [elifesciences.org]
- 5. This compound inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Clioquinol in a Mouse Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Clioquinol (CQ) in mouse models of Alzheimer's disease (AD). The information is compiled from multiple preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
This compound, an 8-hydroxyquinoline, has been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to chelate and modulate the homeostasis of biometals, particularly copper and zinc.[1] These metal ions are implicated in the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of AD.[1][2] In vivo studies using transgenic mouse models of AD have demonstrated that this compound can reduce Aβ plaque burden, improve cognitive function, and modulate associated neuropathological changes.[2][3][4]
Mechanism of Action
This compound is considered a "metal protein attenuating compound" that can cross the blood-brain barrier.[2] Its primary mechanism involves the chelation of copper and zinc ions, which are enriched in Aβ plaques.[1][3] This action is believed to inhibit Aβ aggregation and promote its disaggregation.[5][6] Furthermore, this compound may act as a metal chaperone or ionophore, redistributing these metals within the brain.[1][7][8] Studies suggest that this compound can also influence various signaling pathways, including the upregulation of matrix metalloproteases (MMP2 and MMP3) and activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to enhanced degradation of secreted Aβ.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies administering this compound to various AD mouse models.
Table 1: Effects of this compound on Amyloid-β Pathology
| Mouse Model | Treatment Duration | Dosage | Key Findings | Reference |
| APP2576 | 9 weeks | Not specified (oral) | 49% decrease in brain Aβ deposition. | [3] |
| TgCRND8 | 35 days | 30 mg/kg/day (oral) | Significant reduction of Aβ plaque burden in the cortex and hippocampus. | [2][9] |
| AβPP/PS1 | 2 months | 30 mg/kg/day (oral) | Significant reduction in the number and size of zinc-containing plaques and Aβ burden. | [10] |
Table 2: Effects of this compound on Cognitive Function
| Mouse Model | Behavioral Test | Key Findings | Reference |
| TgCRND8 | Morris Water Maze | Reversal of working memory impairments. | [2][4][9] |
| Copper-Cholesterol induced dementia | Morris Water Maze | Attenuation of memory deficits. | [11] |
Table 3: Effects of this compound on Neuroinflammation and Oxidative Stress
| Mouse Model | Marker | Key Findings | Reference |
| TgCRND8 | Astrogliosis (GFAP) | Attenuation of astrogliosis. | [2][9] |
| Copper-Cholesterol induced dementia | Oxidative Stress | Reduced brain TBARS levels; Restored brain GSH and SOD levels. | [11] |
| Copper-Cholesterol induced dementia | Acetylcholinesterase (AChE) | Markedly reduced the rise in AChE activity. | [11] |
Table 4: Effects of this compound on Amyloid Precursor Protein (APP) Processing
| Mouse Model | Protein/Enzyme | Key Findings | Reference |
| AβPP/PS1 | AβPP | Markedly reduced expression levels. | [10] |
| AβPP/PS1 | BACE1 | Markedly reduced expression levels. | [10] |
| AβPP/PS1 | PS1 | Markedly reduced expression levels. | [10] |
| AβPP/PS1 | sAβPPβ | Markedly reduced expression levels. | [10] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound to a mouse model of Alzheimer's disease, based on published studies.
Animal Models
Commonly used transgenic mouse models for these studies include:
-
TgCRND8: Expresses a double mutant form of human APP (KM670/671NL and V717F).[2][9]
-
APP2576: Expresses human APP with the Swedish (K670N/M671L) mutation.[3]
-
AβPP/PS1: Co-expresses a chimeric mouse/human AβPP (Mo/HuAβPP695swe) and a mutant human presenilin 1 (PS1-dE9).[10][12]
This compound Preparation and Administration
Materials:
-
This compound (5-chloro-7-iodo-8-hydroxyquinoline)
-
Vehicle (e.g., Carboxymethylcellulose - CMC)
-
Distilled water
-
Oral gavage needles
-
Syringes
Protocol:
-
Preparation of this compound Suspension:
-
Prepare the vehicle solution (e.g., 0.5% CMC in distilled water).
-
Suspend this compound powder in the vehicle to the desired concentration (e.g., to achieve a final dose of 30 mg/kg).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Animal Dosing:
-
Treatment Duration:
Behavioral Assessment (Morris Water Maze)
Purpose: To assess spatial learning and memory.
Protocol:
-
Acquisition Phase (e.g., 5 days):
-
Mice are trained to find a hidden platform in a circular pool of opaque water.
-
Four trials are conducted per day for each mouse.
-
The time taken to find the platform (escape latency) is recorded.
-
-
Probe Trial (e.g., on day 6):
-
The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
Post-Mortem Tissue Analysis
Protocol:
-
Brain Extraction and Preparation:
-
Following the treatment period and behavioral testing, mice are euthanized.
-
Brains are rapidly extracted and can be divided sagittally.
-
One hemisphere can be snap-frozen for biochemical analyses (e.g., ELISA, Western blot, metal analysis).
-
The other hemisphere can be fixed (e.g., in 4% paraformaldehyde) for histological analysis.
-
-
Biochemical Analysis:
-
Aβ Quantification: Use ELISA to measure the levels of soluble and insoluble Aβ40 and Aβ42.
-
Western Blotting: Analyze the expression levels of key proteins in the amyloidogenic pathway, such as AβPP, BACE1, and PS1.[10]
-
Metal Analysis: Inductively coupled plasma mass spectrometry (ICP-MS) can be used to determine the concentrations of copper, zinc, and iron in brain tissue.[2]
-
-
Histological Analysis:
-
Aβ Plaque Staining: Use techniques like immunohistochemistry with anti-Aβ antibodies (e.g., 6E10) or staining with Thioflavin S to visualize and quantify Aβ plaques.
-
Astrogliosis Assessment: Perform immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP) to assess the extent of astrocyte activation.[2]
-
Potential Side Effects and Considerations
While showing promise in preclinical models, it is important to note that this compound has been associated with neurotoxicity in humans, specifically subacute myelo-optic neuropathy (SMON), which led to its withdrawal as an oral agent.[1] Some studies in mice have also reported the induction of myelinopathies in the central nervous system following systemic administration of this compound.[12][13][14] Therefore, careful monitoring of animal health and potential toxicity is crucial during in vivo experiments.
Conclusion
The in vivo administration of this compound in mouse models of Alzheimer's disease has provided compelling evidence for its potential as a disease-modifying therapy. It effectively reduces Aβ pathology and improves cognitive function, likely through its ability to modulate metal homeostasis and related signaling pathways. The protocols and data presented here serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and similar compounds.
References
- 1. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with a copper-zinc chelator markedly and rapidly inhibits beta-amyloid accumulation in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. This compound promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. This compound Synergistically Augments Rescue by Zinc Supplementation in a Mouse Model of Acrodermatitis Enteropathica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Efficacy and toxicity of this compound treatment and A-beta42 inoculation in the APP/PSI mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Clioquinol
Application Note and Protocol
This document provides a detailed application note and a comprehensive protocol for the determination of Clioquinol in pharmaceutical formulations using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.
Introduction
This compound is an antifungal and antiprotozoal agent. Its accurate quantification in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note describes a rapid, specific, and sensitive RP-HPLC method for the analysis of this compound. The method is suitable for routine quality control analysis of this compound in bulk drug and various formulations such as creams and ointments.[1][2]
Principle
The method separates this compound from its degradation products and other formulation excipients on a C18 stationary phase.[1][2] The separation is achieved using an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer with an acidic pH.[1][2] Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance.[1][2]
Experimental
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is presented in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic HPLC system with a UV-Vis detector |
| Column | Sunfire C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : Water (pH 3.0, adjusted with 1% o-phosphoric acid) (90:10, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1] |
| Detector Wavelength | 254 nm[1][2] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
This compound reference standard
Protocol
Preparation of Mobile Phase
-
Mix 900 mL of acetonitrile with 100 mL of water.
-
Adjust the pH of the mixture to 3.0 using 1% orthophosphoric acid.
-
Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark. This yields a stock solution of 100 µg/mL.
Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions in the concentration range of 0.1 - 30 µg/mL by diluting with the mobile phase.[1]
Sample Preparation (for Cream/Ointment)
-
Accurately weigh a quantity of the cream or ointment equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to dissolve the this compound.
-
Allow the solution to cool to room temperature and then make up the volume to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[4]
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
System Suitability
Before starting the analysis, inject the standard solution (e.g., 10 µg/mL) five times to check the system suitability. The system suitability parameters should meet the criteria listed in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Data Analysis
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated using the calibration curve generated from the peak areas of the working standard solutions.
Method Validation Summary
The described method has been validated according to ICH guidelines, and a summary of the validation parameters is presented in Table 3.
Table 3: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 30 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Retention Time | Approximately 6.1 min[1][2] |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the ng/mL range. |
Workflow Diagram
References
Application Notes and Protocols for the Analysis of Clioquinol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Clioquinol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a halogenated hydroxyquinoline, requires derivatization to enhance its volatility for GC-MS analysis. The following protocols outline the necessary steps from sample preparation and derivatization to instrumental analysis and data interpretation.
Introduction
This compound (5-chloro-7-iodo-8-hydroxyquinoline) is an antimicrobial and chelating agent that has garnered renewed interest for its potential therapeutic applications in neurodegenerative diseases. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and toxicological assessments. While High-Performance Liquid Chromatography (HPLC) methods are available, Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, making it a valuable analytical technique for this compound.[1] Due to its polar hydroxyl group, this compound is not directly amenable to GC analysis and requires a derivatization step to increase its volatility. Silylation is a common and effective derivatization technique for this purpose.
Experimental Protocols
Sample Preparation
The sample preparation method should be adapted based on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). The following is a general procedure for extracting this compound from a cream or ointment formulation.
Materials:
-
This compound standard (≥95.0% purity)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with methanol to prepare working standard solutions at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction from Cream/Ointment:
-
Accurately weigh a portion of the cream/ointment equivalent to approximately 1 mg of this compound into a centrifuge tube.
-
Add 10 mL of hexane to the tube, vortex for 2 minutes to dissolve the lipid base, and then centrifuge at 3000 rpm for 10 minutes. Discard the hexane supernatant. Repeat this step twice to ensure complete removal of the lipid matrix.
-
To the remaining residue, add 10 mL of methanol, vortex for 5 minutes to dissolve the this compound.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the methanolic supernatant to a clean flask.
-
Repeat the methanol extraction (steps 3-5) twice more and combine the supernatants.
-
Evaporate the combined methanolic extracts to dryness under reduced pressure using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in 1 mL of dichloromethane for the derivatization step.
-
Derivatization: Silylation
To increase the volatility of this compound for GC analysis, the hydroxyl group is converted to a silyl ether. A common and effective method is the formation of a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the 1 mL of this compound extract (or standard solution) in dichloromethane, add 100 µL of anhydrous pyridine and 100 µL of MTBSTFA + 1% TBDMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60-70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Conditions
The following are recommended starting conditions for the GC-MS analysis of the silylated this compound derivative. These may need to be optimized for your specific instrument and column.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., ZB-5MS)[2] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for TBDMS-Clioquinol | m/z 419 (M+), 362, 156, 143 [3] (These are predicted significant ions, and should be confirmed with a standard) |
Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by analyzing the derivatized this compound standards at different concentrations. The peak area of the characteristic ions of the TBDMS-Clioquinol derivative is plotted against the concentration.
Table 1: Quantitative Data Summary (Example)
| Parameter | Result |
| Retention Time (RT) of TBDMS-Clioquinol | To be determined experimentally (approx. 15-20 min under the suggested conditions) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mass Spectrum of TBDMS-Clioquinol:
The mass spectrum of the tert-butyldimethylsilyl derivative of this compound is expected to show a molecular ion peak at m/z 419.[3] Other significant fragment ions are predicted at m/z 362 (loss of a tert-butyl group), and other fragments at m/z 156 and 143.[3] The exact fragmentation pattern should be confirmed by injecting a derivatized standard.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][4]
Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery studies at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations
References
Application of Clioquinol in the Study of Parkinson's Disease Pathology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Clioquinol, a metal chelating agent, in preclinical research models of Parkinson's disease (PD). This document details its mechanism of action, provides quantitative data from key studies, and offers detailed protocols for its application in both in vitro and in vivo models of PD pathology.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies.[1] Metal ion dyshomeostasis, particularly of iron, copper, and zinc, has been implicated in the pathogenesis of PD, contributing to oxidative stress and promoting α-synuclein aggregation.[2][3] this compound (5-chloro-7-iodo-8-hydroxyquinoline) is a lipophilic metal ionophore that can cross the blood-brain barrier and has been investigated for its neuroprotective potential in various neurodegenerative diseases, including PD.[2][3] Its ability to chelate and redistribute metal ions makes it a valuable tool for studying the role of metals in PD pathology and for evaluating potential therapeutic strategies.[2][3]
Mechanism of Action
This compound's primary mechanism of action in the context of Parkinson's disease revolves around its ability to chelate divalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[2][3] This metal chelation is believed to confer neuroprotection through several downstream effects:
-
Reduction of Oxidative Stress: By sequestering redox-active metals like iron and copper, this compound can inhibit the generation of reactive oxygen species (ROS) through Fenton-like reactions. This reduction in oxidative stress helps protect dopaminergic neurons from oxidative damage, a key pathological feature of PD.[4]
-
Inhibition of α-Synuclein Aggregation: Metal ions, particularly copper, are known to promote the aggregation of α-synuclein into toxic oligomers and fibrils.[5][6] this compound can interfere with this process by chelating these metal ions, thereby preventing or reducing the formation of pathogenic α-synuclein aggregates.[1]
-
Modulation of Signaling Pathways: this compound has been shown to activate the pro-survival AKT/mTOR signaling pathway.[4] The precise mechanism is still under investigation but may be linked to the redistribution of cellular zinc. Activation of this pathway promotes neuronal survival and can inhibit apoptotic cell death.
-
Induction of Autophagy: this compound can modulate the autophagy-lysosomal pathway, a critical cellular process for clearing aggregated proteins and damaged organelles.[1] By enhancing autophagic flux, this compound may facilitate the removal of toxic α-synuclein aggregates.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in models of Parkinson's disease.
Table 1: In Vitro Effects of this compound in a Parkinson's Disease Model
| Cell Line | Toxin/Stressor | This compound Concentration | Observed Effects | Reference |
| SH-SY5Y | MPP⁺ (2mM) or H₂O₂ (200µM) | 5µM | Increased cell viability, decreased cell death, and reduced ROS production. | [4] |
| SH-SY5Y | - | 20-50µM | Activated metal response element-dependent transcription. | [7] |
| SH-SY5Y | - | 10-50µM | Decreased cellular ATP levels in glucose-free media and induced mitochondrial toxicity at higher concentrations. | [8][9] |
Table 2: In Vivo Effects of this compound in Animal Models of Parkinson's Disease
| Animal Model | Toxin/Pathology | This compound Dosage | Route of Administration | Duration of Treatment | Key Findings | Reference |
| MPTP-induced Monkey Model | MPTP | 10mg/kg, twice daily | Oral (mixed with diet) | 4 weeks | Remarkably improved motor and non-motor deficits; Reduced iron content and ROS levels in the substantia nigra; Activated AKT/mTOR survival pathway. | [4] |
| MOG-induced Mouse Model of Multiple Sclerosis | Myelin Oligodendrocyte Glycoprotein | 30mg/kg, once daily | Gavage | Entire experimental course | Profoundly reduced daily clinical score and incidence rate; Suppressed demyelination and immune cell infiltration. | [10] |
| PD patient-derived Lewy body extract-injected mice | α-synuclein aggregates | Enriched diet | Oral | Not specified | Significantly prevented dopaminergic neurodegeneration and reduced α-synuclein-associated pathology. | [1] |
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes the use of this compound to assess its neuroprotective effects against MPP⁺-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
MPP⁺ iodide (Sigma-Aldrich)
-
This compound (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a range from 1 to 10 µM). A 5µM concentration has been shown to be effective.[4]
-
MPP⁺ Preparation: Prepare a stock solution of MPP⁺ iodide in sterile water or PBS. Dilute in cell culture medium to the desired final concentration (e.g., 2 mM).[4]
-
Treatment:
-
Control Group: Add only fresh cell culture medium.
-
MPP⁺ Group: Add medium containing 2 mM MPP⁺.
-
This compound + MPP⁺ Group: Pre-treat cells with medium containing the desired concentration of this compound for 1-2 hours, then add medium containing both this compound and 2 mM MPP⁺.
-
This compound Only Group: Add medium containing only this compound at the highest concentration used in the co-treatment group.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Viability Assessment: After incubation, assess cell viability using a standard assay such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage of the control group. Compare the viability of the this compound + MPP⁺ group to the MPP⁺ group to determine the neuroprotective effect.
In Vivo Study in an MPTP Mouse Model of Parkinson's Disease
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in the widely used MPTP-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
This compound (Sigma-Aldrich)
-
Saline solution (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
MPTP Administration:
-
Several MPTP administration protocols exist. A common sub-acute regimen involves four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day.[11][12]
-
Dissolve MPTP-HCl in saline immediately before use.
-
Administer MPTP injections in a designated and properly ventilated safety cabinet, following all institutional safety guidelines.
-
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle. A dosage of 30 mg/kg administered by oral gavage once daily has been used in a mouse model.[10]
-
Begin this compound or vehicle administration prior to, concurrently with, or after MPTP administration, depending on the study design (preventive or therapeutic). For a preventive study, start this compound treatment a few days before MPTP injection and continue for the duration of the experiment.
-
-
Behavioral Testing:
-
Conduct behavioral tests to assess motor function at baseline and at various time points after MPTP administration (e.g., 7, 14, and 21 days).
-
Commonly used tests include the rotarod test for motor coordination and the open field test for locomotor activity.[13]
-
-
Tissue Collection and Analysis:
-
At the end of the experiment (e.g., 21 days after MPTP), euthanize the mice and collect brain tissue.
-
Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neurodegeneration.
-
Analyze striatal dopamine levels and its metabolites using high-performance liquid chromatography (HPLC).
-
Assess α-synuclein aggregation and oxidative stress markers in brain tissue homogenates.
-
-
Data Analysis: Compare the behavioral performance, TH-positive cell counts, and neurochemical data between the different treatment groups (Control, MPTP + Vehicle, MPTP + this compound).
Visualization of Signaling Pathways and Workflows
References
- 1. The Zinc Ionophore this compound Reduces Parkinson's Disease Patient-Derived Brain Extracts-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson’s disease through AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-aggregation Effects of Phenolic Compounds on α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces mitochondrial toxicity in SH-SY5Y neuroblastoma cells by affecting the respiratory chain complex IV and OPA1 dynamin-like GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper/zinc chelation by this compound reduces spinal cord white matter damage and behavioral deficits in a murine MOG-induced multiple sclerosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. modelorg.com [modelorg.com]
- 12. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Investigating Huntington's Disease Mechanisms with Clioquinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric dysfunction.[1][2] The disease is caused by an expansion of CAG repeats in the huntingtin (HTT) gene, leading to an abnormally long polyglutamine (polyQ) tract in the huntingtin protein (Htt).[1][3] This mutant Htt (mHtt) is prone to misfolding and aggregation, which is a key pathological hallmark of HD.[4][5] Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a metal-binding compound, has emerged as a potential therapeutic agent for HD.[1][2] These application notes provide a comprehensive overview of the use of this compound to investigate the mechanisms of HD and offer detailed protocols for its application in preclinical research.
Mechanism of Action of this compound in Huntington's Disease
This compound's primary proposed mechanism of action in the context of neurodegenerative diseases is its function as a metal chelator, particularly for copper and zinc.[6][7][8] In HD, there is evidence of altered metal homeostasis, with increased levels of copper and iron in the striatum.[1] this compound, being a weak chelator, is thought to restore metal ion balance without disrupting tightly bound metals essential for normal cellular function.[1]
The therapeutic effects of this compound in HD models are believed to stem from several interconnected pathways:
-
Reduction of Mutant Huntingtin Aggregation: By chelating metal ions that can promote mHtt aggregation, this compound helps to reduce the formation of toxic protein aggregates.[1][2]
-
Down-regulation of Mutant Huntingtin Expression: Studies have shown that this compound can decrease the accumulation of mHtt protein.[1][2] While it does not appear to affect mRNA levels or protein degradation rates, the exact mechanism of this down-regulation is still under investigation.[1]
-
Alleviation of Oxidative Stress: Metal ions like copper and iron can participate in Fenton reactions, leading to the generation of reactive oxygen species (ROS).[1] By sequestering these metals, this compound may reduce oxidative stress, a known contributor to HD pathology.[1]
Data Presentation: Summary of Preclinical Findings
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in Huntington's disease models.
Table 1: In Vitro Effects of this compound on Mutant Huntingtin-Expressing Cells
| Cell Line | mHtt Construct | This compound Concentration | Key Findings | Reference |
| PC12 | Httexon1-Q103-EGFP | 0.1 - 1 µM | Decreased accumulation of mHtt protein, Reduced cell death | [1] |
| PC12 | Httexon1-Q103-EGFP | Not specified | Cells looked better and survived longer | [7] |
Table 2: In Vivo Effects of this compound in the R6/2 Mouse Model of Huntington's Disease
| Parameter | Treatment Group | Control Group | Outcome | Reference |
| Lifespan | This compound-treated | Vehicle-treated | 20% increase in lifespan | [7] |
| Motor Performance (Rotarod) | This compound-treated | Vehicle-treated | Improved performance | [1][2] |
| mHtt Aggregates | This compound-treated | Vehicle-treated | Decreased accumulation in the brain | [1][2] |
| Striatal Atrophy | This compound-treated | Vehicle-treated | Decreased striatal atrophy | [1][2] |
| Body Weight | This compound-treated | Vehicle-treated | Reduction of weight loss | [1][2] |
| Blood Glucose | This compound-treated | Vehicle-treated | Normalization of blood glucose levels | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects in HD models.
Protocol 1: In Vitro Treatment of PC12 Cells with this compound
Objective: To assess the effect of this compound on mutant huntingtin aggregation and cytotoxicity in a cellular model of HD.
Materials:
-
PC12 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Plasmid encoding Httexon1 with an expanded polyQ tract (e.g., Httexon1-Q103-EGFP)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (stock solution in DMSO)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Maintain PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Seed PC12 cells in appropriate culture plates. Transfect cells with the Httexon1-polyQ-EGFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle (DMSO).
-
Analysis of Aggregates: After 48-72 hours of treatment, visualize and quantify the percentage of cells with fluorescent mHtt aggregates using a fluorescence microscope.
-
Cell Viability Assay: Measure cell viability using a standard assay (e.g., MTT) according to the manufacturer's protocol to assess the protective effect of this compound.
Protocol 2: In Vivo Administration of this compound to R6/2 Mice
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of HD.
Materials:
-
R6/2 transgenic mice and wild-type littermates
-
This compound
-
Vehicle (e.g., drinking water or food)
-
Rotarod apparatus
-
Equipment for body weight and blood glucose measurement
-
Materials for tissue collection and processing (for histology)
Procedure:
-
Animal Husbandry: House R6/2 and wild-type mice under standard conditions with ad libitum access to food and water.
-
Treatment Administration: Begin this compound administration at a presymptomatic age (e.g., 4 weeks). This compound can be administered in the drinking water or formulated in the chow. A typical dose is 30 mg/kg/day.
-
Behavioral Testing (Rotarod): At regular intervals (e.g., weekly from 6 weeks of age), assess motor coordination and balance using an accelerating rotarod. Record the latency to fall for each mouse.
-
Monitoring of Disease Progression: Monitor body weight and blood glucose levels weekly.
-
Endpoint and Tissue Collection: At the study endpoint (e.g., 12-14 weeks of age or humane endpoint), euthanize the mice and collect brain tissue for subsequent pathological analysis.
-
Immunohistochemistry: Process brain sections for immunohistochemical staining using an antibody against huntingtin (e.g., EM48) to visualize and quantify mHtt aggregates.
Conclusion
This compound represents a promising small molecule for the investigation of Huntington's disease mechanisms and as a potential therapeutic lead. Its ability to modulate metal homeostasis, reduce mutant huntingtin aggregation, and improve disease-related phenotypes in preclinical models provides a strong rationale for further research. The protocols and data presented here serve as a valuable resource for scientists working to unravel the complexities of Huntington's disease and develop novel therapeutic strategies.
References
- 1. This compound down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Purinergic Signaling in the Pathophysiology and Treatment of Huntington’s Disease [frontiersin.org]
- 4. Frontiers | Molecular Strategies to Target Protein Aggregation in Huntington’s Disease [frontiersin.org]
- 5. Therapeutic Approaches for Inhibition of Protein Aggregation in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Archive: Old Drug Shows New Promise for Huntington's Disease | UC San Francisco [ucsf.edu]
- 7. sciencedaily.com [sciencedaily.com]
- 8. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clioquinol as a Tool to Study Metal Dyshomeostasis in Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Clioquinol (CQ), a hydrophobic 8-hydroxyquinoline, has emerged as a significant chemical tool for investigating the roles of metal ion dyshomeostasis in the pathology of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[1][2] Initially used as an oral intestinal amebicide, its ability to chelate and redistribute metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), has garnered renewed interest in a research context.[1][3] Metal ions are critically implicated in the aggregation of pathogenic proteins like amyloid-β (Aβ) and huntingtin, as well as in the generation of oxidative stress, both central features of neurodegeneration.[1][4] this compound's capacity to cross the blood-brain barrier and modulate the local concentration and availability of these metals makes it an invaluable agent for studying these pathological processes in both in vitro and in vivo models.[5][6] These application notes provide an overview of this compound's mechanisms, quantitative data from key studies, and detailed protocols for its use in a research setting.
Mechanism of Action: this compound functions primarily as a metal-protein attenuating compound (MPAC).[1][7] Its mode of action is multifaceted:
-
Metal Chelation: this compound binds with high affinity to copper (Cu²⁺) and zinc (Zn²⁺) ions.[1][5] This action can dissolve and prevent the formation of metal-mediated protein aggregates, such as Aβ plaques in Alzheimer's disease, which are known to be enriched with these metals.[1][8]
-
Ionophore Activity: Beyond simple chelation, this compound can act as an ionophore, transporting metal ions across cellular membranes.[6][9] This can help restore depleted intracellular metal concentrations, which may be beneficial for the function of certain metalloenzymes.[1]
-
Inhibition of Aβ Oligomerization: Studies suggest that this compound can inhibit the formation of toxic soluble Aβ oligomers, potentially by interfering at the trimer formation stage.[10][11] This action appears to be independent of its metal-chelating activity in some contexts.[10]
-
Modulation of Tau Pathology: this compound has been shown to decrease the levels of phosphorylated and oligomerized tau protein.[12][13] It achieves this by reducing the activity of tau kinases like JNK and p38 MAPK, and activating the tau phosphatase PP2A.[12][13]
-
Reduction of Oxidative Stress: By chelating redox-active metals like copper, this compound can reduce the production of reactive oxygen species (ROS) that contribute to neuronal damage.[1][4] However, some studies have noted a pro-oxidant effect at certain concentrations in cell culture, highlighting the importance of dose optimization.[14]
-
Proteasome Inhibition: At higher concentrations, this compound can inhibit the 20S proteasome through both copper-dependent and independent mechanisms, which could influence the degradation of misfolded proteins.[1][9]
Caption: this compound's multifaceted mechanism in neurodegeneration.
Data Presentation
Table 1: Summary of In Vitro Studies with this compound
| Cell Line | Disease Model | This compound Concentration | Treatment Duration | Key Findings & Quantitative Data | Citation(s) |
| M1C Human Neuroblastoma | Tauopathy (Alzheimer's) | 1 µM, 5 µM, 10 µM | 24 hours | Decreased phosphorylated tau (p-Tau). 5 µM CQ significantly reduced p-Tau at sites PHF-1, CP13, AT180, AT270. Reduced JNK and p38 MAPK activity to 37.3% and 60.7% of control, respectively. No cytotoxicity up to 10 µM. | [12][13] |
| Murine Cortical Cultures | General Neurotoxicity | 1-3 µM | 24 hours | Pro-oxidant effect: Increased malondialdehyde and ~40% neuronal death. Toxicity was attenuated by antioxidants. | [14] |
| SKN-AS Human Neuroblastoma | Oxidative Stress | 20-50 µM | N/A | Potent protective effect against H₂O₂-induced oxidative stress and cell death. | [15] |
| SH-SY5Y Human Neuroblastoma | Copper Transport | 20-50 µM | 24 hours | Increased cellular copper levels. Reduced noradrenaline levels and secretion of copper-dependent enzyme DBH. | |
| Huntingtin-expressing cells | Huntington's Disease | N/A | N/A | Decreased expression of mutant huntingtin protein and reduced cell death rate. | [1] |
Table 2: Summary of In Vivo (Animal) Studies with this compound
| Animal Model | Disease Modeled | This compound Dosage | Treatment Duration | Key Findings & Quantitative Data | Citation(s) |
| TgCRND8 Mice | Alzheimer's Disease | 30 mg/kg/day (in diet) | 9 weeks | 49% decrease in brain Aβ deposition. Reverted working memory impairments. | [1][5][7] |
| R6/2 Mice | Huntington's Disease | N/A | N/A | Improved behavioral (rotarod) and pathological phenotypes. Decreased huntingtin aggregate accumulation and striatal atrophy. Extended lifespan. | [1][4] |
| Tau Knockout Mice | Parkinsonism & Dementia | N/A | 5 months (in symptomatic mice) | Reversed motor and cognitive deficits. Reduced brain iron content and attenuated brain atrophy. | [16] |
| MPTP-induced Monkeys | Parkinson's Disease | N/A | 4 weeks | Decreased iron content in the substantia nigra. Suppressed oxidative stress. | [17] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Tau Phosphorylation in M1C Cells
This protocol is based on methodologies used to study this compound's effect on tau pathology.[12][13][18]
1. Cell Culture and Tau Expression Induction: a. Culture M1C human neuroblastoma cells in appropriate media (e.g., DMEM with 10% FBS, antibiotics). b. M1C cells express wild-type tau (4R0N) via a tetracycline-off (Tet-Off) system. To induce tau expression, remove tetracycline from the culture medium. c. Plate cells to achieve 70-80% confluency at the time of treatment.
2. This compound Preparation and Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. b. On day 4 post-induction, dilute the stock solution in culture media to final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO equivalent). c. Replace the medium in the cell culture plates with the this compound-containing or vehicle control medium. d. Incubate for 24 hours.
3. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape cells, collect lysates, and centrifuge to pellet cell debris. d. Determine protein concentration of the supernatant using a BCA assay.
4. Western Blot Analysis: a. Normalize protein samples to equal concentrations and add Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. d. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
- Total Tau (e.g., Tau5)
- Phospho-Tau (e.g., PHF-1, CP13, AT180, AT270)
- Loading Control (e.g., β-actin or GAPDH) e. Wash and incubate with HRP-conjugated secondary antibodies. f. Detect signal using an ECL substrate and imaging system. Quantify band intensity using software like ImageJ.
// Nodes
A[label="1. Culture M1C Cells", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="2. Induce Tau Expression\n(Remove Tetracycline)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3. Treat with this compound\n(e.g., 1-10 µM, 24h)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="4. Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="5. Western Blot", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="6. Probe with Antibodies\n(Total Tau, Phospho-Tau)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="7. Quantify Changes\nin Tau Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for analyzing this compound's effect on tau phosphorylation.
Protocol 2: In Vitro Aβ Oligomerization Inhibition Assay
This protocol is a generalized method based on principles described in the literature for studying Aβ assembly.[8][10]
1. Aβ Peptide Preparation: a. Synthesize or purchase Aβ(1-42) peptide. b. To ensure a monomeric starting state, dissolve the peptide in a solvent like hexafluoroisopropanol (HFIP), incubate, and then lyophilize to remove the solvent. c. Resuspend the monomeric Aβ peptide in a suitable buffer (e.g., PBS or F-12 media) immediately before the experiment to a desired stock concentration (e.g., 100 µM).
2. Aggregation Reaction: a. In a microplate, set up reactions containing:
- Aβ peptide (e.g., final concentration of 10 µM).
- Metal ion (optional, to promote aggregation, e.g., 10 µM CuCl₂ or ZnCl₂).
- This compound at various concentrations (e.g., 1, 10, 50 µM) or vehicle control (DMSO). b. Incubate the plate at 37°C for a set time course (e.g., 0, 6, 12, 24 hours).
3. Monitoring Aggregation (Thioflavin T Assay): a. At each time point, add Thioflavin T (ThT) solution to each well (e.g., to a final concentration of 10 µM). b. Measure fluorescence on a plate reader with excitation ~440 nm and emission ~485 nm. c. An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils. A reduction in the fluorescence signal in this compound-treated wells compared to control indicates inhibition of aggregation.
4. Analysis of Oligomers (Western Blot/Dot Blot): a. At desired time points, stop the reaction by adding sample buffer (non-reducing for oligomers). b. Run samples on an SDS-PAGE gel and perform a Western blot using an anti-Aβ antibody (e.g., 6E10) to visualize monomers, dimers, trimers, and other oligomeric species. c. Alternatively, spot the reaction mixture onto a nitrocellulose membrane for a dot blot analysis. d. A decrease in the intensity of oligomer bands in this compound-treated samples indicates inhibition of oligomer formation.
Protocol 3: In Vivo Evaluation of this compound in a Transgenic Mouse Model of AD
This protocol is based on the study of this compound in TgCRND8 mice.[5][7]
1. Animal Model and Treatment: a. Use a validated transgenic mouse model, such as TgCRND8, which develops Aβ plaques. b. Begin treatment at an age before significant pathology is established (e.g., 5-6 weeks of age). c. Prepare the this compound-formulated diet. Calculate the required amount of this compound to achieve the target dose (e.g., 30 mg/kg/day) based on average daily food consumption. Mix thoroughly with powdered chow. d. Provide the this compound-containing diet or a control diet (placebo) to the mice for the study duration (e.g., 9 weeks). e. Monitor animal weight and health regularly.
2. Behavioral Testing (e.g., Morris Water Maze): a. After the treatment period, conduct behavioral tests to assess cognitive function. b. The Morris Water Maze is used to evaluate spatial learning and memory. c. Acquisition Phase: Train mice for several days to find a hidden platform in a pool of opaque water, using visual cues around the room. Record the escape latency (time to find the platform). d. Probe Trial: Remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located. e. Improved performance (shorter escape latency, more time in target quadrant) in the this compound-treated group suggests a therapeutic effect.
3. Brain Tissue Collection and Analysis: a. At the end of the study, euthanize the mice and perfuse with saline. b. Harvest the brains. One hemisphere can be fixed in paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for biochemical analysis. c. Immunohistochemistry: Section the fixed brain tissue and stain with antibodies against Aβ (e.g., 4G8) to visualize plaques. Quantify the plaque burden (percentage of area covered by plaques) in specific brain regions like the cortex and hippocampus. d. Biochemical Analysis: Homogenize the frozen brain tissue to measure Aβ levels (e.g., via ELISA) and metal concentrations (e.g., via ICP-MS).
Caption: Logical flow of this compound's intervention in Aβ pathology.
Safety and Handling
This compound was withdrawn from oral use in the 1970s due to its association with Subacute Myelo-Optic Neuropathy (SMON), a severe neurotoxic syndrome observed predominantly in Japan.[1][2][19] While the doses used in preclinical research are generally lower than those associated with toxicity, researchers should handle this compound with appropriate personal protective equipment.[1] When designing experiments, it is critical to perform dose-response studies to identify a therapeutic window that avoids cytotoxicity, as some in vitro studies have shown pro-oxidant effects and neuronal death at low micromolar concentrations.[14]
References
- 1. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. TCDB » SEARCH [tcdb.org]
- 10. This compound and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Decreases Levels of Phosphorylated, Truncated, and Oligomerized Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The oxidative neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effects of this compound on human neuronal-like cells: a new formulation of this compound-loaded PLGA microspheres for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound rescues Parkinsonism and dementia phenotypes of the tau knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson’s disease through AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Clioquinol's Effect on Tumor Growth in Xenograft Models
Introduction
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is an FDA-approved topical antifungal and antiparasitic agent that has been repurposed for oncological applications.[1][2] Its anticancer activity stems from its role as a metal ionophore, transporting metal ions like copper and zinc into cells.[3][4][5] Many human cancers, including prostate, breast, and colon, have elevated copper levels, which is essential for tumor growth and angiogenesis.[6][7][8] By forming complexes with these metals, this compound can selectively induce apoptosis in tumor cells, inhibit the proteasome, suppress critical signaling pathways like NF-κB, and curb angiogenesis, making it a promising candidate for cancer therapy.[6][9][10][11]
These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound using subcutaneous xenograft models. The protocols outlined below cover cell preparation, animal handling, drug administration, and endpoint analyses.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anticancer effects through multiple mechanisms, primarily initiated by its ability to act as a metal ionophore.
-
Proteasome Inhibition: In the copper-rich environment of a tumor, this compound forms a stable complex with copper.[6][8] This this compound-copper complex directly inhibits the chymotrypsin-like activity of the proteasome.[4][6][10] This disruption leads to the accumulation of ubiquitinated proteins, triggering endoplasmic reticulum stress and apoptosis.[10]
-
NF-κB Pathway Suppression: A direct consequence of proteasome inhibition is the stabilization of IκB-α, the natural inhibitor of Nuclear Factor-kappa B (NF-κB).[9][12] By preventing IκB-α degradation, this compound sequesters the active p65 subunit of NF-κB in the cytoplasm, blocking its translocation to the nucleus and inhibiting the transcription of genes involved in inflammation, cell survival, and proliferation.[9][12][13]
-
Induction of Apoptosis: this compound induces programmed cell death through caspase-dependent apoptotic pathways.[3][14] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of executioner caspases like caspase-3.[3][10]
-
Lysosomal Disruption: Studies have shown that this compound can independently target zinc to lysosomes, increasing their permeability.[9][13] This leads to the release of cathepsins into the cytoplasm, initiating an alternative apoptotic cascade.[9]
-
Inhibition of Angiogenesis: this compound has been shown to have anti-angiogenic properties.[10][11] A proposed mechanism is the binding and promotion of vascular endothelial growth factor receptor 2 (VEGFR2) degradation, a key component in the formation of new blood vessels that supply tumors.[11]
Experimental Design and Protocols
This section details the protocols for a subcutaneous xenograft study to assess this compound's efficacy. The typical design involves implanting human cancer cells into immunocompromised mice and, once tumors are established, treating the animals with this compound or a vehicle control.
Protocol 1: Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line of interest (e.g., prostate C4-2B, ovarian A2780).[3][15] Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Harvest: When cells reach 80-90% confluency, wash them with sterile Phosphate-Buffered Saline (PBS) and detach them using trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin, centrifuge the cell suspension, and resuspend the pellet in a serum-free medium or PBS. Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Injection Preparation: Adjust the cell concentration to 1 x 10⁷ to 2 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice until injection.
Protocol 2: Xenograft Model Establishment
-
Animal Model: Use 5-6 week old immunocompromised mice (e.g., athymic Nude, NOD/SCID).[3] Allow animals to acclimatize for at least one week before any procedures.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the prepared cell suspension (containing 1-2 million cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the animals daily. Once tumors become palpable, use digital calipers to measure the length (L) and width (W) of the tumors 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound treatment) with 5-10 animals per group. Ensure the average tumor volume is similar across all groups.
Protocol 3: this compound Formulation and Administration
-
Formulation: Prepare this compound for administration. For oral gavage or intraperitoneal (IP) injection, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a mixture of DMSO and corn oil.
-
Dosing: Based on previous studies, a starting dose could be 10 mg/kg body weight.[15] The optimal dose may require preliminary dose-range-finding studies.
-
Administration: Administer the formulated this compound or vehicle control to the respective groups daily via the chosen route (e.g., oral gavage, IP injection).
Protocol 4: In-Life Monitoring and Measurements
-
Tumor Volume: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each animal at least twice a week to monitor for signs of systemic toxicity.
-
Clinical Observations: Observe the animals daily for any adverse clinical signs, such as changes in posture, activity, or grooming.
Protocol 5: Endpoint Tissue Collection and Ex Vivo Analysis
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), after a fixed duration, or if toxicity is observed.
-
Euthanasia and Necropsy: Euthanize mice according to approved institutional guidelines. Immediately perform a necropsy and excise the tumors.
-
Tumor Weight: Record the wet weight of each excised tumor.
-
Tissue Processing:
-
Flash Freezing: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent molecular analyses (Western Blot, PCR, activity assays).
-
Fixation: Fix the remaining tumor tissue in 10% neutral buffered formalin for 24 hours for histopathological analysis (H&E staining, immunohistochemistry).
-
-
Ex Vivo Analyses:
-
Western Blot: Analyze protein lysates from frozen tumor samples to assess the levels of key biomarkers, such as cleaved PARP, cleaved caspase-3, p27, and IκB-α, to confirm the mechanism of action.[10]
-
Immunohistochemistry (IHC): Stain fixed tissue sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).[15]
-
Activity Assays: Measure proteasome activity in tumor lysates to confirm in vivo target engagement.[10][15]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. Data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Effect of this compound on Tumor Growth
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 125.5 ± 8.2 | 1650.8 ± 112.4 | 1.62 ± 0.15 | - |
| this compound (10 mg/kg) | 10 | 128.1 ± 9.1 | 545.2 ± 65.7 | 0.53 ± 0.08 | 67.0 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Table 2: Animal Body Weight Monitoring for Toxicity Assessment
| Treatment Group | N | Initial Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) | Maximum Weight Loss (%) (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle Control | 10 | 22.5 ± 0.5 | 25.1 ± 0.6 | 0.5 ± 0.2 |
| this compound (10 mg/kg) | 10 | 22.7 ± 0.4 | 24.2 ± 0.5 | 1.8 ± 0.5 |
Table 3: Summary of Biomarker Analysis from Tumor Tissue
| Treatment Group | Proteasome Activity (% of Control) (Mean ± SEM) | Relative Cleaved Caspase-3 Level (Mean ± SEM) | Relative p27 Level (Mean ± SEM) |
|---|---|---|---|
| Vehicle Control | 100 ± 9.5 | 1.0 ± 0.15 | 1.0 ± 0.12 |
| this compound (10 mg/kg) | 35.2 ± 5.1 | 3.8 ± 0.45 | 2.9 ± 0.31 |
Levels are normalized to a loading control (e.g., β-actin) and expressed relative to the vehicle control group.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound - A Novel Copper-Dependent and Independent Proteasome ...: Ingenta Connect [ingentaconnect.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - A Novel Copper-Dependent and Independent Proteasome ...: Ingenta Connect [ingentaconnect.com]
- 6. Facebook [cancer.gov]
- 7. A "Copper Bullet" to Kill Cancer - BioCAT [bio.aps.anl.gov]
- 8. "this compound and pyrrolidine dithiocarbamate complex with copper to form proteasome inh . . ." by Kenyon G. Daniel, Di Chen et al. [digitalcommons.wayne.edu]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 13. This compound independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer activity of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Note and Protocol: Preparation of Clioquinol Stock Solutions for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clioquinol (5-chloro-7-iodo-8-quinolinol) is a well-documented antimicrobial and antifungal agent that has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases and oncology.[1][2][3] Its mechanism of action is multifaceted, primarily attributed to its ability to chelate metal ions such as copper and zinc, thereby disrupting essential enzymatic processes in pathogens and cancer cells.[1][4] Furthermore, this compound can act as a zinc ionophore, leading to increased intracellular zinc levels and subsequent induction of apoptosis in cancer cells.[3] Recent studies have also implicated its influence on signaling pathways like the cAMP/PKA/CREB pathway.[5] Accurate and reproducible preparation of this compound stock solutions is paramount for obtaining reliable results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions.
Data Presentation: Solubility and Storage of this compound
The following table summarizes the key quantitative data for this compound solubility and storage conditions.
| Parameter | Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| This compound | DMSO | ≥ 50 mg/mL (163.67 mM) to 61 mg/mL (199.67 mM)[6][7] | 3 years at -20°C[6] | 1 year at -80°C, 1 month at -20°C[6] |
| Ethanol | ~1 mg/mL to 30 mg/mL[6][8] | Aqueous solutions are not recommended for storage for more than one day.[8] | ||
| Water | Insoluble[6] | |||
| Dimethyl formamide | ~30 mg/mL[8][9] |
Note: For optimal solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer.[8][9] When using DMSO, it is advisable to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound in cell-based assays.
Materials:
-
This compound powder (MW: 305.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 305.5 g/mol = 3.055 mg
-
-
Weighing this compound:
-
Carefully weigh out 3.055 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Mixing:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[10]
-
-
Sterilization (Optional):
-
Solutions prepared in DMSO do not typically require filter sterilization. However, if required for a specific application, use a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
Protocol 2: General Protocol for a Cell-Based Assay using this compound
This protocol provides a general workflow for treating cultured cells with this compound. The final concentration and incubation time should be optimized for the specific cell line and assay.
Materials:
-
Cultured cells in appropriate cell culture plates
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration being tested.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.
-
-
Incubation:
-
Downstream Analysis:
-
Following incubation, proceed with the specific cell-based assay (e.g., cell viability assay, apoptosis assay, western blotting).
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation and Use
References
- 1. This compound: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anticancer activity of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Antifungal | Mitophagy | Antibiotic | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The effects of this compound in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clioquinol Treatment of Dermatophytosis in Alternative Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for evaluating the efficacy and toxicity of clioquinol, a topical antifungal agent, against dermatophytosis using alternative research models. The use of Galleria mellonella (greater wax moth larvae) and Caenorhabditis elegans (nematode) offers a cost-effective and ethically sound approach for preliminary screening and mechanistic studies of antifungal compounds.
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of this compound against common dermatophytes and its toxicity profile.
Table 1: In Vitro Antifungal Activity of this compound Against Dermatophytes
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Trichophyton rubrum | 0.25 | |
| Trichophyton mentagrophytes | Not specified, but demonstrated concentration-dependent action | |
| Nannizzia gypsea | 0.5 - 2 | |
| Microsporum canis | 0.5 - 2 | |
| Various Dermatophytes | Moderate antifungal activity observed |
Table 2: Cytotoxicity Data for this compound
| Cell Type / Organism | Metric | Concentration | Result | Reference |
| Human Leukocytes | Cell Viability | Not Specified | ≥ 90% viability | |
| Murine Cortical Neurons | Cell Death | 1-3 µM (24h) | ~40% |
Experimental Protocols
Galleria mellonella Model for Dermatophytosis
This protocol is adapted from general antifungal testing methodologies in G. mellonella for the specific evaluation of this compound against dermatophytes.
Objective: To assess the in vivo efficacy and toxicity of this compound in a G. mellonella infection model.
Materials:
-
Galleria mellonella larvae (6th instar, ~200-300 mg)
-
Dermatophyte culture (e.g., Trichophyton rubrum)
-
Sabouraud Dextrose Agar (SDA)
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hamilton syringe (10 µL)
-
Incubator at 37°C
-
Petri dishes
Protocol:
-
Fungal Inoculum Preparation:
-
Culture the dermatophyte on SDA plates at 28-32°C for 7-14 days.
-
Harvest fungal spores/conidia by flooding the plate with PBS containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the spores/conidia twice with PBS by centrifugation.
-
Resuspend the pellet in PBS and adjust the concentration to 1 x 10⁸ cells/mL using a hemocytometer.
-
-
Infection of G. mellonella:
-
Select healthy, active larvae of similar size and weight.
-
Inject 10 µL of the fungal suspension into the last left proleg of each larva using a Hamilton syringe.
-
A control group should be injected with PBS only.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in DMSO. Further dilute in PBS to the desired final concentrations. The final DMSO concentration should be non-toxic to the larvae (typically <1%).
-
At a predetermined time post-infection (e.g., 2 hours), inject 10 µL of the this compound solution into the last right proleg.
-
Include a vehicle control group (DMSO in PBS) and untreated infected and uninfected groups.
-
-
Incubation and Monitoring:
-
Incubate the larvae in Petri dishes at 37°C in the dark.
-
Monitor survival daily for 7-10 days. Larvae are considered dead when they do not respond to touch.
-
Record survival data and plot Kaplan-Meier survival curves.
-
-
Fungal Burden Determination (Optional):
-
At selected time points, homogenize a subset of larvae from each group in PBS.
-
Perform serial dilutions of the homogenate and plate on SDA.
-
Incubate at 28-32°C and count colony-forming units (CFU) to determine the fungal load per larva.
-
Caenorhabditis elegans Model for Dermatophytosis
This protocol is a synthesized methodology based on general C. elegans antifungal screening protocols, adapted for dermatophytes.
Objective: To evaluate the efficacy of this compound in a high-throughput C. elegans infection model.
Materials:
-
C. elegans strain (e.g., N2 Bristol, or a temperature-sensitive sterile strain like glp-4(bn2))
-
Escherichia coli OP50
-
Dermatophyte culture (e.g., Trichophyton rubrum)
-
Nematode Growth Medium (NGM) agar plates
-
Liquid culture medium (e.g., M9 buffer with supplements)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Synchronized L4 stage worms
Protocol:
-
Preparation of Fungal Lawn:
-
Prepare a dense suspension of dermatophyte spores/conidia in liquid medium.
-
Spread a small volume onto NGM plates to create a fungal lawn. Incubate at 28-32°C until a visible lawn forms.
-
-
Infection of C. elegans:
-
Synchronize C. elegans to the L4 larval stage.
-
Transfer the synchronized L4 worms to the dermatophyte-seeded NGM plates.
-
Incubate at 25°C for a predetermined period to establish infection (e.g., 24-48 hours).
-
-
Liquid-Based Treatment Assay:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in liquid culture medium.
-
Transfer infected worms from the NGM plates into the wells of a 96-well plate containing the different concentrations of this compound.
-
Include control wells with infected worms in medium only, infected worms with vehicle (DMSO), and uninfected worms.
-
-
Monitoring and Endpoint Analysis:
-
Incubate the 96-well plates at 25°C.
-
Assess worm survival daily by observing movement. Worms that do not move when gently prodded are considered dead.
-
Alternatively, for a higher-throughput approach, use a plate reader to measure optical density or a fluorescent dye that stains dead worms.
-
Visualizations
Signaling Pathways and Mechanisms
The exact antifungal mechanism of this compound is not fully elucidated, but it is known to involve the chelation of metal ions, which are crucial for various enzymatic processes in microbial cells. This disruption of metal ion homeostasis can interfere with microbial growth and DNA synthesis.
Caption: Proposed mechanism of action for this compound.
Experimental Workflows
Caption: Workflow for G. mellonella dermatophytosis model.
Caption: Workflow for C. elegans dermatophytosis model.
Investigating the Anti-Angiogenesis Effects of Clioquinol In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-angiogenic properties of Clioquinol, a compound with demonstrated potential in inhibiting key processes of new blood vessel formation. This document details the molecular mechanisms of action and provides standardized protocols for assessing its efficacy in various endothelial cell-based assays.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, proliferation, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor VEGFR2, is a primary driver of angiogenesis. This compound has emerged as a potent inhibitor of angiogenesis, primarily by targeting VEGFR2 for degradation.[1][2] Additionally, it exhibits inhibitory effects on matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling during angiogenesis.[3][4]
Mechanism of Action
This compound exerts its anti-angiogenic effects through a dual mechanism:
-
VEGFR2 Degradation: this compound directly binds to the ATP-binding site of VEGFR2 in endothelial cells. This binding event promotes the degradation of VEGFR2 through both the proteasome and lysosome pathways. The subsequent reduction in VEGFR2 levels leads to the downregulation of the downstream extracellular signal-regulated kinase (ERK) signaling pathway, a key cascade in promoting cell proliferation and survival.[1][2]
-
MMP-14 Inhibition: this compound has been identified as a selective inhibitor of Matrix Metalloproteinase-14 (MMP-14), also known as Membrane-Type 1 MMP (MT1-MMP).[3][4] MMP-14 plays a pivotal role in angiogenesis by degrading components of the extracellular matrix, allowing endothelial cells to migrate and invade surrounding tissues. By inhibiting MMP-14, this compound impedes this critical step in vessel formation.
Data Presentation: Summary of In Vitro Effects
The following tables summarize the quantitative effects of this compound on various in vitro angiogenesis assays.
| Cell Viability and Proliferation Assays | |||
| Assay | Cell Line | This compound Concentration | Observed Effect |
| WST-1 Cell Viability (48h) | HUVECs | Serial Dilutions | Selective inhibition of endothelial cell viability compared to various cancer cell lines.[1][5] |
| LDH Cytotoxicity (24h) | HUVECs | Up to 25 µM | No significant cytotoxicity observed at concentrations effective for anti-angiogenic activity.[6] |
| BrdU Proliferation (24h) | HUVECs | 2.5, 5, 10 µM | Dose-dependent inhibition of proliferation, with 10 µM completely blocking the process.[5][6] |
| Endothelial Cell Migration and Tube Formation Assays | |||
| Assay | Cell Line | This compound Concentration | Observed Effect |
| Transwell Migration (24h pre-treatment) | HUVECs | 2.5, 5, 10 µM | No significant effect on migration at the tested concentrations.[6] |
| Tube Formation (18h) | HUVECs | 5, 10 µM | Significant reduction in tube formation by 32% and 45%, respectively.[6] |
| Spheroid Sprouting (24h) | HUVECs | 2.5, 5, 10 µM | Effective inhibition of endothelial cell sprouting from spheroids.[5][6] |
| Enzyme Inhibition Assays | |||
| Assay | Target | This compound Concentration | Observed Effect |
| FRET-based Enzymatic Assay | MMP-14 | IC50: 26.9 ± 5.3 µM | Selective inhibition of MMP-14 activity.[4] |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well tissue culture plates, gelatin-coated
-
This compound stock solution (in DMSO)
-
BrdU Labeling Reagent (10 mM)
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
TMB substrate solution
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Protocol:
-
Seed HUVECs into a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle control (DMSO) for 6 hours.[6]
-
Add BrdU labeling reagent to each well to a final concentration of 10 µM.[6]
-
Incubate the plate for an additional 18 hours at 37°C.[6]
-
Remove the culture medium and fix the cells with FixDenat solution for 30 minutes at room temperature.
-
Remove the FixDenat solution and add the anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add the TMB substrate solution and incubate for 15-30 minutes, or until a color change is apparent.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2 medium
-
Growth factor-reduced Matrigel
-
96-well tissue culture plates
-
This compound stock solution
-
Calcein AM (optional, for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw growth factor-reduced Matrigel overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for polymerization.[8][9]
-
Harvest HUVECs and resuspend them in EGM-2 medium containing the desired concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle control.
-
Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.[8]
-
Incubate the plate for 4-18 hours at 37°C.[8]
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Transwell Cell Migration Assay
This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells.
Materials:
-
HUVECs
-
Serum-free endothelial cell basal medium (EBM-2)
-
EGM-2 medium (as a chemoattractant)
-
24-well Transwell inserts (8 µm pore size)
-
This compound stock solution
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Inverted microscope
Protocol:
-
Pre-treat HUVECs with various concentrations of this compound or vehicle control for 24 hours.[5]
-
Place 500 µL of EGM-2 medium containing a chemoattractant (e.g., 10% FBS) into the lower wells of a 24-well plate.[10]
-
Harvest the pre-treated HUVECs and resuspend them in serum-free EBM-2 at a density of 0.5-1.0 x 10⁶ cells/mL.[10]
-
Add 300 µL of the cell suspension to the inside of each Transwell insert.[10]
-
Incubate for 4-24 hours at 37°C.
-
After incubation, carefully remove the medium from the inside of the inserts.
-
Use a cotton swab to gently remove the non-migratory cells from the upper surface of the membrane.[10]
-
Fix the migratory cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with a suitable staining solution.
-
Count the number of migrated cells in several random fields of view under a microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HUVECs in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Induce apoptosis using a known stimulus if the compound itself is not expected to be strongly apoptotic (optional).
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[11]
-
Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway of this compound's Anti-Angiogenic Effect
Caption: this compound inhibits angiogenesis by promoting VEGFR2 degradation.
Experimental Workflow for In Vitro Anti-Angiogenesis Testing
Caption: Workflow for evaluating this compound's anti-angiogenic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors against MMP-14 via High-Throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. corning.com [corning.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Allicin prevents H2O2-induced apoptosis of HUVECs by inhibiting an oxidative stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
Clioquinol: A Promising Agent for Inducing Apoptosis in Cancer Cell Lines
Application Notes and Protocols for Researchers
Clioquinol, a well-established antimicrobial agent, is gaining significant attention in the field of oncology for its potent anti-cancer properties.[1][2][3] This document provides detailed application notes and protocols for researchers and drug development professionals interested in utilizing this compound to induce apoptosis in cancer cell lines. The information presented is collated from multiple studies and aims to provide a comprehensive guide for in vitro investigation.
Mechanism of Action
This compound's anti-cancer activity is multifaceted, primarily revolving around its ability to disrupt metal homeostasis and inhibit crucial cellular machinery. It functions as a metal ionophore, transporting divalent metal ions like zinc and copper into cells.[1][3] This influx of metal ions, particularly zinc, is thought to be a key trigger for its cytotoxic effects.[1]
Several distinct but potentially interconnected pathways for this compound-induced apoptosis have been identified:
-
Proteasome Inhibition: this compound can inhibit the proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[4][5] This leads to the accumulation of pro-apoptotic proteins and cell cycle arrest.
-
Lysosomal Disruption: The compound can alter lysosome integrity and permeability, leading to the release of cathepsins and subsequent induction of apoptosis.[5][6]
-
Histone Deacetylase (HDAC) Inhibition: this compound has been shown to inhibit the activity of Class I and IIa HDACs, leading to the accumulation of acetylated histones and other key proteins like p53.[4][7] This results in the expression of tumor suppressor genes, cell cycle arrest at the G1 phase, and apoptosis.[7][8]
-
Inhibition of NF-κB Signaling: this compound can suppress the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial for cancer cell survival and proliferation.[5][6]
-
Caspase-Dependent Apoptosis: A common downstream effect of these mechanisms is the activation of the caspase cascade, a hallmark of apoptosis.[1][3] this compound treatment has been shown to induce caspase-3 activity.[9][10]
-
XIAP Clearance: this compound can induce the cytoplasmic clearance of the X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of caspases.[11]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, as reported in the literature. These values demonstrate the broad-spectrum anti-cancer activity of this compound in the low micromolar range.
| Cell Line | Tumor Type | IC50 (µmol/L) | Reference |
| Raji | Burkitt's lymphoma | 1.8 | [10] |
| A2780 | Ovarian carcinoma | 2.1 | [10] |
| DU145 | Prostate carcinoma | 2.5 | [10] |
| PC-3 | Prostate carcinoma | 3.2 | [10] |
| LNCaP | Prostate carcinoma | 4.5 | [10] |
| U2OS | Osteosarcoma | 2.8 | [10] |
| HCT116 | Colon carcinoma | 3.5 | [10] |
| MCF-7 | Breast adenocarcinoma | 5.2 | [10] |
| 3T3 | Mouse fibroblast | 15.2 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from several sources and may require optimization for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, such as those listed in the data table above. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The treatment duration can range from a few hours to 72 hours, depending on the assay.[10]
Cell Viability Assay (MTS Assay)
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described above for 72 hours.[10]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Data Analysis: IC50 values can be calculated by nonlinear regression analysis of the dose-response curves.[10]
Apoptosis Assays
-
Annexin V-FITC and Propidium Iodide (PI) Staining:
-
Treat cells with this compound for the desired time (e.g., 24 hours).[4]
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Caspase Activity Assay:
Western Blot Analysis
-
Procedure:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p21, p27, p53, acetylated-Histone H3, XIAP) overnight at 4°C.[8][12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Signaling Pathways of this compound-Induced Apoptosis
Caption: Signaling pathways of this compound-induced apoptosis in cancer cells.
Experimental Workflow for Investigating this compound's Apoptotic Effects
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antiparasitic this compound Induces Apoptosis in Leukemia and Myeloma Cells by Inhibiting Histone Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. The antiparasitic this compound induces apoptosis in leukemia and myeloma cells by inhibiting histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound induces cytoplasmic clearance of the X-linked inhibitor of apoptosis protein (XIAP): therapeutic indication for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Application Notes & Protocols: Evaluating Clioquinol's Impact on Autophagy in Cells
Introduction
Clioquinol (CQ), a metal ionophore, has garnered significant attention for its potential therapeutic applications, including its role as a modulator of autophagy. Autophagy is a fundamental cellular catabolic process responsible for the degradation and recycling of damaged organelles and misfolded proteins. The effect of this compound on this pathway is multifaceted; it has been shown to induce autophagy by acting as a zinc ionophore and by disrupting the mTOR signaling pathway.[1][2][3][4][5] However, in some cellular contexts, it may also impair the final stages of the autophagic process, leading to an accumulation of autophagosomes.[6][7] This complexity necessitates robust and multi-faceted experimental approaches to accurately determine its mechanism of action in a given cell type.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to comprehensively evaluate the impact of this compound on cellular autophagy, focusing on methods to measure autophagic induction and flux.
Core Concepts in Autophagy Assessment
-
Autophagy Induction: The initiation and formation of the double-membraned autophagosome.
-
Autophagic Flux: The complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents.[8][9] A mere increase in autophagosome markers can signify either the induction of autophagy or a blockage in the degradation pathway. Therefore, measuring flux is critical for correct interpretation.
-
Key Protein Markers:
-
LC3 (Microtubule-associated protein 1 light chain 3): During autophagy, the cytosolic form (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.[10]
-
p62/SQSTM1 (Sequestosome 1): An adaptor protein that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation. p62 is itself degraded during the process. Therefore, a decrease in p62 levels typically indicates functional autophagic flux, while an accumulation suggests impaired autophagy.[11][12]
-
Experimental Workflow & Key Methodologies
A multi-assay approach is recommended to conclusively determine this compound's effect on autophagy. The general workflow involves cell treatment followed by analysis using biochemical and imaging techniques.
References
- 1. This compound induces autophagy in cultured astrocytes and neurons by acting as a zinc ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces pro-death autophagy in leukemia and myeloma cells by disrupting the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 6. This compound kills astrocyte-derived KT-5 cells by the impairment of the autophagy–lysosome pathway - ProQuest [proquest.com]
- 7. This compound kills astrocyte-derived KT-5 cells by the impairment of the autophagy-lysosome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Restoring Zinc Levels in Prostate Cancer Research with Clioquinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing clioquinol in prostate cancer research, with a specific focus on its role as a zinc ionophore to restore cytotoxic zinc levels in malignant cells. Prostate cancer is frequently characterized by a significant downregulation of the zinc transporter ZIP1, leading to decreased intracellular zinc concentrations that allow cancer cells to evade zinc-mediated apoptosis. This compound offers a promising strategy to bypass this mechanism and reintroduce zinc into cancerous cells, thereby inhibiting tumor growth.
Principle and Mechanism of Action
Prostate cancer cells often exhibit a "ZIP1-deficient" phenotype, which is a critical adaptation to prevent the accumulation of cytotoxic levels of zinc.[1][2][3] this compound, a metal-binding compound, acts as a zinc ionophore, forming a lipophilic complex with zinc that can facilitate its transport across the cell membrane, independent of the ZIP1 transporter.[4][5] Once inside the cell, this compound releases zinc, leading to a significant increase in the intracellular zinc concentration. This restoration of high zinc levels can induce apoptosis and inhibit cell proliferation in prostate cancer cells.[5][6]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on prostate cancer.
Table 1: In Vivo Efficacy of this compound in a ZIP1-Deficient Prostate Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume Increase (%) | Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | 733 | - | [6] |
| This compound | 111 | 85 | [6] |
Table 2: Effect of this compound on Tumor Zinc and Citrate Levels in a ZIP1-Deficient Prostate Cancer Xenograft Model
| Analyte | Control | This compound Treated | % Increase | P-value | Reference |
| Zinc (ng/mg tissue) | 6.4 ± 0.4 | 8.6 ± 1.2 | 34 | P = 0.1 | [5] |
| Citrate (nmol/mg protein) | 3.5 ± 0.6 | 7.4 ± 1.2 | 111 | < 0.05 | [6] |
Note: The increase in citrate is an indicator of increased intracellular zinc, as zinc inhibits the enzyme m-aconitase, which is responsible for citrate oxidation.[5]
Experimental Protocols
Herein are detailed protocols for key experiments involving the application of this compound in prostate cancer research.
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound and zinc co-treatment on the viability of prostate cancer cells (e.g., PC-3, a ZIP1-deficient cell line).
Materials:
-
Prostate cancer cell line (e.g., PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Zinc Sulfate (ZnSO₄) or Zinc Picolinate (stock solution in sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment:
-
Prepare serial dilutions of this compound and zinc sulfate in complete culture medium. Suggested starting concentration ranges are 1-50 µM for this compound and 10-100 µM for zinc sulfate.
-
Carefully remove the medium from the wells and replace it with 100 µL of the treatment media (media with this compound, zinc sulfate, or a combination of both). Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in prostate cancer cells following treatment with this compound and zinc.
Materials:
-
Prostate cancer cell line (e.g., PC-3)
-
6-well plates
-
This compound and Zinc Sulfate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and zinc as described in the MTT assay protocol.
-
Cell Harvesting: After the desired treatment period, collect both adherent and floating cells.
-
Aspirate the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant from the previous step.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Intracellular Zinc in Tumor Tissue
This protocol details the measurement of zinc levels in tumor extracts from xenograft models using the fluorescent probe Zinquin ethyl ester.[7]
Materials:
-
Tumor tissue
-
7% Trichloroacetic acid (TCA)
-
Zinquin ethyl ester (25 mM in ethanol)
-
Deionized water
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: 355 nm, Emission: 485 nm)
Procedure:
-
Tumor Homogenization: Excise tumors and homogenize them in 7% TCA.
-
Centrifugation: Centrifuge the homogenates to pellet the precipitated proteins.
-
Sample Preparation: Collect an aliquot of the supernatant (tumor extract).
-
Zinquin Staining: In a microplate well or cuvette, add 100 µL of the tumor extract.
-
Add 3 µL of 25 mM Zinquin ethyl ester solution.
-
Add deionized water to a final volume of 200 µL.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 485 nm.
-
Quantification: Generate a standard curve using known concentrations of zinc sulfate to determine the zinc concentration in the tumor extracts.
Protocol 4: In Vivo Prostate Cancer Xenograft Model
This protocol describes the establishment of a ZIP1-deficient prostate cancer xenograft model in nude mice and treatment with this compound.[6]
Materials:
-
ZIP1-knockdown PC-3 cells
-
Matrigel
-
Athymic nude mice (4-6 weeks old)
-
This compound
-
Vehicle for this compound (e.g., a mixture of Cremophor, PBS, ethanol, and DMSO)[1]
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest ZIP1-knockdown PC-3 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Administration:
-
Prepare a solution of this compound in the vehicle at the desired concentration. A commonly used dose is 10 mg/kg/day.[1]
-
Administer this compound to the treatment group via intraperitoneal injection or another appropriate route.
-
Administer the vehicle alone to the control group.
-
-
Study Endpoint: Continue treatment for the predetermined duration (e.g., 15-21 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., zinc measurement, histological analysis).
Mandatory Visualizations
Caption: Mechanism of this compound-mediated zinc restoration and cytotoxicity in ZIP1-deficient prostate cancer cells.
Caption: General experimental workflow for evaluating this compound in prostate cancer research.
References
- 1. This compound induces cytoplasmic clearance of the X-linked inhibitor of apoptosis protein (XIAP): therapeutic indication for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Zinc Ionophore (this compound) Inhibition of Human ZIP1-Deficient Prostate Tumor Growth in the Mouse Ectopic Xenograft Model: A Zinc Approach for the Efficacious Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Proposed Efficacious Treatment with this compound (Zinc Ionophore) and Cabergoline (Prolactin Dopamine Agonist) for the Treatment of Terminal Androgen-independent Prostate Cancer. Why and How? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. Zinc Ionophore (this compound) Inhibition of Human ZIP1-Deficient Prostate Tumor Growth in the Mouse Ectopic Xenograft Model: A Zinc Approach for the Efficacious Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Clioquinol's low solubility in aqueous solutions for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of Clioquinol for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a lipophilic, yellowish-white crystalline powder that is practically insoluble in water.[1][2][3] Its molecular structure contains both hydrophobic and some polar functional groups, but the overall nature of the molecule limits its ability to dissolve in aqueous environments.[2]
Q2: What are the recommended organic solvents for preparing a this compound stock solution?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent, with a high solubility of up to 61 mg/mL.[4][5] Other suitable organic solvents include ethanol, dimethylformamide (DMF), and methanol.[1][6] It is recommended to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[5]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous culture medium. What can I do?
A3: This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer or medium.[7][8] Here are some steps to mitigate precipitation:
-
Increase the final volume of the aqueous medium: A higher dilution factor can help keep the this compound in solution.
-
Vortex or sonicate: Briefly vortexing or sonicating the solution after dilution can help redissolve the precipitate.[8]
-
Warm the solution: Gently warming the solution to 37°C for a short period may also aid in dissolution.[8]
-
Stepwise dilution: Instead of a single large dilution, try adding the stock solution to the aqueous medium in smaller aliquots while continuously mixing.
Q4: What is the maximum recommended concentration of organic solvents like DMSO in cell culture experiments?
A4: High concentrations of organic solvents can be toxic to cells.[9] For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally as low as possible.[9] It is crucial to include a vehicle control (medium with the same concentration of the solvent) in your experiments to account for any effects of the solvent itself.[9]
Q5: How should I store this compound stock solutions?
A5: this compound powder should be stored at -20°C for long-term stability (≥4 years).[6] Stock solutions prepared in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 3 months or at -80°C for up to a year.[5][10] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
Q6: Are there alternatives to DMSO for solubilizing this compound?
A6: Yes, other organic solvents like ethanol and dimethylformamide (DMF) can be used to prepare stock solutions.[6][7] For certain applications, solvents like Cyrene™, a greener alternative to DMSO, might be considered, although its specific efficacy for this compound needs to be experimentally verified.[11] Additionally, for some hydrophobic compounds, using biologically compatible detergents like Tween or complexing with albumin have been suggested as potential strategies.[7][12]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~61 mg/mL | [4][5] |
| DMSO | ~30 mg/mL | [6][7] |
| DMSO | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | [6][7] |
| Ethanol | ~30 mg/mL | [6] |
| Ethanol | 1 mg/mL | [5] |
| Methanol | 1.5 mg/mL | |
| Water | Insoluble / <0.1 g/100 mL at 20°C | [1][5] |
| 1:8 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 61 mg/mL).[5]
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate briefly or warm gently at 37°C to ensure complete dissolution.[8]
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for up to 3 months or -80°C for longer-term storage.[5]
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop to achieve the final desired working concentration. This rapid mixing helps to prevent precipitation.
-
Final Check: Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, try sonicating for a few minutes.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous solutions of this compound for more than a day.[6]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism as a metal ion chelator and ionophore.
References
- 1. m.chemicalbook.com [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound - DNS FINE [dnsfine.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Investigating Clioquinol Neurotoxicity in Long-Term Animal Studies
Welcome, researchers. This guide is designed to assist you in designing, executing, and troubleshooting long-term animal studies focused on the neurotoxic effects of Clioquinol (CQ). This compound's history, particularly its association with Subacute Myelo-Optic Neuropathy (SMON) in Japan, presents unique challenges in preclinical safety assessment.[1][2][3] This resource provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary neurotoxic syndrome associated with this compound?
A1: The primary syndrome is Subacute Myelo-Optic Neuropathy (SMON), which was observed in thousands of individuals in Japan in the mid-20th century.[1][2] Key clinical features include abdominal symptoms, followed by sensory and motor disturbances, particularly in the lower extremities, and potential vision loss.[1][2] Animal models, especially in dogs and cats, have successfully reproduced the core pathology of SMON, which is a distal dominant axonopathy affecting the long tracts of the spinal cord and the optic tracts.[1][2]
Q2: What is the proposed mechanism of this compound's neurotoxicity?
A2: The mechanism is complex and not fully elucidated, but it is strongly linked to its function as a lipophilic metal chelator and ionophore for divalent cations like zinc (Zn), copper (Cu), and iron (Fe).[4][5] Several hypotheses exist:
-
Metal Dyshomeostasis: this compound can disrupt the normal balance of essential metals in the central nervous system. It can transport these metals across cellular membranes, leading to toxic intracellular accumulations.[4][5]
-
Oxidative Stress: By altering metal distribution, this compound can act as a pro-oxidant, leading to the production of reactive oxygen species (ROS), lipid peroxidation, and neuronal cell death.[5][6]
-
Mitochondrial Dysfunction: Some studies suggest this compound may be a mitochondrial toxin, potentially through its interaction with metal ions essential for mitochondrial function, leading to reduced ATP levels.[5][7]
-
Enzyme Inhibition: this compound's ability to chelate Cu and Zn can inhibit essential enzymes like superoxide dismutase (SOD) and the 20S proteasome, compromising cellular defense against oxidative stress and protein quality control.[5]
Q3: Why was SMON predominantly reported in the Japanese population?
A3: This geographical restriction is a key question. While high doses of this compound can induce neurotoxicity in various animal models, the high incidence in Japan suggests a potential genetic predisposition.[8] One leading hypothesis involves genetic polymorphisms in drug transporter proteins or antioxidant enzymes. For example, a higher prevalence of an inactivating polymorphism in the antioxidant protein NQO1 in the Japanese population has been proposed as a factor that could increase susceptibility to this compound-induced oxidative stress.[5][9]
Q4: Are there species-specific differences in neurotoxic responses to this compound?
A4: Yes, significant species-specific differences exist. Dogs, cats, and monkeys have been shown to be susceptible to this compound-induced neurotoxicity, developing pathologies similar to SMON.[2][7] However, the neurotoxic dose varies considerably between species.[7] Rodents like rats and mice are generally more resistant and may require much higher doses to show neurotoxic effects, which can sometimes be confounded by nutritional deficiencies due to the experimental conditions.[10][11][12]
Troubleshooting Guide
This section addresses common problems encountered during long-term this compound studies.
Issue 1: High Incidence of Unplanned Morbidity/Mortality
-
Question: My study is experiencing a higher-than-expected rate of animal mortality, even at doses previously reported as non-lethal. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Verify Dosing Solution: Ensure the this compound suspension/solution is homogenous and the concentration is correct. This compound has poor solubility; inadequate suspension can lead to dose variability.
-
Check Animal Strain and Supplier: Different strains within a species can have varied metabolic and sensitivity profiles. Confirm the strain is consistent with literature reports.
-
Assess Animal Health: Underlying subclinical infections can be exacerbated by this compound's systemic effects. Ensure all animals are healthy and properly acclimatized before starting the study.
-
Confounding Nutritional Factors: Long-term administration, especially at high doses, can impact feeding behavior. Monitor body weight and food intake closely. Weight loss can indicate general toxicity or specific gastrointestinal effects. In some rat studies, nutritional deficiencies contributed to the observed pathologies.[11]
-
Consider Vitamin B12 Supplementation: Some symptoms of SMON overlap with vitamin B12 deficiency. It is recommended that animals on chronic this compound dosing receive vitamin B12 supplements to prevent this as a confounding variable.[4]
-
Issue 2: Inconsistent or Non-Reproducible Neurological Signs
-
Question: I am not observing the expected neurological deficits (e.g., ataxia, weakness) in my animals, or the results are highly variable between individuals. Why might this be?
-
Answer & Troubleshooting Steps:
-
Refine Behavioral Assessments: Ensure that the behavioral tests used are sensitive enough to detect the specific deficits caused by this compound (e.g., distal axonopathy). Tests like the rotarod, grip strength, and detailed gait analysis are often more sensitive than general open-field activity.
-
Standardize Observation Protocols: All observers should be trained on a standardized scoring system for clinical signs to minimize inter-observer variability. Blinding the observers to the treatment groups is critical.
-
Increase Observation Frequency: Subtle neurological signs may be transient or only apparent under specific conditions. Increase the frequency of clinical observations.
-
Confirm Drug Exposure: Measure plasma or tissue concentrations of this compound and its metabolites. Species differences in metabolism (e.g., formation of glucuronate and sulfate conjugates) can significantly impact systemic exposure and toxicity.[10]
-
Issue 3: Histopathology Does Not Correlate with Clinical Signs
-
Question: My animals showed clear neurological deficits, but histopathological analysis of the spinal cord and optic nerve reveals minimal or no axonopathy. What should I investigate?
-
Answer & Troubleshooting Steps:
-
Expand Pathological Endpoints: The primary lesion is a distal axonopathy. Ensure you are sampling the most distal parts of the long tracts in the spinal cord (e.g., gracile fasciculus in the cervical region) and the optic tracts.
-
Use More Sensitive Stains: In addition to standard H&E staining, consider using silver stains (for degenerating axons) or immunohistochemistry for markers of axonal injury (e.g., amyloid precursor protein) and demyelination.
-
Examine Dorsal Root Ganglia (DRG): Pathological changes, such as mitochondrial swelling in small nerve cells of the DRG, have been reported in rats and may precede or occur alongside central nervous system changes.[11]
-
Assess Peripheral Nerves: While the primary pathology in SMON models is central, a peripheral neuropathy component should not be dismissed.[11] Consider examining distal peripheral nerves.
-
Quantitative Data Summary
The following table summarizes neurotoxic doses of this compound from various long-term animal studies. Note the significant variability between species.
| Animal Species | Dosing Range (mg/kg/day) | Duration | Key Neurotoxic Findings | Reference |
| Mongrel Dogs | 60–150 | Chronic | Development of SMON-like symptoms, axonopathy in spinal cord and optic tracts. | [7] |
| Beagle Dogs | 350–450 | Chronic | Development of SMON-like symptoms. | [7] |
| Monkeys | 200–700 | Chronic | Development of neurological symptoms. | [7] |
| Rats | 300–400 | 7-40 days | Axonal degeneration of optic nerve fibers, mitochondrial swelling in DRG neurons. | [11] |
Experimental Protocols & Visualizations
Protocol 1: Assessment of Motor Coordination (Rotarod Test)
-
Apparatus: An automated, accelerating rotarod assembly.
-
Acclimatization: Handle animals for 5 minutes daily for 3 days prior to the test.
-
Training: Place animals on the rotarod at a constant, low speed (e.g., 4 RPM) for 2-5 minutes for 2 consecutive days before the baseline trial.
-
Testing Procedure:
-
Place the animal on the rotating rod.
-
Start the trial, accelerating the rod from 4 to 40 RPM over a 5-minute period.
-
Record the latency to fall (in seconds). If the animal clings to the rod and makes a full passive rotation, this is also counted as a fall.
-
Perform 3 trials per animal with a 15-20 minute inter-trial interval.
-
-
Data Analysis: Analyze the average latency to fall across trials. A significant decrease in the this compound-treated group compared to the vehicle control group indicates impaired motor coordination.
Workflow for Troubleshooting Inconsistent Neurological Findings
This diagram outlines a logical workflow for addressing variability in experimental outcomes.
Caption: Troubleshooting workflow for inconsistent neurological results.
Proposed Signaling Pathway for this compound-Induced Neurotoxicity
This diagram illustrates the hypothesized molecular cascade leading to neuronal damage.
Caption: Hypothesized mechanism of this compound neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Subacute myelo-optico-neuropathy: this compound intoxication in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [SMON--a model of the iatrogenic disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NQO1 protects against this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxidative neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | NQO1 protects against this compound toxicity [frontiersin.org]
- 10. This compound: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental this compound intoxication in rats: abnormalities in optic nerves and small nerve cells of dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Clioquinol-based cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Clioquinol in cell viability assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based cell viability experiments, helping you identify potential causes and implement effective solutions.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | 1. Inconsistent this compound solution preparation: this compound has poor aqueous solubility and can precipitate.[1][2] 2. Variable metal ion concentration in media: this compound's activity is highly dependent on the presence of metal ions like copper and zinc.[3][4][5] 3. Differences in cell passage number and health: Cellular responses can vary with passage number and overall health. 4. Inconsistent incubation times: The cytotoxic effect of this compound is time-dependent.[6] | 1. Prepare fresh this compound stock solutions in DMSO and dilute in pre-warmed media immediately before use. Visually inspect for precipitation. 2. Use consistent batches of media and serum. Consider using media with defined metal concentrations if variability persists. 3. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 4. Strictly adhere to a standardized incubation time for all experiments. |
| Non-reproducible dose-response curves | 1. This compound precipitation at high concentrations: Poor solubility can lead to inaccurate effective concentrations.[1][2] 2. Interaction with assay reagents: this compound's redox properties may interfere with tetrazolium salts (MTT) or resazurin (AlamarBlue).[7] 3. Cell-type specific responses: Different cell lines exhibit varying sensitivity to this compound.[3] | 1. Determine the solubility limit of this compound in your specific cell culture medium. Avoid using concentrations that lead to visible precipitation. 2. Run a cell-free control to test for direct reduction of the assay reagent by this compound. If interference is observed, consider alternative viability assays (e.g., ATP-based assays). 3. Perform initial dose-response experiments across a wide concentration range to determine the optimal range for your specific cell line. |
| Unexpectedly high or low cell viability readings | 1. This compound's dual pro-oxidant and antioxidant effects: At different concentrations and cellular contexts, this compound can either generate or scavenge reactive oxygen species (ROS), affecting assays based on cellular redox state.[8] 2. Interference with mitochondrial function: this compound can disrupt mitochondrial respiratory chain complexes, affecting assays that measure metabolic activity.[9] 3. Interaction of this compound with media components: Components in the culture media may interact with this compound, altering its activity.[10] | 1. Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to investigate the role of ROS in your observations.[11] 2. Corroborate viability results with an alternative method that does not rely on mitochondrial activity, such as a trypan blue exclusion assay or a DNA-binding dye-based cytotoxicity assay.[12] 3. Run controls with this compound in media without cells to check for any background signal changes in the assay reagent.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that affects cell viability?
A1: this compound's primary mechanism involves its role as a metal ionophore and chelator.[3][8] It can transport metal ions like zinc and copper across cell membranes, disrupting their homeostasis.[3][4] This disruption can lead to the inhibition of the NF-κB signaling pathway, induction of apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS), all of which contribute to a decrease in cell viability.[3][13][14]
Q2: Why am I seeing a bell-shaped dose-response curve with this compound?
A2: A bell-shaped dose-response curve can be due to this compound's complex effects on intracellular zinc levels. At lower concentrations, it acts as a zinc ionophore, increasing intracellular zinc, which can be cytotoxic. At higher concentrations, it may chelate extracellular zinc, leading to a decrease in its intracellular availability and a seemingly reduced cytotoxic effect.
Q3: Can this compound interfere with the MTT or AlamarBlue assay reagents directly?
A3: Yes, compounds with reducing or oxidizing properties can interfere with tetrazolium-based (MTT) and resazurin-based (AlamarBlue) assays.[7][15] this compound's ability to affect the cellular redox state can potentially lead to a direct reduction of the assay reagents, resulting in false-positive signals of cell viability.[16] It is crucial to include a cell-free control with this compound and the assay reagent to test for such interference.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO and ethanol.[1] It is recommended to prepare a concentrated stock solution in DMSO, aliquot it, and store it at -20°C, protected from light. For experiments, the stock solution should be diluted in pre-warmed cell culture medium to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles.
Q5: How does the presence of serum in the culture medium affect this compound's activity?
A5: Serum contains various proteins and metal ions that can interact with this compound. The binding of this compound to serum proteins can reduce its effective concentration available to the cells. Variations in serum batches can contribute to inconsistent results. For sensitive and highly reproducible experiments, consider using serum-free media or a defined fetal bovine serum.
Experimental Protocols
Protocol 1: AlamarBlue Cell Viability Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a fresh serial dilution of this compound from a DMSO stock in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include vehicle (DMSO) controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
AlamarBlue Addition:
-
Add AlamarBlue reagent to each well, typically at 10% of the well volume.
-
Include "no-cell" controls containing only medium and AlamarBlue to measure background fluorescence.
-
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and metabolic rate.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Subtract the average fluorescence of the "no-cell" control from all other readings. Express the results as a percentage of the vehicle-treated control.
Protocol 2: MTT Cell Viability Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock in pre-warmed complete cell culture medium.
-
Replace the existing medium with the medium containing various concentrations of this compound. Include vehicle (DMSO) controls.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes, protected from light.[17]
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (DMSO only) from all readings. Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound's multifaceted mechanism of action leading to cell death.
Caption: A logical workflow for troubleshooting inconsistent results in this compound viability assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticancer activity of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metal chelating and chaperoning effects of this compound: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal ion-dependent effects of this compound on the fibril growth of an amyloid {beta} peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alamar blue reagent interacts with cell-culture media giving different fluorescence over time: potential for false positives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The antiparasitic this compound induces apoptosis in leukemia and myeloma cells by inhibiting histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
How to control for Clioquinol's metal chelation in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clioquinol. The focus is on controlling for its metal chelating properties in experimental design to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the dual functions of this compound that I need to consider in my experiments?
A1: this compound has two primary functions that can impact experimental outcomes:
-
Metal Chelator: this compound can bind to divalent metal ions, most notably zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺). This chelation can deplete these metals from the extracellular environment or from intracellular compartments.
-
Metal Ionophore: this compound can also act as an ionophore, forming a lipid-soluble complex with metal ions and transporting them across cellular membranes. This can lead to an increase in the intracellular concentration of specific metals, particularly zinc and copper.[1][2]
It is crucial to determine which of these functions (or both) is responsible for the observed biological effects in your specific experimental model.
Q2: How can I determine if the effects of this compound in my experiment are metal-dependent?
A2: To determine if the observed effects are due to this compound's metal-binding properties, you should perform a series of control experiments:
-
Metal Supplementation (Rescue Experiment): Co-administer this compound with an excess of the metal ion you suspect is involved (e.g., ZnCl₂ or CuSO₄). If the biological effect of this compound is reversed or diminished, it suggests the effect was due to metal chelation.
-
Use of a Different Metal Chelator: Employ a membrane-permeable chelator with a high affinity for the suspected metal ion, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) for zinc. If this chelator phenocopies the effect of this compound, it supports a role for intracellular metal depletion.
-
Metal-Depleted Media: Conduct experiments in a metal-depleted medium. If the effects of this compound are altered in this environment, it points to the involvement of extracellular metals.
Q3: What are appropriate negative controls for this compound experiments?
A3: An ideal negative control would be a structurally similar analog of this compound that lacks the ability to chelate metals. While a commercially available, completely inactive analog of this compound is not readily documented, you can use the following strategies:
-
PBT2: This second-generation 8-hydroxyquinoline has different metal binding and ionophore properties compared to this compound and can be used for comparative studies.[3]
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used to dissolve the this compound.
Q4: What are typical working concentrations for this compound and related control compounds?
A4: The optimal concentration will vary depending on the cell type and experimental endpoint. However, the following table provides a general reference range based on published studies. Always perform a dose-response curve to determine the optimal concentration for your specific system.
| Compound | Typical Working Concentration | Notes |
| This compound | 0.1 - 50 µM | IC50 values are often in the low micromolar range.[2][4] |
| TPEN | 1 - 10 µM | Can be toxic at higher concentrations.[5] |
| Zinc Chloride (ZnCl₂) | 10 - 100 µM | Used for zinc supplementation/rescue experiments. |
| Copper Sulfate (CuSO₄) | 1 - 50 µM | Used for copper supplementation/rescue experiments. |
Quantitative Data on this compound-Metal Interactions
The following table summarizes the binding characteristics of this compound with key divalent metal ions.
| Metal Ion | Stoichiometry (this compound:Metal) | Conditional Stability Constant (K') | Dissociation Constant (Kd) | Reference |
| Copper (Cu²⁺) | 2:1 | 1.2 x 10¹⁰ M⁻² | ~10⁻¹⁰ M | [6][7] |
| Zinc (Zn²⁺) | 2:1 | 7.0 x 10⁸ M⁻² | ~10⁻⁹ M | [6][7] |
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity at Low Concentrations of this compound
-
Possible Cause 1: High sensitivity of the cell line. Some cell lines are inherently more sensitive to perturbations in metal homeostasis.
-
Solution: Perform a detailed dose-response and time-course experiment to determine the optimal, non-toxic working concentration. Start with a lower concentration range (e.g., 0.1 - 5 µM).
-
-
Possible Cause 2: Pro-oxidant effects. At certain concentrations, this compound can have pro-oxidant effects, leading to oxidative stress and cell death.[8]
-
Solution: Co-treat with antioxidants like N-acetylcysteine (NAC) or Vitamin E to see if cytotoxicity is reduced.
-
-
Possible Cause 3: Basal metal levels in the media. Standard cell culture media contain basal levels of zinc and copper, which this compound can transport into cells, leading to toxicity.
-
Solution: Test the effect of this compound in a metal-depleted medium to see if toxicity is reduced.
-
Problem 2: Metal Supplementation Fails to Rescue the this compound-Induced Phenotype
-
Possible Cause 1: The effect is metal-independent. this compound may be acting through a different mechanism, such as inhibiting the proteasome or affecting signaling pathways like ERK and AKT.
-
Solution: Investigate other potential targets of this compound. For example, use specific inhibitors for the suspected pathway to see if they mimic the effect of this compound.
-
-
Possible Cause 2: Incorrect metal or concentration used for rescue. The specific metal ion involved may be different than the one you are supplementing with, or the concentration may be insufficient.
-
Solution: Test a panel of different metal ions (Zn²⁺, Cu²⁺, Fe²⁺) at various concentrations.
-
-
Possible Cause 3: Irreversible downstream effects. The this compound-induced phenotype may have progressed to a point where it can no longer be rescued by restoring metal homeostasis.
-
Solution: Perform a time-course experiment to determine the window of opportunity for rescue by metal supplementation.
-
Problem 3: Distinguishing Between Apoptosis and Autophagy-Related Cell Death
-
Background: this compound has been reported to induce both apoptosis and autophagy, and the distinction can be challenging as the pathways can be interconnected.[5][9][10][11][12][13]
-
Solution: Use a combination of assays to differentiate between the two cell death mechanisms:
-
Apoptosis: Look for markers like caspase activation (caspase-3, -9), PARP cleavage, and phosphatidylserine externalization (Annexin V staining).
-
Autophagy: Monitor the conversion of LC3-I to LC3-II by Western blot, and visualize the formation of autophagosomes using fluorescence microscopy (e.g., GFP-LC3). To confirm autophagic flux, use an inhibitor of lysosomal degradation like bafilomycin A1. An accumulation of LC3-II in the presence of bafilomycin A1 indicates active autophagy.
-
Problem 4: Artifacts in Fluorescence Microscopy
-
Possible Cause 1: Autofluorescence of this compound. this compound is a fluorescent compound, which can interfere with the signals from fluorescent probes, especially those with similar excitation and emission spectra.
-
Solution: Image a control sample treated with this compound alone (without any fluorescent probes) to determine its autofluorescence profile. Choose fluorescent probes with spectra that do not overlap with this compound.
-
-
Possible Cause 2: Interaction with fluorescent metal sensors. this compound can chelate the metal ions that your fluorescent sensor is designed to detect, leading to inaccurate readings.
-
Solution: Perform in vitro calibration of your fluorescent sensor in the presence of this compound to understand how it affects the sensor's properties. Consider using ratiometric sensors, which are less prone to artifacts from changes in probe concentration.
-
-
Possible Cause 3: Light-induced artifacts. The intense light used in fluorescence microscopy can induce phototoxicity, especially in the presence of a photosensitive compound like this compound.
-
Solution: Minimize light exposure by using the lowest possible laser power and exposure time. Use an anti-fade mounting medium.
-
Experimental Protocols
Protocol 1: Preparation of Metal-Depleted Cell Culture Medium using Chelex-100 Resin
This protocol describes how to remove divalent metal ions from fetal bovine serum (FBS), which is the primary source of trace metals in most cell culture media.
Materials:
-
Fetal Bovine Serum (FBS)
-
Chelex-100 resin (Bio-Rad)
-
Sterile conical tubes
-
Sterile filters (0.22 µm)
-
Stir plate and sterile stir bar
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), add 5 g of Chelex-100 resin to 100 mL of FBS in a sterile container with a sterile stir bar.[9]
-
Stir the FBS-resin mixture gently overnight at 4°C.
-
Allow the resin to settle by gravity or use a brief, low-speed centrifugation.
-
Carefully aspirate the supernatant (the metal-depleted FBS) and sterilize it by passing it through a 0.22 µm filter.
-
Prepare your final cell culture medium by adding this chelated FBS to your basal medium at the desired concentration (e.g., 10%).
-
Important: After chelation, the medium will be depleted of multiple divalent cations. It is essential to re-supplement the medium with required ions like Ca²⁺ and Mg²⁺ to their physiological concentrations. The concentrations of other metals can be adjusted as needed for your specific experiment.
Protocol 2: Metal Supplementation for Rescue Experiments
This protocol outlines how to perform a metal rescue experiment to determine if the effects of this compound are due to metal chelation.
Materials:
-
Sterile stock solutions of metal salts (e.g., 10 mM ZnCl₂ in sterile water, 1 mM CuSO₄ in sterile water)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare your working solutions of this compound and the metal salt in complete cell culture medium.
-
Pre-treatment with metal: Add the metal salt solution to your cells and incubate for a short period (e.g., 30-60 minutes) before adding this compound. This allows the cells to take up the metals before they can be chelated by this compound.
-
Co-treatment: Add this compound and the metal salt solution to the cells at the same time.
-
Include the following controls in your experiment:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
Metal salt alone
-
-
Incubate the cells for the desired experimental duration and then perform your downstream analysis.
-
Titration: It is important to test a range of concentrations for both this compound and the metal salt to find the optimal concentrations for observing a rescue effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual action of this compound as a metal chelator and ionophore.
Caption: Workflow for determining if this compound's effects are metal-dependent.
Caption: this compound-induced autophagy is mediated by zinc influx and TFEB activation.
Caption: this compound can induce apoptosis through HDAC inhibition and XIAP clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. The antiparasitic this compound induces apoptosis in leukemia and myeloma cells by inhibiting histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) this compound complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oxidative neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchwithrutgers.com [researchwithrutgers.com]
Technical Support Center: Enhancing Clioquinol Bioavailability in Animal Models
Welcome to the technical support center for researchers dedicated to overcoming the challenges of Clioquinol's bioavailability in pre-clinical animal models. This resource provides practical guidance, troubleshooting tips, and detailed protocols to aid in the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in animal models?
A1: The low oral bioavailability of this compound, often cited at around 12% in rodents, is primarily due to its extensive first-pass metabolism in the liver and intestines.[1][2][3] In animal models like rats and hamsters, this compound is rapidly converted into inactive glucuronate and sulfate conjugates, which are then excreted.[1][2] This rapid metabolic conversion significantly reduces the amount of active, unchanged drug that reaches systemic circulation.
Q2: What are the most promising strategies to improve the bioavailability of this compound?
A2: Nanoformulations are the leading strategy to enhance this compound's bioavailability.[4][5][6] These advanced drug delivery systems work by encapsulating this compound, thereby protecting it from premature metabolism and improving its absorption. Key nanoformulation approaches include:
-
Lipid-Based Nanoparticles: This category includes liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[7][8][9] They are particularly promising due to their biocompatibility and ability to enhance lymphatic transport, which can bypass the first-pass metabolism in the liver.[10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils and surfactants that spontaneously form a fine emulsion in the gastrointestinal tract, improving the solubilization and absorption of lipophilic drugs like this compound.[6][10][11][12]
-
Polymeric Nanoparticles: Systems using polymers or other materials, such as gold nanoparticles, can also be designed to carry this compound, offering controlled release and targeted delivery.[4][5]
Q3: How can the delivery of this compound to the brain be enhanced?
A3: Overcoming the blood-brain barrier (BBB) is a significant challenge for this compound.[4] Nanoformulations are a key strategy here as well. Nanoparticles can be engineered to cross the BBB through various mechanisms.[13][14] Additionally, surface modification of nanoparticles with specific ligands can target receptors on the BBB to facilitate entry into the brain.[13] The intranasal route of administration for nanoformulations is also being explored as a method to bypass the BBB and deliver drugs directly to the central nervous system.[13]
Q4: Have any this compound derivatives shown improved bioavailability?
A4: Yes, chemical modification is another viable strategy. For instance, a this compound derivative known as CLBQ14 demonstrated a significantly improved oral bioavailability of 39.4% in rats, a substantial increase compared to the parent compound.[15]
Troubleshooting Guide for In Vivo Experiments
Q1: We are observing high inter-animal variability in the plasma concentrations of our this compound formulation. What could be the cause and how can we address it?
A1: High variability is a common issue in oral dosing studies. Here are some potential causes and solutions:
-
Inconsistent Gavage Technique: Improper or inconsistent oral gavage can lead to variable dosing or even accidental administration into the lungs.
-
Formulation Instability: The this compound formulation may not be stable, leading to precipitation or aggregation of the drug before or during administration.
-
Solution: Thoroughly characterize the physical and chemical stability of your formulation in the administration vehicle. If using a suspension, ensure it is homogenized with vigorous and consistent mixing immediately before dosing each animal. For SEDDS, verify that the drug does not precipitate upon emulsification in aqueous media.[12]
-
-
Biological Variation: Differences in gastric emptying rates, intestinal motility, and metabolic enzyme activity exist between individual animals.
-
Solution: Increase the number of animals per group to improve the statistical power of your study. If the experimental design allows, a crossover study can help to minimize inter-animal variability. Be aware that different rat strains can exhibit varied sensitivity and metabolism of this compound.[18]
-
Q2: The bioavailability of our new nanoformulation is not significantly better than unformulated this compound. What are the potential reasons?
A2: If your nanoformulation is not performing as expected, consider the following points:
-
Suboptimal Formulation Characteristics: The success of a nanoformulation is highly dependent on its physicochemical properties.
-
Solution: Re-evaluate your formulation's characteristics. Key parameters to check include particle size, polydispersity index (PDI), zeta potential, and, most importantly, the encapsulation efficiency and drug loading.[7][19] Low encapsulation efficiency means a significant portion of the drug is not protected by the nanocarrier.
-
-
Inadequate Protection from Metabolism: The formulation may be releasing the drug too early, exposing it to first-pass metabolism.
-
Analytical Method Limitations: The assay used to measure this compound concentrations in plasma might not be sensitive or specific enough.
-
Solution: Validate your analytical method (e.g., HPLC or LC-MS/MS) to ensure it has the required sensitivity to accurately quantify the low concentrations of this compound expected in plasma.[2]
-
Summary of Quantitative Data on this compound Bioavailability
The following table summarizes the known oral bioavailability of this compound and provides illustrative examples of how nanoformulations have enhanced the bioavailability of other poorly soluble drugs. This data highlights the potential for significant improvements with advanced formulation strategies.
| Formulation | Animal Model | Key Pharmacokinetic Parameter(s) | Reference |
| Unformulated this compound | Hamster | Oral Bioavailability: ~12% | [2][3] |
| CLBQ14 (this compound Derivative) | Rat | Oral Bioavailability: 39.4% | [15] |
| Illustrative Example: Paeonol-loaded Liposomes | Rat | AUC was 2.78 times higher than the paeonol suspension | [21] |
| Illustrative Example: Praziquantel-loaded SLNs | Dog | 5.67-fold increase in bioavailability compared to native drug | [22] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is adapted from the thin-film hydration method, a common technique for liposome preparation.[1][21]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DSPC and Cholesterol (e.g., in a 55:45 molar ratio) and a specified amount of this compound in a chloroform/methanol mixture in a round-bottom flask.[1] b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (for DSPC, >55°C) until a thin, dry lipid film is formed on the inner wall of the flask. d. Continue to keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding PBS (pH 7.4) to the flask. b. Agitate the flask gently by hand or on the rotary evaporator (with the vacuum off) at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication & Extrusion: a. To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes. b. For a more uniform size distribution, pass the liposome suspension through a high-pressure extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[1] Perform 10-20 passes to obtain small unilamellar vesicles (SUVs).
-
Purification & Characterization: a. Remove any unencapsulated this compound by centrifugation or size exclusion chromatography. b. Characterize the final liposomal formulation for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a standardized procedure for oral administration of formulations to mice.[3][15][16][17]
Materials:
-
Appropriately sized gavage needle (typically 20-22 gauge, 1.5 inches long with a rounded tip for adult mice).[16]
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Preparation: a. Weigh the mouse to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg).[3] b. Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle with a permanent marker.[15][17] c. Fill the syringe with the calculated volume and attach the gavage needle.
-
Restraint: a. Gently but firmly restrain the mouse by scruffing the loose skin over its shoulders and behind the ears with your non-dominant hand. The mouse's head and body should be aligned vertically.[15]
-
Needle Insertion: a. Insert the gavage needle into the mouth, slightly to one side to avoid the incisors. b. Gently advance the needle over the tongue towards the pharynx. The mouse should swallow the tip of the needle. c. Continue to advance the needle smoothly into the esophagus until you reach the pre-measured mark. There should be no resistance. If you feel resistance or the animal struggles to breathe, you may be in the trachea. Withdraw immediately and start over. [15][16]
-
Administration: a. Once the needle is correctly positioned, administer the formulation slowly and steadily. b. After administration, withdraw the needle smoothly along the same path of insertion.
-
Monitoring: a. Return the mouse to its cage and monitor it for several minutes for any signs of respiratory distress.[3]
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of a new this compound formulation.
Caption: How nanoformulations can overcome key barriers to improve this compound's bioavailability and brain delivery.
Caption: A decision tree for troubleshooting high variability in in vivo this compound studies.
References
- 1. Development of a copper-clioquinol formulation suitable for intravenous use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a this compound Nanocarrier as a New, Promising Option for the Treatment of Dermatomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid nanoparticles: effect on bioavailability and pharmacokinetic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanostructured Lipid Carriers as Novel Drug Delivery System: A Review [rpbs.journals.ekb.eg]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2024-7163 [excli.de]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Absorption, distribution and metabolism of this compound in this compound-sensitive and -resistant neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Non-Lipolysis Nanoemulsion Improved Oral Bioavailability by Reducing the First-Pass Metabolism of Raloxifene, and Related Absorption Mechanisms Being Studied - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. dovepress.com [dovepress.com]
Technical Support Center: Accounting for Clioquinol's Impact on Lysosomal pH in Autophagy Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the effects of Clioquinol on lysosomal pH in autophagy studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges and conflicting findings in the literature.
Frequently Asked Questions (FAQs)
Q1: What is the known impact of this compound on autophagy?
A1: this compound is known to induce autophagy through at least two primary mechanisms:
-
mTOR Signaling Disruption: this compound can downregulate the expression and enzymatic activity of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[1] By inhibiting the mTOR complex 1 (mTORC1), it suppresses the phosphorylation of downstream targets like P70S6K and 4E-BP1, leading to the initiation of autophagy.[1]
-
Zinc Ionophore Activity: this compound can act as a zinc ionophore, increasing intracellular zinc levels.[2] This influx of zinc has been shown to induce autophagy, contributing to the clearance of aggregated proteins.[2]
Q2: Does this compound affect lysosomal pH?
A2: The effect of this compound on lysosomal pH is a subject of conflicting reports in scientific literature, which is a critical consideration for autophagy studies.
-
No Change in Lysosomal pH: Some studies have reported that this compound induces the accumulation of autophagic vacuoles and reduces the activity of lysosomal acid hydrolases without altering lysosomal pH.[3]
-
Lysosomal Re-acidification: Conversely, other research suggests that this compound can partially re-acidify lysosomes that have been alkalinized by agents like chloroquine (CQ).[4] This effect is thought to be linked to its zinc ionophore activity.
Q3: Why is it crucial to consider this compound's effect on lysosomal pH in autophagy studies?
A3: The acidic pH of lysosomes is essential for the activity of hydrolytic enzymes that degrade the contents of autophagosomes. If this compound alters lysosomal pH, it can confound the interpretation of autophagy flux assays. For instance, an increase in autophagosomes could be due to either increased autophagic induction or a blockage in their degradation due to impaired lysosomal function. Therefore, accurately assessing lysosomal pH is vital for correctly interpreting the effects of this compound on the autophagy pathway.
Q4: How can I measure changes in lysosomal pH in my experiments with this compound?
A4: You can measure lysosomal pH using fluorescent probes. A common method is staining with LysoTracker dyes, which accumulate in acidic compartments. However, for more quantitative measurements, ratiometric probes are recommended as they are less affected by factors like dye concentration and lysosomal size. Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.
Q5: What are the potential off-target effects of this compound that I should be aware of?
A5: Besides its effects on autophagy and lysosomal pH, this compound is a metal chelator and ionophore, which can impact cellular metal homeostasis, particularly of zinc and copper. These effects can have broader implications for cellular processes, so it is important to consider these potential confounding factors in your experimental design and interpretation of results.
Troubleshooting Guide
This guide addresses specific issues you may encounter when studying the effects of this compound on autophagy and lysosomal pH.
| Problem | Possible Cause | Suggested Solution |
| Conflicting results regarding lysosomal pH after this compound treatment. | The effect of this compound on lysosomal pH may be cell-type specific or dependent on the experimental conditions (e.g., co-treatment with other drugs). | Directly measure lysosomal pH in your specific cell model using a quantitative method like ratiometric fluorescent probes. Compare your results to both positive (e.g., chloroquine) and negative controls. |
| Accumulation of LC3-II and p62/SQSTM1 upon this compound treatment. | This could indicate either an induction of autophagy or a blockage of autophagic flux at the lysosomal degradation step. | Perform an autophagy flux assay. The tandem mCherry-GFP-LC3 reporter is a robust method for this. An increase in both yellow (autophagosomes) and red (autolysosomes) puncta suggests autophagy induction, while an accumulation of only yellow puncta points to a blockage in degradation. |
| High background fluorescence with LysoTracker dyes. | The dye concentration may be too high, or the incubation time may be too long, leading to non-specific staining. | Optimize the LysoTracker concentration and incubation time for your specific cell type. Start with a low concentration (e.g., 50 nM) and a short incubation time (e.g., 15-30 minutes) and adjust as needed. |
| Difficulty interpreting autophagy flux assays in the presence of this compound. | This compound's potential to alter lysosomal pH can complicate the interpretation of assays that rely on pH-sensitive reporters. | Use a combination of assays. In addition to fluorescent reporters, measure the protein levels of LC3-II and p62 by Western blot in the presence and absence of a lysosomal inhibitor like bafilomycin A1. This will help to differentiate between increased autophagosome formation and decreased degradation. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on autophagy markers and lysosomal function from various studies.
Table 1: Effect of this compound on LC3-II Levels
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Fold Change in LC3-II Levels (vs. Control) | Reference |
| K562 (Leukemia) | 20 | 6 | Significant increase | [5] |
| OPM2 (Myeloma) | 20 | 6 | Significant increase | [5] |
| OCI-AML2 (Leukemia) | 20 | 24 | Marked increase | [5] |
| LP1 (Myeloma) | 20 | 24 | Marked increase | [5] |
| Astrocytes | 0.1 - 10 | 1 | Dose-dependent increase | [2] |
| KT-5 (Astrocyte-derived) | 20 | 12 | Dose-dependent accumulation | [3] |
Table 2: Effect of this compound on Lysosomal pH
| Cell Line | Treatment | Effect on Lysosomal pH | Reference |
| KT-5 (Astrocyte-derived) | 20 µM this compound | No change | [3] |
| CHO-7WΔE9 | Chloroquine followed by this compound | Partial re-acidification | [4] |
Experimental Protocols
Protocol 1: Measuring Lysosomal pH using LysoTracker Red DND-99
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for red fluorescence
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat the cells with this compound at the desired concentration and for the desired duration. Include appropriate controls (e.g., vehicle-treated, positive control like chloroquine).
-
LysoTracker Staining:
-
Prepare a working solution of LysoTracker Red DND-99 in pre-warmed complete cell culture medium. A final concentration of 50-75 nM is a good starting point, but this may need to be optimized for your cell type.
-
Remove the medium from the cells and replace it with the LysoTracker-containing medium.
-
Incubate the cells at 37°C for 15-30 minutes.
-
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope. Use a filter set appropriate for LysoTracker Red (Excitation/Emission: ~577/590 nm).
-
Analysis: Quantify the fluorescence intensity of the LysoTracker signal in the different treatment groups. A decrease in fluorescence intensity may indicate an increase in lysosomal pH (alkalinization).
Protocol 2: Measuring Autophagic Flux using Tandem mCherry-GFP-LC3 Reporter
Materials:
-
Cells stably expressing the tandem mCherry-GFP-LC3 plasmid
-
Complete cell culture medium
-
This compound
-
Bafilomycin A1 (as a positive control for flux blockage)
-
Fluorescence microscope with filters for green (GFP) and red (mCherry) fluorescence
Procedure:
-
Cell Seeding: Seed the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment: Treat the cells with this compound. Include the following controls:
-
Vehicle-treated cells (basal autophagy)
-
Cells treated with an autophagy inducer (e.g., starvation or rapamycin)
-
Cells co-treated with this compound and Bafilomycin A1
-
-
Imaging:
-
After the treatment period, wash the cells with PBS.
-
Image the cells using a fluorescence microscope, acquiring images in both the green (GFP) and red (mCherry) channels.
-
-
Analysis:
-
Autophagosomes: Appear as yellow puncta (co-localization of GFP and mCherry).
-
Autolysosomes: Appear as red-only puncta (GFP signal is quenched in the acidic environment of the lysosome).
-
Quantify the number of yellow and red puncta per cell in each treatment group.
-
Interpretation:
-
An increase in both yellow and red puncta suggests an induction of autophagic flux.
-
An accumulation of yellow puncta without a corresponding increase in red puncta suggests a blockage in the fusion of autophagosomes with lysosomes or impaired lysosomal degradation.
-
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. This compound induces pro-death autophagy in leukemia and myeloma cells by disrupting the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy in cultured astrocytes and neurons by acting as a zinc ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound kills astrocyte-derived KT-5 cells by the impairment of the autophagy-lysosome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The zinc ionophore this compound reverses autophagy arrest in chloroquine-treated ARPE-19 cells and in APP/mutant presenilin-1-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing the species-specific differences in Clioquinol metabolism and toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clioquinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue: High variability in neurotoxicity results between different animal models.
Question: We are observing significant differences in the neurotoxic effects of this compound between our rat and primate models. What could be the underlying cause, and how can we standardize our approach?
Answer:
This is a well-documented phenomenon stemming from species-specific differences in this compound metabolism.[1][2][3] Rodents, such as rats and mice, extensively metabolize this compound into glucuronide and sulfate conjugates through first-pass metabolism.[1][2] This leads to higher concentrations of metabolites and lower levels of free, active this compound. In contrast, primates (including humans and monkeys) and dogs form significantly fewer of these conjugates, resulting in higher plasma concentrations of the more toxic, unconjugated this compound.[1][2]
Troubleshooting Steps:
-
Quantify Free vs. Conjugated this compound: It is crucial to measure the plasma concentrations of both free this compound and its glucuronide and sulfate metabolites in each species. This will provide a more accurate correlation between the concentration of the active compound and the observed neurotoxicity.
-
Species-Specific Dosing: Do not rely on a direct dose-response relationship across species. Dosing should be adjusted based on the metabolic profile of each animal model to achieve comparable plasma concentrations of free this compound.
-
Consider Humanized Animal Models: For studies aiming to predict human outcomes, consider using humanized mouse models that express human UDP-glucuronosyltransferases (UGTs) to better mimic human metabolism.[4]
Issue: Inconsistent results in in vitro cell culture experiments.
Question: Our in vitro experiments with this compound are showing inconsistent cytotoxicity and conflicting results regarding its pro-oxidant versus antioxidant effects. How can we improve the reproducibility of our assays?
Answer:
The dual role of this compound as both a pro-oxidant and an antioxidant is highly dependent on the cellular microenvironment, particularly the local concentrations of metal ions like copper and zinc.[1][5] Inconsistencies can arise from variations in cell culture media composition and the baseline metal content of your cells.
Troubleshooting Steps:
-
Standardize Basal Media: Use a consistent batch and formulation of cell culture media for all experiments. Be aware that different media formulations can have varying concentrations of trace metals.
-
Control for Metal Ion Concentration: Consider using a defined, serum-free medium or dialyzed serum to have better control over the extracellular metal ion concentrations. You can then supplement with known concentrations of copper and zinc to investigate their specific effects on this compound's activity.
-
Measure Oxidative Stress Markers: To clarify the pro-oxidant or antioxidant effects in your specific cell type, measure established markers of oxidative stress, such as malondialdehyde (MDA) levels or reactive oxygen species (ROS) production.[5]
-
Cell Line Characterization: Be aware that different cell lines may have varying expression levels of antioxidant enzymes, such as NADPH Quinone Oxidoreductase 1 (NQO1), which can influence their sensitivity to this compound-induced toxicity.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and how do they differ across species?
A1: The primary metabolic pathway for this compound is conjugation to form glucuronide and sulfate metabolites.[1][2] There are significant species-specific differences:
-
Rodents (Rats, Mice, Rabbits, Hamsters): Undergo extensive first-pass metabolism, leading to high levels of glucuronate and sulfate conjugates in the plasma, often exceeding the concentration of free this compound.[1][2]
-
Humans, Monkeys, and Dogs: Exhibit much lower rates of conjugation, resulting in higher plasma concentrations of free, unconjugated this compound.[1][2]
Q2: What is the proposed mechanism of this compound-induced neurotoxicity?
A2: The neurotoxicity of this compound is primarily linked to its ability to chelate and redistribute metal ions, particularly copper and zinc.[1][3][7] This can lead to a disruption of metal homeostasis, which in turn can induce oxidative stress and neuronal cell death.[5] The higher levels of free this compound in susceptible species (like humans, dogs, and monkeys) are believed to be the reason for their increased sensitivity to its neurotoxic effects.[1]
Q3: Are there established analytical methods for quantifying this compound and its metabolites in biological samples?
A3: Yes, several methods have been developed and validated:
-
High-Performance Liquid Chromatography (HPLC): This is a common method, often coupled with UV or electrochemical detection for high sensitivity and specificity in plasma and tissue samples.[1][2][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity for the detection of this compound.[1][2]
-
Spectrophotometry: Can be used for quantification, particularly in pharmaceutical formulations, often based on the chelation of this compound with copper (II) ions.[10]
Q4: What are the key considerations when designing in vivo studies to assess this compound's efficacy and toxicity?
A4:
-
Species Selection: Be mindful of the significant metabolic differences between species. The choice of animal model should be justified based on the research question. For predicting human outcomes, non-human primates or humanized rodent models may be more appropriate than standard rodent models.
-
Pharmacokinetic Analysis: It is essential to conduct thorough pharmacokinetic studies to measure the concentrations of both free this compound and its major metabolites in the plasma and target tissues of the chosen animal model.
-
Dose Selection: Doses should be selected based on achieving target plasma concentrations of free this compound that are relevant to the intended human therapeutic dose, rather than on a direct mg/kg conversion between species.
-
Monitoring for Neurotoxicity: Closely monitor animals for clinical signs of neurotoxicity, such as ataxia, muscle weakness, and visual impairment, particularly in long-term studies.[11][12]
Data Presentation
Table 1: Species-Specific Neurotoxic Doses of this compound
| Species | Neurotoxic Dose Range (mg/kg/day) | Mean Toxic Serum Level (µg/mL) | Reference(s) |
| Humans (SMON) | 20–30 | Not specified | [1] |
| Mongrel Dogs | 60–150 | 14 | [1] |
| Beagle Dogs | 350–450 | Not specified | [1] |
| Monkeys | 200–700 | 5 | [1] |
Table 2: Comparative Metabolism of this compound Across Species
| Species | Extent of Glucuronidation/Sulfation | Predominant Form in Plasma | Reference(s) |
| Humans | Low | Free this compound | [1][2] |
| Monkeys | Low | Free this compound | [1][2] |
| Dogs | Low | Free this compound | [1][2] |
| Rats | High | Glucuronide & Sulfate Conjugates | [1][2][13] |
| Mice | High | Glucuronide & Sulfate Conjugates | [1][2] |
| Rabbits | High | Glucuronide & Sulfate Conjugates | [1][2] |
| Hamsters | Moderate (mainly glucuronidation) | Metabolites > Free this compound | [1] |
Experimental Protocols
Protocol 1: Determination of this compound and its Conjugates in Plasma by HPLC
This protocol is a generalized procedure based on established methods.[8][9]
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Extract free this compound with a benzene-pyridine solution.
-
For total this compound (free + conjugated), first hydrolyze the plasma sample with β-glucuronidase and arylsulfatase to cleave the conjugates. Then, perform the same extraction as for free this compound.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an ion-pair buffer (e.g., 0.1 M citric acid or a buffer containing tetrabutylammonium hydroxide adjusted to an acidic pH) and an organic solvent like methanol or acetonitrile.
-
Detection: UV detection at approximately 254 nm or electrochemical detection for higher sensitivity.
-
Quantification: Create a standard curve using known concentrations of this compound. Calculate the concentration of conjugated this compound by subtracting the concentration of free this compound from the total this compound concentration.
-
Protocol 2: In Vitro Assessment of this compound-Induced Oxidative Stress in Neuronal Cell Culture
This protocol is a generalized procedure based on established methods.[5]
-
Cell Culture:
-
Culture murine cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in the appropriate growth medium.
-
Plate cells at a desired density in multi-well plates.
-
-
Treatment:
-
Expose the cells to varying concentrations of this compound (e.g., 1-30 µM) for a specified duration (e.g., 24 hours).
-
Include control groups: untreated cells, vehicle control, and positive controls for oxidative stress (e.g., H₂O₂).
-
To investigate the role of metals, co-treat with metal chelators (e.g., 1,10-phenanthroline) or supplement the media with copper or zinc.
-
-
Measurement of Oxidative Stress:
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels in cell lysates using a commercially available kit (e.g., TBARS assay).
-
Cell Viability: Assess cell death using a lactate dehydrogenase (LDH) assay on the culture medium or a cell viability assay (e.g., MTT or PrestoBlue).
-
-
Data Analysis:
-
Normalize oxidative stress and cell death data to the vehicle control.
-
Perform statistical analysis to determine significant differences between treatment groups.
-
Visualizations
Caption: Species-specific metabolism of this compound.
Caption: Proposed mechanism of this compound-induced neurotoxicity.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxidative neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Towards understanding the mechanism of this compound neurotoxicity - University of Tasmania - Figshare [figshare.utas.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic determination of this compound and its conjugates in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. Subacute myelo-optico-neuropathy: this compound intoxication in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental myelo-optic neuropathy induced by this compound | CiNii Research [cir.nii.ac.jp]
- 13. Sex difference of the metabolic disposition of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the anticancer efficacy of Clioquinol across different cancer cell lines
An in-depth analysis of the repurposed drug Clioquinol reveals a multi-faceted approach to combating cancer, with demonstrated efficacy across a range of cancer cell lines. This guide provides a comprehensive comparison of its anticancer effects, supported by experimental data and detailed methodologies, to inform future research and drug development.
This compound, a drug historically used as an antimicrobial and for the treatment of neurodegenerative diseases, has emerged as a promising candidate in oncology. Its anticancer properties stem from its ability to interfere with multiple critical cellular pathways, including the NF-κB and proteasome systems, and to disrupt lysosomal integrity, often in a metal-dependent manner. This guide synthesizes the available data on this compound's efficacy against various cancer cell lines, outlines the experimental protocols to assess its effects, and visualizes its mechanisms of action.
Comparative Anticancer Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound across a variety of human cancer cell lines, as reported in the scientific literature.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | DU 145 | ~20 | [1] |
| Prostate Cancer | LNCaP | Not Specified | [2] |
| Prostate Cancer | C4-2B | Not Specified | [2] |
| Ovarian Cancer | A2780 | ~15 | [3] |
| B-cell Lymphoma | Raji | ~10 | [3] |
| Leukemia | K562 | Not Specified | [4] |
| Myeloma | RPMI-8226 | Not Specified | [4] |
| Breast Cancer | MDA-MB-231 | ~25 | [5] |
| Cholangiocarcinoma | Various | Not Specified | [6] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
To ensure the reproducibility and validation of the findings on this compound's anticancer activity, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate its efficacy.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with this compound, then lyse the cells using a specific lysis buffer.
-
Substrate Addition: Add a colorimetric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of cleaved substrate.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Western Blot Analysis for NF-κB (p65 Subunit)
Western blotting is used to detect changes in protein levels, such as the p65 subunit of NF-κB.
-
Protein Extraction: Extract total protein from this compound-treated and control cells.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound's anticancer effects are attributed to its interference with several key cellular signaling pathways.
Experimental Workflow for Assessing this compound's Anticancer Effects
The following diagram illustrates a typical experimental workflow to characterize the anticancer properties of this compound.
Caption: A typical workflow for in vitro evaluation of this compound's anticancer effects.
NF-κB Inhibition Pathway
This compound, particularly in the presence of zinc, has been shown to inhibit the NF-κB signaling pathway.[1] This inhibition is mediated by a reduction in the nuclear levels of the p65 subunit, a key component of the NF-κB complex.[1]
Caption: this compound-mediated inhibition of the NF-κB signaling pathway.
Proteasome Inhibition and Lysosomal Disruption Pathways
This compound's anticancer activity is also linked to its ability to inhibit the proteasome and disrupt lysosomal integrity, often in a copper- or zinc-dependent manner.[2][7] Proteasome inhibition leads to the accumulation of ubiquitinated proteins, triggering apoptosis.[8][9] Concurrently, this compound acts as a zinc ionophore, leading to increased intracellular zinc concentrations, which can cause lysosomal membrane permeabilization and the release of cathepsins, ultimately leading to apoptosis.[7]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Tumor cellular proteasome inhibition and growth suppression by 8-hydroxyquinoline and this compound requires their capabilities to bind copper and transport copper into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and pyrrolidine dithiocarbamate complex with copper to form proteasome inhibitors and apoptosis inducers in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. news-medical.net [news-medical.net]
- 8. This compound, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitor this compound as a candidate drug in prophylaxis and treatment of acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Clioquinol's Dichotomous Dance: A Comparative Analysis of its Influence on Copper and Zinc Homeostasis
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of therapeutic compounds with essential metal ions is paramount. This guide provides a comprehensive comparison of the effects of Clioquinol (CQ), a metal-binding compound, on the homeostasis of two critical trace elements: copper (Cu) and zinc (Zn). Through an examination of its mechanisms, supporting experimental data, and detailed protocols, this document aims to elucidate the differential impact of this compound on these two metal ions.
This compound, an 8-hydroxyquinoline derivative, has garnered significant attention for its therapeutic potential in neurodegenerative diseases and cancer. Its mechanism of action is intrinsically linked to its ability to interact with metal ions, functioning as both a chelator—binding and sequestering ions—and an ionophore, facilitating their transport across cellular membranes. This dual functionality results in a complex and context-dependent modulation of copper and zinc homeostasis.
A Tale of Two Metals: this compound's Preferential Affinity and Consequent Effects
The fundamental difference in this compound's interaction with copper and zinc lies in its binding affinity. Experimental evidence demonstrates that this compound forms a more stable complex with copper than with zinc. This preferential binding dictates its subsequent biological effects, often leading to a more pronounced impact on copper homeostasis.
Quantitative Insights into Metal Ion Modulation
The following tables summarize quantitative data from various studies, illustrating the differential effects of this compound on copper and zinc levels in different experimental models.
| Parameter | Value for Cu(II) | Value for Zn(II) | Fold Difference (Cu/Zn) | Reference |
| Conditional Stability Constant (K'c) | 1.2 x 10¹⁰ M⁻² | 7.0 x 10⁸ M⁻² | ~17 | [From a study on the stoichiometry and conditional stability constants of Cu(II) or Zn(II) this compound complexes] |
| Caption: Table 1. Comparative binding affinity of this compound for Copper and Zinc. |
| Experimental Model | Treatment | Change in Intracellular Copper | Change in Intracellular Zinc | Reference |
| Yeast (S. cerevisiae) | This compound | Drastic Increase | No Significant Effect | |
| APP Transgenic Mice (Brain) | Chronic this compound | Modest but Significant Increase | Modest but Significant Effect | |
| Wild-type Mice (Plasma) | This compound | Reduced | Reduced | |
| AβPP/PS1 Transgenic Mice (Brain) | This compound (30 mg/kg/day, 2 months) | Not specified | Significant reduction in zinc-containing plaques | |
| Caption: Table 2. In vitro and in vivo effects of this compound on Copper and Zinc levels. |
The Mechanistic Underpinnings: Chelation vs. Ionophoric Action
This compound's interaction with copper and zinc is a dynamic process involving both chelation of extracellular and loosely bound intracellular ions and the subsequent transport of these ions across cellular membranes. The local concentration of both this compound and the metal ions determines the net effect.
At a cellular level, this compound can translocate extracellular copper and zinc into the cell. However, its higher affinity for copper suggests that it is a more efficient copper ionophore. This is supported by studies in yeast, where this compound treatment led to a significant increase in intracellular copper without affecting zinc levels.
Conversely, in certain contexts, this compound can act as a chelator, reducing the concentration of available metal ions. For instance, intraperitoneal injection of this compound in mice resulted in a dramatic reduction of chelatable zinc in the brain, testis, and pancreas. [From a study on this compound effects on tissue chelatable zinc in mice] This suggests that the route of administration and the specific tissue microenvironment play a crucial role in the ultimate outcome of this compound treatment on metal homeostasis.
The following diagram illustrates the dual chelator-ionophore mechanism of this compound.
Caption: this compound's dual role as a chelator and ionophore for copper and zinc.
Impact on Metalloproteins and Signaling Pathways
The altered homeostasis of copper and zinc by this compound can, in turn, affect the function of numerous metalloproteins. For example, the activity of copper-zinc superoxide dismutase (SOD1), a critical antioxidant enzyme, can be modulated by changes in the availability of its metal cofactors. Furthermore, this compound has been shown to affect the copper chaperone ATOX1, which is involved in intracellular copper trafficking. [From a study on proposed mechanisms of this compound-induced neurotoxicity involving zinc influx and copper accumulation]
The regulation of metallothioneins (MTs), a family of cysteine-rich proteins involved in metal binding and detoxification, is also influenced by fluctuations in copper and zinc levels. While direct quantitative data on this compound's effect on MT expression is still emerging, it is plausible that the CQ-induced redistribution of these metals would trigger a cellular response involving MT synthesis as a protective mechanism.
The following diagram illustrates a potential signaling pathway affected by this compound.
Caption: Potential signaling pathways affected by this compound-induced metal dyshomeostasis.
Experimental Protocols for Assessing Metal Homeostasis
Accurate quantification of intracellular and tissue-level copper and zinc is crucial for studying the effects of this compound. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are two widely used and robust techniques for this purpose.
Protocol 1: Determination of Copper and Zinc in Tissue Samples by Atomic Absorption Spectroscopy (AAS)
This protocol is adapted from established methods for metal analysis in biological tissues.
1. Sample Preparation: a. Obtain tissue samples (e.g., brain, liver) and immediately freeze them. b. Lyophilize (freeze-dry) the samples for 24-30 hours to remove all moisture. c. Accurately weigh the dried tissue. d. Digest the tissue sample with concentrated nitric acid (HNO₃) to break down the organic matrix and release the metal ions. This is typically done by heating the sample with the acid. e. After digestion, dilute the sample to a known volume with deionized water.
2. AAS Analysis: a. Prepare a series of standard solutions with known concentrations of copper and zinc. b. Aspirate the digested sample solution into the AAS instrument. c. The instrument measures the absorption of light by the atomized metal ions at their specific wavelengths (typically 324.8 nm for Cu and 213.9 nm for Zn). d. Compare the absorbance of the sample to the standard curve to determine the concentration of copper and zinc. e. Express the results as micrograms of metal per gram of dry tissue.
The following diagram outlines the general workflow for this experimental protocol.
Caption: Experimental workflow for measuring tissue copper and zinc by AAS.
Conclusion
Assessing the Reproducibility of Clioquinol's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Clioquinol, a metal chelator with a controversial history, has been the subject of renewed interest for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. However, the scientific literature presents a conflicting picture of its efficacy and safety, with some studies demonstrating significant neuroprotection while others highlight its neurotoxic potential. This guide provides an objective comparison of key experimental findings to help researchers assess the reproducibility of this compound's neuroprotective effects and understand the factors that may contribute to the divergent outcomes observed across different laboratories.
Executive Summary
The neuroprotective effects of this compound are not consistently reproducible across different experimental models and laboratories. While some studies in transgenic animal models of Alzheimer's disease show a reduction in amyloid-beta (Aβ) plaque burden and cognitive improvements, other research, particularly in vitro studies, has demonstrated dose-dependent neurotoxicity. The primary mechanism of action is believed to be its ability to chelate and redistribute metal ions like copper and zinc, which are implicated in Aβ aggregation and oxidative stress. However, this same mechanism can also induce oxidative stress and disrupt cellular processes, leading to neuronal death. Key factors influencing the conflicting results include the choice of experimental model (in vivo vs. in vitro), the specific cell type or animal strain used, the concentration and duration of this compound exposure, and the endpoints measured.
Comparative Analysis of In Vivo and In Vitro Studies
The following tables summarize quantitative data from key studies that have investigated the neuroprotective and neurotoxic effects of this compound.
In Vivo Studies: Evidence for Neuroprotection
| Study (Model) | This compound Dosage | Duration | Key Findings | Reference |
| TgCRND8 Mouse Model of AD | 30 mg/kg/day (oral) | 4-5 weeks | - Significant reduction of Aβ plaque burden in the cortex and hippocampus. - Reversal of working memory impairments. | [1][2] |
| AβPP/PS1 Transgenic Mouse Model of AD | 30 mg/kg/day (oral) | 2 months | - Significant reduction in the number and size of zinc-containing plaques. - Reduction in Aβ burden. - Marked reduction in the expression of AβPP, BACE1, and PS1. | [3] |
| Pilot Phase II Clinical Trial (Alzheimer's Patients) | Up to 375 mg twice daily | 36 weeks | - Lower plasma Aβ42 levels in the this compound group compared to placebo. - Attenuation of cognitive decline (ADAS-Cog scores) in the more severely affected patient group. | [4] |
In Vitro Studies: Conflicting Evidence and Neurotoxicity
| Study (Model) | This compound Concentration | Duration | Key Findings | Reference |
| Murine Cortical Cultures | 1-3 µM | 24 hours | - Increased malondialdehyde (marker of oxidative stress). - Approximately 40% neuronal death. | [5] |
| Human Neuronal-like Cells (SKN-AS) | 20-50 µM | Not specified | - Potent protective effect against H₂O₂-mediated oxidative stress (increased cell viability). | [6] |
| Human Neuroblastoma SH-SY5Y Cells | 20-50 µM | Up to 24 hours | - Induced oxidation of the copper chaperone ATOX1, suggesting inhibition of copper transport. - Altered secretion of copper-dependent enzymes. | [7] |
Experimental Protocols
Understanding the methodologies behind these conflicting findings is crucial for their interpretation.
In Vivo Neuroprotection Study: TgCRND8 Mouse Model
-
Animal Model: TgCRND8 mice, which express a mutant form of human amyloid precursor protein and develop early-onset Alzheimer's-like pathology.[1][2]
-
Treatment: this compound was administered orally at a dose of 30 mg/kg/day.[1][2]
-
Duration: The treatment was carried out for 4-5 weeks.[1][2]
-
Behavioral Analysis: Working memory was assessed using classical behavioral tests.[1][2]
-
Histological Analysis: Brain tissue was analyzed for amyloid-β plaque burden in the cortex and hippocampus.[1][2]
In Vitro Neurotoxicity Study: Murine Cortical Cultures
-
Cell Culture: Primary cortical neurons were isolated from mice.[5]
-
Treatment: Cultures were exposed to this compound at concentrations ranging from 1 µM to 30 µM.[5]
-
Duration: The exposure lasted for 24 hours.[5]
-
Toxicity Assessment:
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways involved in this compound's effects and a general experimental workflow for assessing neuroprotection.
Caption: Proposed signaling pathways of this compound's dual effects.
Caption: General workflow for assessing this compound's neuroprotective effects.
Discussion of Discrepancies and Future Directions
The conflicting data on this compound's neuroprotective effects likely stem from a combination of factors:
-
Dose-Dependent and Model-Specific Effects: The concentration of this compound is a critical determinant of its biological effect. While lower doses in some in vivo models appear to be neuroprotective, higher concentrations, particularly in in vitro settings, can be neurotoxic.[5] The choice of cell line or animal model, with their inherent differences in metabolism and susceptibility to stressors, also plays a significant role.[6]
-
The Double-Edged Sword of Metal Chelation: this compound's primary mechanism of action, the chelation of metal ions, is a double-edged sword. By sequestering excess zinc and copper, it can prevent their participation in amyloid-β aggregation and the generation of reactive oxygen species.[8] However, indiscriminate chelation can also disrupt the function of essential metalloenzymes and interfere with normal cellular processes, potentially leading to toxicity.[7]
-
Historical Context of Neurotoxicity: The association of this compound with Subacute Myelo-Optic Neuropathy (SMON) in the past underscores its potential for neurotoxicity, which may be species- or population-specific.[6] This historical context necessitates a cautious approach to its therapeutic development.
For future research, a more standardized approach to preclinical testing is warranted. This should include:
-
Head-to-head comparisons of this compound's effects in different neuronal cell types and animal models under identical experimental conditions.
-
Comprehensive dose-response studies to clearly define the therapeutic window.
-
In-depth mechanistic studies to elucidate the precise molecular pathways (such as the MAPK/ERK and PI3K/Akt pathways) that are reproducibly modulated by this compound and determine the context in which these pathways mediate neuroprotection versus neurotoxicity.
By addressing these key areas, the scientific community can move towards a clearer understanding of this compound's true potential and limitations as a neuroprotective agent, ultimately determining if its promise can be reproducibly translated into safe and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. The oxidative neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Clioquinol's impact on different markers of neurodegeneration
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Clioquinol's efficacy in mitigating key markers of neurodegeneration against other therapeutic alternatives. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
This compound, a metal-protein attenuating compound, has demonstrated significant potential in preclinical and early-phase clinical studies for various neurodegenerative diseases. Its mechanism of action is primarily attributed to its ability to chelate and redistribute metal ions like copper, zinc, and iron, which are implicated in the aggregation of key proteins involved in neurodegeneration. This guide cross-validates the impact of this compound on amyloid-beta (Aβ), tau, and huntingtin (Htt) protein pathologies, comparing its performance with other notable compounds.
Comparative Efficacy on Neurodegenerative Markers
The therapeutic potential of this compound has been evaluated across hallmark proteinopathies of Alzheimer's, Parkinson's, and Huntington's diseases. The following tables summarize the quantitative effects of this compound and its alternatives on key pathological markers.
Amyloid-Beta Aggregation in Alzheimer's Disease
| Compound | Dosage/Concentration | Model System | Key Findings | Reference |
| This compound | 30 mg/kg/day (oral) | AβPP/PS1 transgenic mice | Significantly reduced the number and size of zinc-containing plaques; Reduced Aβ burden.[1] | |
| 9 weeks oral treatment | Transgenic mice with Alzheimer's symptoms | Led to a 49% decrease in brain Aβ deposition.[2] | ||
| Phase 2 Clinical Trial | Humans with moderately severe Alzheimer's | Declined plasma Aβ42 levels in the this compound group compared to an increase in the placebo group.[3] | ||
| PBT2 | 250 mg | Humans with Alzheimer's Disease (Phase IIa trial) | Significantly reduced CSF Aβ42 concentration.[4][5] | |
| In vitro | --- | Sequestered ~59% of Cu(II) from Aβ(1-42), whereas this compound sequestered ~83%.[6][7] |
Tau Phosphorylation and Aggregation in Tauopathies
| Compound | Dosage/Concentration | Model System | Key Findings | Reference |
| This compound | 5 μM | M1C human neuroblastoma cells | Significantly decreased phosphorylated tau.[8] | |
| 5 μM | M1C human neuroblastoma cells | Decreased the activity of JNK and p38 MAPK (tau kinases) to 37.3% and 60.7% of control levels, respectively.[9] | ||
| --- | Tau knockout mice | Rescued Parkinsonism and dementia phenotypes.[10][11] | ||
| Methylene Blue | In vitro | --- | Inhibits heparin-induced tau aggregation.[12] | |
| In vitro | --- | Reduces the number of tau fibrils but increases the number of granular tau oligomers.[12] | ||
| 4 mg/kg and 40 mg/kg (in diet) | P301S mouse model of tauopathy | Reduced tau pathology and improved cognitive and motor performance.[13] |
Mutant Huntingtin (mHtt) Aggregation in Huntington's Disease
| Compound | Dosage/Concentration | Model System | Key Findings | Reference |
| This compound | ~1 mg/day (in water) | R6/2 transgenic mice | Accumulated four times less toxic protein in their brains compared to control mice after eight weeks.[14] | |
| --- | PC12 cells expressing polyglutamine-expanded huntingtin | Accumulated less mutant protein and showed decreased cell death.[15][16] | ||
| Tremebutine | --- | --- | Data on Tremebutine for Huntington's disease is not as readily available in the context of direct comparison with this compound's mechanism. Further research is required. | --- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of these compounds.
Amyloid-Beta Aggregation Assay
A common method to study Aβ aggregation involves the use of Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils.
-
Preparation of Aβ Monomers: Lyophilized Aβ peptides are dissolved in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure a monomeric state and remove pre-existing aggregates. The solvent is then evaporated.[17][18]
-
Aggregation Induction: The monomeric Aβ is resuspended in a suitable buffer (e.g., PBS) to a desired concentration. Aggregation is often initiated by incubation at 37°C with agitation.[19]
-
Monitoring Aggregation: Aliquots of the Aβ solution are taken at different time points and mixed with ThT solution. The fluorescence intensity is measured (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates fibril formation.[17]
-
Inhibitor Testing: The compound of interest (e.g., this compound) is co-incubated with the Aβ monomers, and the ThT fluorescence is compared to a control without the inhibitor.
Tau Phosphorylation and Aggregation Assay
In vitro assays are used to screen for inhibitors of tau aggregation and to study the underlying mechanisms.
-
Tau Protein Preparation: Recombinant full-length human tau protein is expressed and purified.[20]
-
Induction of Aggregation: Tau aggregation can be induced by agents like heparin or arachidonic acid. The reaction is typically carried out in a suitable buffer (e.g., HEPES or Tris-based) at 37°C.[12][21][22]
-
Monitoring Aggregation: Similar to the Aβ assay, Thioflavin S (ThS) or Thioflavin T (ThT) fluorescence is used to monitor the formation of tau fibrils.[20][21]
-
Analysis of Phosphorylation: To assess the effect on tau phosphorylation, cell-based assays are often employed. Cells expressing tau are treated with the compound, and cell lysates are analyzed by Western blotting using antibodies specific for different phosphorylated tau epitopes.[8][23]
Huntingtin Protein Aggregation Assay
Cell-based assays are commonly used to investigate the aggregation of mutant huntingtin (mHtt) protein.
-
Cell Model: A cell line (e.g., PC12 or HEK293) is engineered to express a fragment of the huntingtin protein with an expanded polyglutamine tract (e.g., Htt-exon1-Q103-eGFP).[15][16]
-
Compound Treatment: The cells are treated with the test compound (e.g., this compound) at various concentrations.
-
Quantification of Aggregates: The formation of intracellular mHtt aggregates can be visualized and quantified using fluorescence microscopy due to the GFP tag. Automated image analysis can be used to count the number and size of aggregates per cell.[24]
-
Cell Viability Assay: To assess the cytotoxic effects of mHtt aggregation and the protective effect of the compound, a cell viability assay (e.g., MTT or LDH release assay) is performed in parallel.[25]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its alternatives are mediated through distinct signaling pathways.
This compound's Mechanism of Action
This compound's primary mechanism involves the chelation and redistribution of metal ions, which in turn affects multiple downstream pathways.
Caption: this compound's multifaceted mechanism of action.
This compound disrupts the metal-ion-induced aggregation of Aβ and hyperphosphorylation of tau.[2][9] It has also been shown to inhibit the amyloidogenic pathway, reducing the production of Aβ.[1][26] Furthermore, this compound can inhibit the aging-associated protein CLK-1, potentially slowing down the aging process which is a major risk factor for neurodegenerative diseases.[27]
PBT2's Mechanism of Action
PBT2, a second-generation 8-hydroxyquinoline analog, also acts as a metal ionophore but with a potentially different profile than this compound.
References
- 1. This compound reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-protein attenuation with iodochlorhydroxyquin (this compound) targeting Abeta amyloid deposition and toxicity in Alzheimer disease: a pilot phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alzheimer's Drug PBT2 Interacts with the Amyloid β 1-42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Decreases Levels of Phosphorylated, Truncated, and Oligomerized Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Decreases Levels of Phosphorylated, Truncated, and Oligomerized Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound rescues Parkinsonism and dementia phenotypes of the tau knockout mouse : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Archive: Old drug shows new promise for Huntington's disease | UC San Francisco [ucsf.edu]
- 15. This compound down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 18. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. innoprot.com [innoprot.com]
- 24. A Cell-Based Seeding Assay for Huntingtin Aggregation - Available technology for licensing from the UCLA [techtransfer.universityofcalifornia.edu]
- 25. High-Throughput Multiplexed Quantitation of Protein Aggregation and Cytotoxicity in a Huntington’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The anti-neurodegeneration drug this compound inhibits the aging-associated protein CLK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent Synergy of Clioquinol with Conventional Antifungal Agents: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research highlights the significant synergistic effects of Clioquinol when combined with other antifungal agents, offering a promising avenue for the development of more effective treatments against resistant fungal infections. This guide provides a detailed comparison of this compound's performance in combination therapies, supported by experimental data, detailed methodologies, and a visualization of the proposed synergistic mechanisms.
Enhanced Antifungal Efficacy Through Synergistic Combinations
This compound, a hydroxyquinoline derivative with known antimicrobial properties, has demonstrated remarkable synergy with several classes of antifungal drugs, including azoles (e.g., voriconazole), polyenes (e.g., amphotericin B), and others like ciclopirox and terbinafine. This synergistic action leads to a more potent antifungal effect than the sum of the individual drugs, suggesting a multi-pronged attack on fungal pathogens.
Synergistic Effects of this compound with Various Antifungal Agents
| Antifungal Agent | Fungal Pathogen(s) | Observed Synergistic Effect | Reference(s) |
| Voriconazole | Fusarium isolates | Over 90% reduction in biofilm formation.[1] | [1] |
| Ciclopirox | Fusarium isolates | Over 95% reduction in biofilm formation.[1] | [1] |
| Terbinafine | Dermatophyte isolates | Synergistic interaction in 42% of isolates. | [2] |
| Ciclopirox | Dermatophyte isolates | Synergistic interaction in 50% of isolates. | [2] |
| Terbinafine & Ciclopirox (Triple Combination) | Dermatophyte isolates | Synergistic interaction in 75% of isolates. | [2] |
| Amphotericin B & Voriconazole (Triple Combination) | Fungi in eye infections | Synergistic effect for over 50% of tested strains.[3][4] | [3][4] |
Deciphering the Mechanism of Synergy
The synergistic efficacy of this compound combinations stems from its unique mechanism of action, which complements conventional antifungal agents. This compound's primary antifungal activity is attributed to its role as a metal ion chelator.[5] By binding to essential metal ions like zinc and copper, this compound disrupts fungal homeostasis and vital enzymatic processes.[5] This disruption of ion balance appears to weaken the fungal cell, making it more susceptible to the effects of other antifungal drugs.
For instance, azoles like voriconazole inhibit the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.[6] this compound's interference with metal-dependent enzymes may further compromise this pathway or weaken the cell membrane, creating a synergistic effect.[5][7] Similarly, polyenes like amphotericin B bind directly to ergosterol, creating pores in the cell membrane and causing leakage of cellular contents.[8] this compound's ability to disrupt the cell membrane and induce depolarization can potentiate this damage.[4]
Caption: Proposed synergistic mechanism of this compound with azole and polyene antifungals.
Experimental Protocols for Validating Synergy
The synergistic effects of this compound combinations have been predominantly validated using two key in vitro methods: the checkerboard microdilution assay and the time-kill curve analysis.
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.
Protocol:
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of this compound and the partner antifungal agent in a 96-well microtiter plate. The concentrations should typically range from 1/16 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by using a spectrophotometer.
-
FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Caption: Workflow for the checkerboard microdilution assay.
Time-Kill Curve Analysis
This dynamic method assesses the rate at which a combination of antifungal agents kills a fungal population over time.
Protocol:
-
Preparation of Cultures: Prepare tubes containing a standardized fungal inoculum in a suitable broth medium.
-
Drug Addition: Add this compound and the partner antifungal agent to the tubes, both individually and in combination, at specific concentrations (e.g., at their MICs or sub-MICs). A growth control tube without any drug is also included.
-
Incubation and Sampling: Incubate the tubes at an appropriate temperature with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Colony Forming Unit (CFU) Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates. After incubation, count the number of viable colonies (CFUs).
-
Data Analysis: Plot the log10 CFU/mL against time for each drug and the combination.
-
Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2 log10 change in CFU/mL.
-
Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Caption: Workflow for the time-kill curve analysis.
Conclusion
The synergistic combination of this compound with existing antifungal agents presents a compelling strategy to enhance therapeutic efficacy, particularly against challenging fungal infections and biofilms. The data strongly suggest that this compound's unique mechanism of disrupting fungal metal ion homeostasis can significantly potentiate the action of conventional antifungals that target the cell membrane and its components. Further in vivo studies and clinical trials are warranted to fully explore the therapeutic potential of these promising combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antidermatophytic synergism of double and triple combination of this compound with ciclopirox and terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic activity of this compound with voriconazole and amphotericin B against fungi of interest in eye infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metal chelating and chaperoning effects of this compound: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic action of synthetic peptides and amphotericin B causes disruption of the plasma membrane and cell wall in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Induced by Clioquinol Treatment
For Researchers, Scientists, and Drug Development Professionals
Summary of Known Gene Expression Changes
Clioquinol treatment has been shown to modulate the expression of specific genes involved in key cellular processes, including cell cycle regulation, inflammation, and neuropeptide signaling. The following table summarizes the reported changes in gene expression in response to this compound treatment in different cellular contexts.
| Cell Line | Gene | Change in Expression | Method of Detection | Reference |
| SH-SY5Y Human Neuroblastoma | Interleukin-8 (IL-8) | Increased mRNA and protein secretion | DNA microarray, Quantitative PCR, ELISA | [1] |
| SH-SY5Y Human Neuroblastoma | VGF (non-acronymic) | Increased mRNA | DNA microarray, Quantitative PCR | [2] |
| Human Breast Cancer Cells | Cyclin D1 | Reduced protein and mRNA levels | Not Specified | |
| SH-SY5Y Human Neuroblastoma | GATA-2 | Decreased protein levels | Not Specified | [1] |
| SH-SY5Y Human Neuroblastoma | GATA-3 | Decreased protein levels | Not Specified | [1] |
| SH-SY5Y Human Neuroblastoma | c-Fos | Induced expression | Not Specified | [2] |
| Endothelial Cells | VEGFR2 | Slightly increased mRNA expression | Real-time PCR |
Detailed Experimental Protocols
The methodologies employed in the key studies investigating this compound-induced gene expression changes are detailed below. These protocols provide context for the interpretation of the summarized data.
Study of IL-8 and VGF Expression in SH-SY5Y Neuroblastoma Cells
-
Cell Culture: Human neuroblastoma cell lines SH-SY5Y and IMR-32 were used.[2]
-
This compound Treatment: Cells were treated with this compound for a specified duration and concentration (details not fully available in the abstract).
-
Gene Expression Analysis:
-
Protein Analysis:
-
ELISA: An enzyme-linked immunosorbent assay was used to quantify the secretion of IL-8 protein into the culture media.[1]
-
-
Promoter and Transcription Factor Analysis:
-
Promoter Assays: Promoter analyses were conducted to identify the responsive regions in the human IL-8 and VGF genes.[1][2]
-
Electrophoresis Mobility Shift Assays (EMSA): EMSA was used to demonstrate the binding of transcription factors (c-Jun, c-Fos, GATA-3) to the promoter regions of the target genes.[1][2]
-
Supershift Assays: These assays were performed to identify the specific transcription factors within the protein-DNA complexes.[1]
-
RNA Interference (RNAi): RNAi was used to specifically knock down the expression of c-Fos to confirm its role in VGF induction.[2]
-
Genome Editing: Genome editing techniques were employed to target GATA-2 and GATA-3 to validate their role in IL-8 regulation.[1]
-
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate the known interactions and the points of intervention by this compound.
This compound-Induced Upregulation of Interleukin-8 (IL-8)
Caption: this compound upregulates IL-8 expression by down-regulating the transcriptional repressors GATA-2 and GATA-3, and inducing the activator AP-1.
This compound-Induced Upregulation of VGF
Caption: this compound induces the expression of the transcription factor c-Fos, leading to the activation of the VGF gene.
Experimental Workflow for Gene Expression Analysis
Caption: A generalized workflow for studying this compound-induced gene expression changes.
Concluding Remarks
The available data, though not from comprehensive high-throughput screening, consistently points to this compound's ability to modulate specific transcription factors and signaling pathways, leading to changes in the expression of genes critical for cellular function and disease pathogenesis. Further research employing RNA sequencing or microarray analysis would provide a more complete picture of the global gene expression changes induced by this compound and could uncover novel therapeutic targets and biomarkers. The detailed experimental protocols provided herein offer a foundation for designing such future studies.
References
Independent Verification of Clioquinol's Ability to Cross the Blood-Brain Barrier: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clioquinol's ability to cross the blood-brain barrier (BBB) with its second-generation analog, PBT2. The following sections present a summary of quantitative data from experimental studies, detailed methodologies for key experiments, and visualizations of the signaling pathways affected by this compound.
Quantitative Assessment of Blood-Brain Barrier Permeability
The ability of a compound to cross the blood-brain barrier is a critical factor in its potential as a neurotherapeutic agent. Both this compound and its derivative, PBT2, are 8-hydroxyquinolines that have been investigated for their therapeutic potential in neurodegenerative diseases, premised on their ability to modulate metal ions within the central nervous system. This necessitates their effective penetration of the BBB.
Experimental data quantifying the brain-to-plasma concentration ratio provides a direct measure of a compound's ability to enter and accumulate in the brain.
| Compound | Brain-to-Plasma Ratio | Species | Method of Administration | Analytical Method | Reference |
| This compound | 20% | Hamster | Not Specified | Not Specified | [1] |
| PBT2 | Qualitatively described as having "better brain penetration" than this compound. | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
The following sections detail the methodologies used to assess the blood-brain barrier permeability and brain concentration of compounds like this compound.
In Vivo Brain Tissue Concentration Analysis
This method directly measures the concentration of a compound in the brain tissue after administration.
Protocol: Brain Tissue Homogenization and Extraction for HPLC Analysis
-
Tissue Collection: Following a defined treatment period with the test compound (e.g., 11-day treatment of this compound at 30 mg/kg by oral gavage in Swiss outbred mice), animals are euthanized, and brain tissue is rapidly dissected and frozen on dry ice[3].
-
Homogenization: A weighed portion of the frozen brain tissue (e.g., 100 mg) is placed in a centrifuge tube. A homogenization buffer is added to the tube. For analysis by mass spectrometry, detergents like Brij 35 should be avoided to prevent background signal interference. A suitable alternative is a simple buffer or saline solution. An ultra-turrax homogenizer or sonication can be used to disrupt the tissue and cell membranes[4].
-
Deproteinization: To precipitate proteins, a cold solution of 0.1 M perchloric acid is added to the homogenate. The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins[1].
-
Extraction: The resulting supernatant, which contains the compound of interest, is carefully collected.
-
Sample Preparation for HPLC: The supernatant can be directly injected into an HPLC system for analysis. Alternatively, for cleaner samples, solid-phase extraction (SPE) can be performed using appropriate cartridges (e.g., Waters Oasis) to further purify the sample before HPLC analysis.
-
HPLC Analysis: The concentration of the compound in the prepared sample is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV/Vis or mass spectrometry). A standard curve is generated using known concentrations of the compound to accurately determine its concentration in the brain tissue sample.
In Vitro Blood-Brain Barrier Permeability Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro screening tool used to predict the passive diffusion of compounds across the blood-brain barrier.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Membrane Preparation: A filter plate with 96 wells is coated with a solution of brain lipids (e.g., porcine polar brain lipid) dissolved in an organic solvent like dodecane to form an artificial lipid membrane.
-
Donor and Acceptor Plates: The assay is conducted using a donor plate and an acceptor plate. The donor plate contains the test compound dissolved in a buffer solution (e.g., phosphate-buffered saline at pH 7.4). The acceptor plate contains a fresh buffer solution.
-
Assay Procedure: The donor plate is placed on top of the acceptor plate, creating a "sandwich." The test compound diffuses from the donor compartment, across the artificial lipid membrane, and into the acceptor compartment.
-
Incubation: The plate sandwich is incubated for a specific period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability coefficient (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time. Compounds are typically classified as having high or low BBB permeability based on their Pe values.
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are linked to its ability to modulate metal ion homeostasis and influence various neuronal signaling pathways.
This compound's Impact on the Amyloidogenic Pathway and Neuronal Signaling
This compound has been shown to reduce the accumulation of zinc in neuritic plaques and inhibit the amyloidogenic processing of amyloid-β protein precursor (AβPP)[5]. This is achieved by reducing the expression of β-site AβPP cleaving enzyme 1 (BACE1) and presenilin 1 (PS1)[5].
Caption: this compound's inhibition of the amyloidogenic pathway.
This compound's Influence on Copper Transport and Neurotransmitter Synthesis
This compound acts as a zinc ionophore, leading to an influx of zinc into neuronal cells. It also causes an increase in intracellular copper levels and induces the oxidation of the copper chaperone ATOX1. This inactivation of ATOX1 inhibits copper transport, which in turn affects the activity of copper-dependent enzymes like dopamine-β-hydroxylase (DBH), leading to reduced noradrenaline synthesis[6].
Caption: this compound's effect on copper transport and neurotransmitter synthesis.
PBT2's Proposed Mechanism of Action
PBT2, a second-generation 8-hydroxyquinoline, is believed to exert its neuroprotective effects by preventing the toxic aggregation of amyloid-beta (Aβ) and restoring synaptic function. It acts as a metal ionophore, redistributing zinc and copper ions that are trapped in amyloid plaques, thereby making them available for normal neuronal function[7][8]. This restoration of metal homeostasis is thought to promote neuronal transmission and protect synapses from Aβ-induced toxicity[7].
Caption: PBT2's mechanism in restoring neuronal function.
References
- 1. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. THE FUNCTION AND REGULATION OF ZINC IN THE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Proper Disposal Procedures for Clioquinol: A Guide for Laboratory Professionals
The safe handling and disposal of clioquinol are critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous waste, and its disposal is regulated by local, state, and federal guidelines.[1] Adherence to proper procedures minimizes risks to researchers and the environment.
Immediate Safety and Handling Precautions
This compound is toxic if swallowed and may cause skin irritation or allergic reactions.[2][3][4] When handling this compound waste, always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a dust respirator.[1] In case of a spill, use dry clean-up methods to avoid generating dust.[1] For significant spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[1]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the proper management and disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous: All this compound-containing waste, including pure substance, contaminated labware, and solutions, must be treated as hazardous waste.[1]
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent incompatible reactions.[5][6][7] It should be categorized as a toxic, non-halogenated organic solid.
Step 2: Containerization
-
Select Appropriate Containers: Use only chemically compatible containers with secure, leak-proof, screw-on caps.[5][6][7] The container must be in good condition, free of cracks or leaks.[7]
-
Secondary Containment: Always place waste containers in a secondary container, such as a lab tray, to contain any potential spills or leaks.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[5][7]
Step 3: Labeling
-
Affix Hazardous Waste Tag: Clearly label the container with a "Hazardous Waste" tag as soon as waste is first added.[7][8]
-
Provide Complete Information: The label must include the full chemical name "this compound" (no abbreviations or formulas), the concentration and all constituents for mixtures, the date of generation, and the principal investigator's name and contact information.[6][8]
Step 4: Storage
-
Designated Storage Area: Store this compound waste in a designated, well-ventilated, cool, and dry area.[1][5]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials and foodstuffs.[1]
-
Adhere to Limits: Be aware of and comply with your institution's storage time and quantity limits for hazardous waste.[5]
Step 5: Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[3] Contact your institution's EHS department to arrange for a waste pickup.
-
Approved Disposal Methods: The recommended disposal methods for this compound are incineration in a licensed facility or burial in a landfill specifically permitted to accept chemical and pharmaceutical waste.[1][3]
-
Do Not Use Drains or Trash: Never dispose of this compound down the sink or in the regular trash.[6] Wash water from cleaning contaminated equipment should also be collected as hazardous waste.[1]
Step 6: Management of Empty Containers
-
Hazard Potential: Empty containers that held this compound may still retain hazardous residue.[1]
-
Disposal as Hazardous Waste: It is often recommended to dispose of the empty container as hazardous waste to avoid generating additional liquid waste from cleaning.[9]
-
Triple Rinsing (if permissible): If your institution's policy allows, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7][9] After rinsing and air-drying, and defacing the original label, the container may be disposed of in the regular trash.[9]
Quantitative Storage Limits for Hazardous Waste
The following table summarizes typical quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines; always consult your local and institutional regulations for specific requirements.
| Parameter | Limit | Regulation |
| Storage Time | Must be collected within 90 days from the initial generation date. | General Hazardous Waste Guidelines[5] |
| Storage Quantity | Up to 55 gallons of an individual hazardous waste stream. | General Hazardous Waste Guidelines[5] |
| Action for >55 Gallons | Waste must be collected within three days of reaching this quantity. | General Hazardous Waste Guidelines[5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. chemotechnique.se [chemotechnique.se]
- 3. capotchem.com [capotchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Clioquinol
Essential Safety and Handling Guide for Clioquinol
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to ensure safe operational handling and disposal, minimizing exposure risks and ensuring laboratory safety.
Hazard Summary
This compound is a hazardous substance that requires careful handling.[1] Key hazards include:
-
Sensitization: May cause an allergic skin reaction and may lead to allergy or asthma symptoms if inhaled.[1][2][3]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[2]
-
Reproductive Hazard: Suspected of damaging fertility or the unborn child.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent personal exposure. The level of PPE required depends on the quantity of this compound being handled and the specific procedure.
| Task / Quantity | Required Personal Protective Equipment |
| General Laboratory Handling (Small Quantities, <500g) | Gloves: Chemical-resistant gloves. Eye Protection: Safety glasses with side shields or goggles.[1] Lab Coat: Standard laboratory coat.[1] Respiratory: Dust respirator/mask.[1] |
| Weighing and Diluting / Dust-Generating Processes | Gloves: Chemical-resistant gloves.[5] Eye Protection: Safety goggles or a face shield.[3] Body Protection: Disposable laboratory coat or coverall of low permeability.[1] Respiratory: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[6] |
| Large Quantities (>1kg) / Manufacturing Operations | Gloves: Double gloving is recommended.[5] Eye Protection: Safety goggles and a face shield. Body Protection: Disposable coverall of low permeability and disposable shoe covers. Air-supplied full-body suits may be required for advanced protection.[1] |
| Spill Cleanup | Gloves: Chemical-resistant gloves.[1] Eye Protection: Safety glasses.[1] Body Protection: Protective clothing. For major spills, full body protective clothing is required.[1] Respiratory: Dust respirator. For major spills, a self-contained breathing apparatus (SCBA) is necessary.[1][6] |
Operational Plan for Safe Handling
Adherence to a strict operational plan is mandatory to minimize risk.
Engineering Controls & Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[1]
-
Containment: All powder handling operations, such as weighing, should be conducted in a ventilated containment system like a powder weighing hood, glove box, or a laminar flow cabinet.[1]
-
Restricted Access: The preparation area should be restricted, with signs displayed to prevent unauthorized entry.[5]
-
Prohibited Activities: Do not eat, drink, apply cosmetics, or smoke in areas where this compound is handled or stored.[3][5][7]
Step-by-Step Handling Protocol
-
Don PPE: Before handling, put on the appropriate PPE as detailed in the table above.
-
Prepare Workspace: Ensure your containment system (e.g., fume hood) is operational. Gather all necessary equipment.
-
Handle with Care: Avoid all personal contact, including inhalation of dust.[1] Open handling of the powder form is not recommended.[1]
-
Post-Handling: After handling, decontaminate the work area.
-
Doff PPE: Remove PPE carefully to avoid contaminating yourself. Remove gloves last and wash hands thoroughly with soap and water immediately after.[3][5]
Spill Management Protocol
Immediate and appropriate response to spills is crucial.
Minor Spills
-
Alert Personnel: Notify others in the immediate area.
-
Wear PPE: Ensure you are wearing appropriate PPE, including a dust respirator, gloves, protective clothing, and safety glasses.[1]
-
Contain Spill: Use a dry clean-up procedure to avoid generating dust.[1]
-
Clean Up: Dampen the spilled solid material with acetone and transfer it to a suitable, sealable container for disposal.[6] Use absorbent paper dampened with acetone to clean up any remaining material.[6]
-
Dispose: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for proper disposal as hazardous waste.[6]
Major Spills
-
Evacuate: Clear the area of all personnel and move upwind.[1]
-
Alert Authorities: Immediately alert the Fire Brigade or institutional safety office, informing them of the location and nature of the hazard.[1]
-
Restrict Access: Prevent entry to the affected area.
-
Professional Cleanup: Only personnel with full-body protective clothing and breathing apparatus should handle the cleanup.[1]
-
Environmental Protection: Prevent spillage from entering drains or water courses by any means available.[1]
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[1]
Waste Collection
-
Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
Container Disposal
-
Empty containers may still contain hazardous residue and should be handled with care.[1]
-
Do not cut, drill, grind, or weld empty containers as residual dust may pose an explosion hazard.[1]
-
If containers cannot be sufficiently cleaned for reuse with the same product, they should be punctured to prevent re-use.[1]
Final Disposal
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Consult your institution's environmental health and safety department for specific procedures.
-
Disposal options may include burial in a licensed landfill or incineration in a licensed facility.[1]
-
Never dispose of this compound waste in standard trash or down the drain.
Caption: Workflow for the safe handling and disposal of this compound.
First Aid Measures
In the event of exposure, take the following actions immediately.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing and footwear. Flush skin and hair with running water and soap, if available. Seek medical attention if irritation occurs or persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation develops and persists.[2][3] |
| Inhalation | Remove the person from the contaminated area to fresh air. Lay the patient down and keep them warm and rested. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth and give 1 or 2 glasses of water to dilute the chemical. Call a poison control center or doctor immediately for treatment advice.[2][6][7] |
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. chemotechnique.se [chemotechnique.se]
- 5. osha.gov [osha.gov]
- 6. This compound | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
